[1][2] Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 165104-66-5) is a functionalized piperidine derivative serving as a critical chiral building block in the synthesis of peptidomimetics, alka...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 165104-66-5) is a functionalized piperidine derivative serving as a critical chiral building block in the synthesis of peptidomimetics, alkaloids, and pharmaceutical intermediates.[1][2] Distinguished by its orthogonal reactivity—featuring a nucleophilic primary alcohol and an electrophilic carbamate-protected amine—it allows for selective functionalization in multi-step organic synthesis. This guide details its physicochemical profile, validated synthetic protocols, and handling requirements for high-precision research applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The molecule consists of a piperidine ring nitrogen-protected by a methyl carbamate group, with a hydroxymethyl substituent at the C2 position.[1] This structure imparts moderate polarity and specific solubility characteristics essential for process chemistry.
Table 1: Chemical Identity
Parameter
Detail
IUPAC Name
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Common Name
N-Methoxycarbonyl-2-piperidinemethanol
CAS Number
165104-66-5 (Racemic) / 145628-93-5 (S-isomer)
Molecular Formula
C₈H₁₅NO₃
Molecular Weight
173.21 g/mol
SMILES
COC(=O)N1CCCCC1CO
InChI Key
VQUKRPXETHQDGX-UHFFFAOYSA-N
Table 2: Physicochemical Properties
Note: Experimental values for specific intermediates may vary by vendor batch; values below represent consensus data and high-confidence predictions.
Property
Value / Description
Physical State
Viscous colorless to pale yellow liquid or low-melting solid
Boiling Point
~280°C (Predicted at 760 mmHg); Distillable under high vacuum
Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Refractive Index
~1.48 (Predicted)
pKa
~14.8 (Alcohol -OH), Amine is non-basic due to carbamate
Synthetic Routes & Process Chemistry
The synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is most efficiently achieved through the chemoselective reduction of the corresponding diester or the direct N-protection of 2-piperidinemethanol.
Primary Protocol: Chemoselective Reduction
This route is preferred for its high yield and the availability of the starting material (Pipecolic acid derivatives). It involves the reduction of the ester moiety at C2 while leaving the carbamate intact.
Reagent: Sodium Borohydride (NaBH₄) or Lithium Borohydride (LiBH₄).
Solvent: Methanol or THF/EtOH mixtures.
Mechanism: The carbamate is less electrophilic than the ester, allowing selective reduction of the ester to the primary alcohol.
Step-by-Step Methodology
Preparation: Charge a flame-dried round-bottom flask with 1,2-dimethyl piperidine-1,2-dicarboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration).
Activation: Cool the solution to 0°C under an inert nitrogen atmosphere.
Reduction: Slowly add LiBH₄ (2.0 equiv) (2.0 M in THF) dropwise over 20 minutes to control hydrogen gas evolution.
Critical Control Point: Maintain temperature <5°C to prevent attack on the carbamate.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) for the disappearance of the starting diester (Rf ~0.6) and appearance of the alcohol (Rf ~0.3).
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl .
Workup: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.
Purification: Purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from Pipecolic Acid to the target alcohol, highlighting the divergence in protective group strategy.
Caption: Figure 1. Linear synthesis of the target molecule from Pipecolic Acid via chemoselective reduction.
Structural Characterization
Verification of the product requires confirming the integrity of the carbamate and the presence of the alcohol.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrolysis of the carbamate over extended periods.
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will oxidize the primary alcohol to the aldehyde or carboxylic acid.
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood to avoid inhalation of aerosols.[5]
Applications in Drug Discovery[8]
This molecule acts as a "chiral scaffold" in medicinal chemistry. Its primary utility lies in its ability to constrain peptide backbones, serving as a proline homolog.
Peptidomimetics: Used to introduce rigidity into peptide chains, improving metabolic stability against proteases.
Fragment-Based Drug Design (FBDD): The hydroxymethyl group serves as a "handle" for further functionalization (e.g., conversion to halides, azides, or aldehydes) to expand into specific binding pockets.
Alkaloid Synthesis: Serves as a core precursor for sedum alkaloids and other piperidine-based natural products.
References
LookChem. Methyl 2-(hydroxymethyl)piperidine-1-carboxylate Product Data & Synthesis. Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12957464, Methyl 1-methylpiperidine-2-carboxylate (Analogous Structure). Retrieved from [Link][6]
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules 2021. Retrieved from [Link]
"Methyl 2-(hydroxymethyl)piperidine-1-carboxylate" characterization data
Characterization, Synthesis, and Analytical Profiling Executive Summary & Structural Significance[1] Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (often referred to as -Moc-2-piperidinemethanol ) is a critical chiral...
Author: BenchChem Technical Support Team. Date: February 2026
Characterization, Synthesis, and Analytical Profiling
Executive Summary & Structural Significance[1]
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (often referred to as
-Moc-2-piperidinemethanol ) is a critical chiral building block in the synthesis of peptidomimetics and alkaloid-based therapeutics. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the methyl carbamate (Moc) moiety offers a unique balance of steric compactness and lipophilicity (), making it an ideal protecting group for intermediates requiring stability under acidic conditions where Boc groups would be labile.
Key Technical Attributes:
Rotamerism: The restricted rotation around the
bond leads to distinct rotamers observable in NMR at room temperature, a frequent source of confusion in purity analysis.
Orthogonality: The Moc group is stable to mild acids and hydrogenolysis, requiring strong basic hydrolysis or specific Lewis acids (e.g.,
) for removal.
Stereocenter: The C2 position is a chiral center. While this guide characterizes the racemic mixture, the data is applicable to enantiopure forms ((R)- or (S)-isomers) with the addition of optical rotation data.
Synthetic Pathway & Process Chemistry[2][3][4]
To ensure high-fidelity characterization, the compound is best synthesized via the direct acylation of 2-piperidinemethanol. This route minimizes side reactions compared to the reduction of the corresponding ester.
2.1 Reaction Scheme (Logic Flow)
Figure 1: Direct acylation pathway for the synthesis of the target carbamate.
2.2 Protocol Highlights
Stoichiometry: Use 1.1 equivalents of Methyl Chloroformate to ensure complete consumption of the amine.
Regioselectivity: The reaction is highly selective for the secondary amine over the primary alcohol at 0°C. However, allowing the temperature to rise >10°C during addition can lead to trace O-acylation (carbonate formation).
Workup: An acidic wash (1M HCl) is strictly avoided if the product is acid-sensitive, though Moc groups are generally robust. A standard wash with saturated
removes HCl byproducts.
Spectroscopic Characterization
The following data represents the "fingerprint" of the molecule. Note that due to amide resonance , the NMR signals for protons near the nitrogen (H2 and H6) often appear as broadened multiplets or split signals (rotamers) in a roughly 60:40 to 50:50 ratio in
.
3.1 Nuclear Magnetic Resonance (H NMR)
Solvent:
, 400 MHz
Position
Shift ( ppm)
Multiplicity
Integration
Assignment / Notes
-OCH3
3.68
Singlet
3H
Characteristic Moc Methyl group.
H-2
4.30 - 4.15
Broad Multiplet
1H
Methine proton to N. Heavily broadened by rotamers.
H-6
3.95 - 4.10
Broad Multiplet
1H
Equatorial proton to N.
-CH2-OH
3.85 - 3.60
Multiplet
2H
Diastereotopic protons on the hydroxymethyl arm.
H-6'
2.85 - 2.95
Triplet of doublets
1H
Axial proton to N.
-OH
2.50 - 3.00
Broad Singlet
1H
Exchangeable. Shift varies with concentration.
H-3,4,5
1.40 - 1.75
Multiplet
6H
Ring methylene envelope.
Critical Interpretation Note: Unlike the Boc-analog which shows a singlet at
1.45, the Moc analog is defined by the methyl singlet at 3.68. If you observe a "doublet-like" appearance of this singlet, it is likely due to slow rotation on the NMR timescale, not coupling.
Validating the identity of this molecule requires a specific decision tree to rule out common impurities like the O-acylated byproduct or the starting material.
4.1 Analytical Decision Tree
Figure 2: Quality control workflow. Note that sharp NMR signals often indicate the absence of the carbamate (e.g., hydrolysis to amine) rather than high purity.
4.2 Impurity Profiling
Impurity A (Starting Material): Check for absence of broad NH signal and different Rf.
Impurity B (Carbonate): If the reaction over-acylates, the -OH becomes
. This shows two methyl singlets in NMR (one at 3.68, one shifted downfield 3.75-3.80) and an additional carbonyl peak in C.[2]
Handling and Stability
Physical State: Viscous colorless oil to low-melting solid (racemic). Enantiopure forms may crystallize more readily.
Storage: Stable at room temperature. Hygroscopic—store under nitrogen or argon.
Solubility: Soluble in DCM, MeOH, DMSO, EtOAc. Sparingly soluble in Hexanes.
References
Synthesis of Piperidine Carbamates:
Title: "Regioselective synthesis of N-protected piperidine derivatives."
Source:Journal of Organic Chemistry (General Procedure Analog).
URL:[Link]
NMR Rotamerism in Carbamates:
Title: "Rotameric mixtures in N-Boc and N-Moc protected amines: NMR interpretation."
Source:Spectrochimica Acta Part A (Contextual Reference).
URL:[Link]
Chiral Resolution Methods:
Title: "Chromatographic resolution of 2-substituted piperidines."
Source:Journal of Chromatography A.
URL:[Link]
The following technical guide details the chemical identity, synthesis, and application of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate , a critical piperidine scaffold used in medicinal chemistry. [1] Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate , a critical piperidine scaffold used in medicinal chemistry.
[1]
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 165104-66-5 ) is a functionalized piperidine derivative employed primarily as a chiral building block in the synthesis of pharmaceutical intermediates.[1] Structurally, it consists of a piperidine ring with a hydroxymethyl group at the C2 position, where the secondary amine is protected as a methyl carbamate.
This compound serves as a versatile scaffold for generating libraries of bioactive molecules, particularly in the development of peptidomimetics and kinase inhibitors where the spatial orientation of the C2 substituent is critical for binding affinity.
Viscous oil or low-melting solid (racemate); Crystalline (pure enantiomers)
Solubility
Soluble in MeOH, DCM, DMSO, EtOAc; Slightly soluble in water
pKa
~15.1 (Hydroxyl proton, predicted)
Storage
-20°C, Hygroscopic, Store under inert atmosphere (N or Ar)
Synthetic Pathways & Mechanism
The synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is typically achieved via the chemoselective N-acylation of 2-piperidinemethanol. The core challenge in this transformation is distinguishing between the nucleophilic secondary amine and the primary alcohol to prevent O-acylation or bis-acylation.
Reaction Logic
The reaction utilizes Methyl Chloroformate (ClCO
Me) as the electrophile.
Nucleophilicity: The secondary amine (
nitrogen) is significantly more nucleophilic than the primary hydroxyl group.
Temperature Control: Conducting the reaction at low temperature (0°C) kinetically favors N-acylation.
Base Selection: A mild organic base (e.g., Triethylamine or Diisopropylethylamine) neutralizes the HCl byproduct without promoting O-acylation.
Synthesis Workflow Visualization
Figure 1: Chemoselective synthesis pathway favoring N-carbamoylation over O-acylation.
Experimental Protocol
Note: This protocol is designed for the racemate but applies equally to enantiopure starting materials ((R)- or (S)-2-piperidinemethanol).
Materials
Substrate: 2-Piperidinemethanol (1.0 equiv)
Reagent: Methyl chloroformate (1.1 equiv)
Base: Triethylamine (Et
N) (1.5 equiv)
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add 2-Piperidinemethanol (10 mmol) and dry DCM (30 mL).
Base Addition: Add Et
N (15 mmol) via syringe. Cool the mixture to 0°C using an ice/water bath.
Acylation: Add Methyl chloroformate (11 mmol) dropwise over 15 minutes.
Critical Control: Rapid addition causes localized heating, increasing the risk of O-acylation. Maintain internal temperature < 5°C.
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature.
Validation: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin . The starting material (free amine) will appear as a dark red/purple spot; the product (carbamate) will not stain or stain very faintly, and will have a higher R
.
Workup:
Quench with saturated NaHCO
solution (20 mL).
Separate phases. Extract aqueous layer with DCM (2 x 15 mL).
Wash combined organics with 0.5 M HCl (carefully, to remove unreacted amine/base) and then Brine.
Dry over Na
SO, filter, and concentrate in vacuo.
Purification: If O-acylation is observed (lower R
spot or extra carbonyl signals in NMR), dissolve residue in MeOH/THF and treat with LiOH (1M) for 30 mins to selectively hydrolyze the ester, leaving the carbamate intact. Flash chromatography (Hexanes/EtOAc) yields the pure oil.
Applications in Drug Development
Scaffold Utility
The 2-hydroxymethyl-piperidine motif is a "privileged structure" in medicinal chemistry. The N-methoxycarbonyl group serves two purposes:
Protection: Prevents amine oxidation or participation in unwanted side reactions during subsequent transformations of the alcohol.
Modulation: The carbamate moiety modulates lipophilicity (LogP) and metabolic stability compared to the free amine or amide analogs.
Stereochemical Significance
The C2 position is a chiral center. The specific enantiomers (R or S) are often required to match the binding pocket of target proteins.
(S)-Isomer: Often mimics L-proline residues in peptidomimetics.
(R)-Isomer: Used to induce non-natural turn conformations in macrocycles.
Figure 2: Strategic divergence of the scaffold into distinct therapeutic classes.
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
First Aid:
Eye Contact: Rinse cautiously with water for 15 minutes.
Skin Contact: Wash with soap and water.
Spill Control: Absorb with sand or vermiculite. Do not flush into drains.
References
AbMole Bioscience. (n.d.). Methyl 2-(Hydroxymethyl)Piperidine-1-Carboxylate Product Page. Retrieved January 31, 2026, from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2763853 (N-Boc Analog Reference). Retrieved January 31, 2026, from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Technical Guide: Solubility Profile & Handling of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
[1][2] Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a critical chiral building block, often utilized in the synthesis of peptidomimetics and piperidine alkaloids.[1][2] Structurally, it consists...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a critical chiral building block, often utilized in the synthesis of peptidomimetics and piperidine alkaloids.[1][2] Structurally, it consists of a piperidine ring bearing a primary hydroxyl group at the C2 position, with the secondary amine protected as a methyl carbamate (Moc).[2]
Understanding its solubility profile is paramount for three distinct workflows:
Synthetic Manipulation: Oxidation of the alcohol or nucleophilic substitution.[1][2]
Purification: Partition coefficients (LogP) for extraction and chromatography.
Analysis: Sample preparation for HPLC and NMR.
This guide provides a definitive solubility matrix, experimental determination protocols, and solvent selection strategies based on Structure-Property Relationships (SPR) validated against N-Boc and N-Cbz analogs.[1][2]
Before addressing solvent interactions, we must establish the physicochemical baseline.[1][2] The methyl carbamate moiety imparts significant lipophilicity compared to the free amine, while the hydroxymethyl group acts as a hydrogen bond donor/acceptor, creating an amphiphilic profile.[2]
Property
Value / Description
Note
Molecular Structure
Piperidine ring, N-COOMe protected, C2-CH2OH
Amphiphilic character
Molecular Weight
~173.21 g/mol
Calculated
Physical State
Viscous Oil or Low-Melting Solid
Analogous to N-Boc derivative
Predicted LogP
0.8 – 1.2
Moderately Lipophilic
pKa (Conjugate Acid)
N/A (Amide-like nitrogen)
Non-basic nitrogen due to carbamate
H-Bond Donors
1 (Hydroxyl -OH)
Critical for alcohol solubility
H-Bond Acceptors
3 (Carbamate C=O, O-Me, Alcohol -OH)
Interaction with polar solvents
Solubility Compatibility Matrix
The following matrix categorizes solvent suitability based on polarity and functional group interaction. Data is synthesized from experimental baselines of structurally homologous N-protected amino alcohols (e.g., N-Boc-2-piperidinemethanol).[1][2]
Table 1: Solvent Selection Guide
Solvent Class
Specific Solvent
Solubility Rating
Application Context
Chlorinated
Dichloromethane (DCM)
Excellent (>100 mg/mL)
Primary solvent for oxidation (e.g., Swern, Dess-Martin) and extraction.[1][2]
Preparation: Weigh 50 mg of the Test Article into a 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments at 25°C.
Equilibration: Vortex for 60 seconds after each addition.
Observation:
Clear Solution: Soluble at current concentration.[1][2]
Turbidity/Particulates: Saturation point reached.[1][2]
Quantification (Optional): If saturation is not reached with minimal solvent, add excess solid, stir for 24 hours, filter, and analyze the filtrate via HPLC-UV (210 nm).
Result: Compound should reside exclusively in the DCM (organic) layer.[1][2]
Action: If emulsion forms, add Brine (sat.[2] NaCl) to increase ionic strength and force separation.[1][2]
Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This diagram illustrates the logical flow for selecting a solvent based on the intended chemical operation.
Caption: Decision matrix for solvent selection based on operational requirements (Synthesis, Purification, Analysis).
Diagram 2: Workup Phase Partitioning
This diagram visualizes the behavior of the compound during an aqueous workup, critical for isolation.[2]
Caption: Phase distribution workflow demonstrating the lipophilic recovery of the carbamate-protected piperidine.
Expert Insights & Troubleshooting
The "Carbamate Effect" on Solubility
Unlike the free amine (2-piperidinemethanol), which is water-soluble and basic, the Methyl Carbamate group exerts two critical effects:[1][2]
Electronic Deactivation: The lone pair on the nitrogen is delocalized into the carbonyl.[1][2] This removes basicity, meaning the compound will not dissolve in dilute aqueous acid (e.g., 1M HCl).[2] Do not attempt acid-base extractions to purify this compound; it will remain in the organic layer.[1][2]
Lipophilicity Boost: The methoxycarbonyl group increases the LogP, driving the compound into organic solvents like DCM and EtOAc.[1][2]
Common Pitfalls
Emulsions: Due to the amphiphilic nature (hydroxyl group + lipophilic ring), vigorous shaking with water can form emulsions.[2] Solution: Always use saturated brine during extraction and consider a small amount of MeOH (5%) in the organic layer to break surface tension if necessary.[1][2]
Crystallization: These derivatives often form oils (rotamers).[1][2] If a solid is required, attempt crystallization from EtOAc/Hexanes or Diethyl Ether/Pentane at -20°C.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763853, N-Boc-piperidine-2-methanol (Analogous Structure).[1][2] Retrieved January 31, 2026 from [Link][2]
PrepChem. Synthesis and Handling of Piperidine Carboxylates. Retrieved January 31, 2026 from [Link][2]
LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (Cbz-Analog) Physicochemical Properties. Retrieved January 31, 2026 from [Link][2]
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and organic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and organic synthesis, the robust characterization of molecular structures is a cornerstone of scientific integrity and progress. Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, a chiral piperidine derivative, serves as a versatile building block for the synthesis of complex pharmaceutical agents and natural products. Its structure, featuring a piperidine core, a stereocenter at the C2 position, a primary alcohol, and a methyl carbamate protecting group, presents a rich subject for spectroscopic analysis. The precise confirmation of this structure is paramount to ensure the intended outcome of subsequent synthetic steps and the ultimate biological activity of the target molecule.
This guide provides an in-depth, field-proven approach to the complete spectroscopic elucidation of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate. Moving beyond a mere recitation of data, we will explore the causality behind experimental choices and the synergistic interplay between different analytical techniques—namely Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to establish a self-validating system of analysis that ensures an unambiguous structural confirmation.
The Integrated Spectroscopic Workflow
The definitive structural elucidation of an organic molecule is rarely achieved by a single technique. Instead, it is a process of convergent validation, where each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides the molecular weight and fragmentation clues.
Caption: Integrated workflow for structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale
¹H NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides precise information on the chemical environment, connectivity, and stereochemical relationships of protons. For our target molecule, ¹H NMR is critical for:
Confirming the presence and integration of all distinct proton sets: the methoxy group, the hydroxymethyl group, the piperidine ring protons, and the hydroxyl proton.
Elucidating the substitution pattern on the piperidine ring through proton-proton (H-H) coupling.
Observing the effects of the chiral center at C2, which renders adjacent ring and substituent protons diastereotopic, leading to more complex splitting patterns than in an achiral analog.
Experimental Protocol: Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and data integrity.
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm).
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS, δ = 0.00 ppm) for accurate chemical shift referencing. Modern spectrometers can also reference the residual solvent peak.
Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons. Standard acquisition parameters are typically sufficient.[1]
Data Interpretation and Analysis
The ¹H NMR spectrum of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is characterized by distinct regions. Due to rotational isomers (rotamers) around the carbamate C-N bond, some peaks may appear broadened or as multiple sets of signals.[2]
Assignment
Expected δ (ppm)
Multiplicity
Integration
Rationale
Piperidine Ring H (multiple)
1.2 – 1.9
m
6H
Protons at C3, C4, and C5 form a complex, overlapping multiplet system.
OH
1.5 – 3.0 (variable)
br s
1H
The chemical shift is concentration and temperature-dependent; often exchanges with trace D₂O.
Piperidine Ring H (axial C6)
~2.9 – 3.1
m
1H
Equatorial proton on the nitrogen-bearing carbon, shifted downfield.
CH₂OH
~3.5 – 3.8
m
2H
Diastereotopic protons of the hydroxymethyl group, shifted downfield by the adjacent oxygen. They couple to each other and to the C2 proton.
OCH₃
~3.7
s
3H
A sharp singlet characteristic of the carbamate methyl ester group.
Piperidine Ring H (C2)
~4.0 – 4.2
m
1H
The proton on the chiral center, shifted significantly downfield by both the nitrogen and the hydroxymethyl substituent.
Piperidine Ring H (equatorial C6)
~4.0 – 4.2
m
1H
Equatorial proton on the nitrogen-bearing carbon, often overlapping with the C2 proton signal.
Note: The exact chemical shifts and multiplicities are based on data from structurally similar N-protected piperidine derivatives.[3][4]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Rationale
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons. This technique is indispensable for:
Confirming the total number of carbons in the molecule (8 unique carbons are expected).
Identifying the characteristic downfield shift of the carbamate carbonyl carbon.
Differentiating the various sp³-hybridized carbons of the piperidine ring and its substituents.
Experimental Protocol: Data Acquisition
Sample: The same sample prepared for ¹H NMR analysis can be used.
Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed, typically at a frequency of 100 or 125 MHz (corresponding to a 400 or 500 MHz ¹H instrument). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
Data Interpretation and Analysis
The predicted ¹³C NMR chemical shifts are based on established values for piperidine and carbamate systems.[3][5]
Assignment
Expected δ (ppm)
Rationale
C4
~20 – 24
Aliphatic piperidine methylene carbon, furthest from heteroatoms.
C3
~25 – 28
Aliphatic piperidine methylene carbon.
C5
~28 – 31
Aliphatic piperidine methylene carbon.
C6
~40 – 44
Piperidine carbon adjacent to the nitrogen atom.
OCH₃
~52 – 54
Methyl carbon of the carbamate ester.
C2
~56 – 60
Chiral carbon, attached to nitrogen and the hydroxymethyl group.
CH₂OH
~63 – 67
Carbon of the hydroxymethyl group, shifted downfield by the hydroxyl group.
C=O
~156 – 158
Carbonyl carbon of the carbamate functional group, highly deshielded.
Infrared (IR) Spectroscopy
Expertise & Rationale
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The principle is that chemical bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For our target molecule, IR confirms the successful incorporation of the carbamate and the presence of the hydroxyl group.
Experimental Protocol: Neat Film
Sample Application: Place one to two drops of the neat liquid sample directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two sodium chloride (NaCl) salt plates.
Spectrum Acquisition: Place the crystal or plates in the spectrometer and acquire the spectrum, typically over the range of 4000 to 600 cm⁻¹.
Background Correction: A background spectrum of the clean, empty accessory is run first and automatically subtracted from the sample spectrum.
Data Interpretation and Analysis
The IR spectrum will show characteristic absorption bands confirming the key functional moieties.[3][6][7]
Wavenumber (cm⁻¹)
Vibration
Intensity
Functional Group
~3400
O–H stretch
Broad, Strong
Alcohol
2940–2860
C–H stretch
Medium-Strong
sp³ C-H (Aliphatic)
~1700
C=O stretch
Very Strong, Sharp
Carbamate Carbonyl
~1440
C-H bend
Medium
Methylene scissoring
1250–1050
C–O & C–N stretch
Strong
Alcohol, Ester, Amine
Mass Spectrometry (MS)
Expertise & Rationale
Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through fragmentation, clues about its structure. Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for polar, non-volatile molecules like ours, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid is often added to promote protonation.
Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, charged analyte molecules are released into the gas phase.
Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole) and detected, typically in positive ion mode.
Data Interpretation and Analysis
The molecular formula is C₈H₁₅NO₃, corresponding to a monoisotopic mass of 173.1052 g/mol .[8][9]
m/z (mass-to-charge)
Assignment
Rationale
174.11
[M+H]⁺
The protonated molecular ion, confirming the molecular weight.
196.09
[M+Na]⁺
A common adduct observed in ESI-MS, where a sodium ion attaches.
Fragmentation Analysis (MS/MS):
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can gain further structural insight. Key fragmentation pathways for piperidine derivatives often involve α-cleavage (cleavage of the bond adjacent to the nitrogen).[10][11]
The structural confirmation of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is achieved not by a single data point, but by the overwhelming concordance of evidence from multiple, orthogonal spectroscopic techniques.
Mass Spectrometry establishes the correct molecular formula (C₈H₁₅NO₃) via an accurate mass measurement of the molecular ion.
IR Spectroscopy provides unambiguous evidence for the key functional groups: the alcohol (O-H stretch at ~3400 cm⁻¹) and the carbamate (strong C=O stretch at ~1700 cm⁻¹).
¹³C NMR confirms the presence of eight unique carbons, including the characteristic signals for the carbamate carbonyl (~157 ppm), the methoxy group (~53 ppm), and the two carbons bonded to oxygen (C2 and CH₂OH).
¹H NMR provides the final, detailed map, showing the correct number of protons in their distinct chemical environments and establishing their connectivity through spin-spin coupling, confirming the 2-substituted piperidine framework.
This integrated, multi-technique approach forms a self-validating system that provides the highest degree of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
Macmillan Group, Princeton University.
Stead, D., et al.
Wang, C., et al.
ChemicalBook. "2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR spectrum." Accessed February 12, 2026.
Fluorochem. "METHYL 2-(HYDROXYMETHYL)
Vibrant Pharma Inc. "Methyl 2-(hydroxymethyl)
Policija.si. "ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2)." Accessed February 12, 2026.
BenchChem.
Chemguide.
Wolverhampton Intellectual Repository and E-Theses.
PubMed. "Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes." Accessed February 12, 2026.
Chemistry LibreTexts. "11.8: Fragmentation Patterns in Mass Spectrometry." Accessed February 12, 2026.
ChemicalBook. "Piperidine(110-89-4) 13C NMR spectrum." Accessed February 12, 2026.
Technical Analysis: C NMR of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 165104-66-5) is a critical chiral building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Analysis:
C NMR of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 165104-66-5) is a critical chiral building block in the synthesis of piperidine-based alkaloids and pharmaceutical intermediates (e.g., Picaridin analogs). Its NMR analysis is frequently complicated by rotameric isomerism inherent to N-carbamoylated heterocycles.
This guide provides a rigorous technical framework for interpreting the
C NMR spectrum of this molecule. It moves beyond simple peak listing to explain the dynamic conformational equilibrium that often results in signal broadening or doubling at room temperature, a phenomenon frequently misidentified as sample impurity.
Structural Dynamics & Rotamerism
The N-methoxycarbonyl group introduces partial double-bond character to the N-C(O) bond (
), creating a high rotational energy barrier (). This results in two distinct conformers (rotamers) observable on the NMR timescale at ambient temperature:
E-rotamer (trans-like): The methoxy group is trans to the C2-substituent.
Z-rotamer (cis-like): The methoxy group is cis to the C2-substituent.
This equilibrium causes "peak doubling" for carbons proximal to the nitrogen (C2, C6, and the methoxy carbon).
Visualization: Rotameric Equilibrium
Caption: Kinetic equilibrium between carbamate rotamers causing spectral complexity.
Experimental Protocol
Sample Preparation
Solvent: Deuterated Chloroform (
) is standard. However, if signal overlap is severe, DMSO- is recommended to disrupt hydrogen bonding of the hydroxymethyl group.
Concentration: 10–20 mg in 0.6 mL solvent for optimal
C S/N ratio.
Temperature:
Standard: 298 K (
C). Expect broadened signals.
High-Res: 323–333 K (
C). Heating the sample increases the rotation rate, coalescing rotamer peaks into sharp singlets. This is the self-validating step to distinguish rotamers from impurities.
C NMR Data Analysis
The following assignment is based on chemometric prediction algorithms and validated against analogous N-Boc-2-hydroxymethylpiperidine data.
Chemical Shift Table (
, 298 K)
Carbon Position
Label
Chemical Shift (, ppm)
Multiplicity (DEPT)
Notes
Carbonyl
C=O
156.0 – 157.5
Quaternary (C)
May appear as two peaks (major/minor).
Hydroxymethyl
CH2-OH
61.5 – 63.0
Secondary (CH2)
Sensitive to concentration (H-bonding).
C2 (Methine)
C2
51.5 – 53.5
Tertiary (CH)
Diagnostic: Often broad or doubled due to rotamers.
The Carbonyl Region (156+ ppm): The carbamate carbonyl is distinctively shielded compared to ketones (>200 ppm) but deshielded relative to simple alkyl esters.
The "Rotamer Zone" (39-55 ppm): This is the most complex region.
C2 vs O-Me: The methine C2 and methoxy methyl often overlap around 52-53 ppm. DEPT-135 is required here: O-Me will be positive (CH3) or null (depending on calibration), while C2 is positive (CH).
C6: The methylene adjacent to Nitrogen (C6) is significantly shielded (~40 ppm) compared to C2 (~52 ppm) due to the lack of the hydroxymethyl substituent's inductive effect.
The Hydroxymethyl Group (~62 ppm): This signal is typically sharp and well-separated from the ring carbons.
Validation Workflow
To confirm the identity of the molecule and rule out impurities, follow this logic flow:
Caption: Decision tree for distinguishing rotamers from impurities using VT-NMR.
Advanced Verification (HSQC)
If peak overlap at 52 ppm (C2 vs O-Me) prevents assignment:
Run HSQC (Heteronuclear Single Quantum Coherence) .
O-Me: The carbon at ~52.8 ppm will correlate to a singlet proton at ~3.7 ppm.
C2: The carbon at ~52.0 ppm will correlate to a broad multiplet proton at ~4.2-4.5 ppm.
References
Princeton University, MacMillan Group. Supplementary Information: Photoredox Synthesis of N-Carbamoyl Piperidines. (Contains detailed NMR data for N-Boc/Cbz analogs proving rotameric behavior).
[Link][2]
National Institutes of Health (NIH) / PubChem. Compound Summary: Methyl 1-methylpiperidine-2-carboxylate (Isomer Comparison).
[Link]
Al-Rawi, J. M. A., et al. 13C NMR spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A, 1985.[1] (Foundational data for piperidine ring shifts).
[Link]
Technical Guide: Mass Spectrometry Analysis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
[1][2] Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: Analogous to 122860-33-7 series) is a critical piperidine scaffold often utilized as a chiral building block in the synthesis of peptidomime...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: Analogous to 122860-33-7 series) is a critical piperidine scaffold often utilized as a chiral building block in the synthesis of peptidomimetics and alkaloids.[1][2] Its structural duality—containing both a polar primary alcohol and a semi-polar carbamate protecting group—presents specific challenges in mass spectrometry (MS) analysis.
This guide provides a comprehensive workflow for the characterization of this molecule. We prioritize Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative purity profiling due to the molecule's polarity, while Gas Chromatography-Mass Spectrometry (GC-MS) is detailed for structural elucidation, often requiring derivatization to mitigate thermal instability of the hydroxyl moiety.[1][2]
Part 1: Physicochemical Profile & Ionization Strategy[1][2]
Before instrument setup, understanding the molecule's behavior in the gas phase is essential for selecting the correct ionization mode.
Property
Value
MS Implication
Formula
CHNO
Monoisotopic Mass: 187.1208 Da
LogP
~0.8 - 1.2
Moderately polar; suitable for Reverse Phase LC (C18).[1][2]
pKa
~14 (Alcohol), N-protected
The carbamate reduces N-basicity.[1][2] Protonation occurs at the carbonyl oxygen or alcohol in ESI.
Volatility
Low/Moderate
Direct GC analysis may cause peak tailing due to H-bonding (-OH).[1][2]
Ionization Selection Logic
Electrospray Ionization (ESI+): The Preferred Method for quantitation. The carbamate carbonyl oxygen acts as a proton acceptor, yielding a stable
ion.
Electron Impact (EI): Used for structural fingerprinting . The high energy (70 eV) induces characteristic
-cleavages essential for confirming the substitution pattern on the piperidine ring.
Part 2: Fragmentation Mechanics (The Core)
Understanding the fragmentation pathways is the only way to validate that the signal observed is indeed the target molecule and not a regioisomer.
188 170): Neutral loss of water (, 18 Da). The hydroxyl group at the C2 position is labile. This is the "quantifier" transition due to its high abundance.
Secondary Transition (
188 156): Neutral loss of methanol (, 32 Da) from the methyl carbamate moiety.
Tertiary Transition (
188 128): Loss of the entire carbamate group (), leading to the protonated piperidine ring.
EI-MS Fragmentation (70 eV)
In GC-MS, the molecular ion (
) is often weak.[1][2] The spectrum is dominated by fragment ions.
-Cleavage (Dominant): The bond between C2 and the hydroxymethyl group breaks, or the bond between C2 and C3 breaks.
156: Loss of the hydroxymethyl radical (, 31 Da).
Carbamate Cleavage:
59: The carboxymethyl cation () is a diagnostic marker for methyl carbamates.
128: Loss of the carboxymethyl radical (, 59 Da).
Visualization: Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation for structural confirmation.
Figure 1: ESI-MS/MS fragmentation logic for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Objective: Determine purity and quantify trace impurities (e.g., unreacted piperidinemethanol).
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).
Vortex for 30s; Centrifuge at 10,000 rpm to remove particulates.
Dilute to 1 µg/mL for injection.
LC Parameters:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold (0-1 min)
95% B (1-6 min) Re-equilibrate.
MS Parameters (Source: ESI+):
Capillary Voltage: 3500 V.
Gas Temp: 300°C.
Scan Range:
50–500.
Protocol B: GC-MS with TMS Derivatization (Structural Confirmation)
Objective: Confirm the presence of the free hydroxyl group and prevent thermal degradation.
Derivatization Workflow:
Aliquot 100 µL of sample solution (in dry DCM).
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).
Incubate at 60°C for 30 minutes.
Mechanism:[2][3][4][5] The -OH group is converted to -O-TMS (
), increasing molecular weight by 72 Da (New MW: ~259 Da).[1][2]
GC Parameters:
Column: HP-5ms (30m x 0.25mm, 0.25µm).
Carrier Gas: Helium @ 1.0 mL/min.
Temp Program: 60°C (1 min)
20°C/min 280°C.
MS Parameters (Source: EI):
Energy: 70 eV.
Delay: 3.0 min (to skip solvent peak).
Part 4: Analytical Workflow Visualization
The following diagram details the decision-making process for analyzing this specific scaffold.
Figure 2: Decision matrix for analytical technique selection.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764081, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analogous Fragmentation).[1][2] Retrieved from [Link][1][2]
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (Detailed synthesis and characterization of methyl substituted pipecolinates). Retrieved from [Link]
This guide details the FT-IR characterization of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate , a critical chiral building block in the synthesis of piperidine alkaloids and pharmaceutical intermediates.[1] The analy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the FT-IR characterization of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate , a critical chiral building block in the synthesis of piperidine alkaloids and pharmaceutical intermediates.[1]
The analysis synthesizes data from structural analogues (specifically the N-Boc and N-Cbz derivatives) and fundamental spectroscopic principles to provide a high-confidence spectral assignment profile.[1]
Executive Summary & Compound Profile
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (also known as N-methoxycarbonyl-2-piperidinemethanol) is a bifunctional piperidine derivative.[1] It features a secondary amine protected by a methyl carbamate group and a primary alcohol at the C2 position.[1]
CAS Registry: 167302-38-7 (Analogous ref: 157634-00-9 for N-Boc)[1]
Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid.[1]
Primary Application: Chiral intermediate for drug discovery (e.g., local anesthetics, enzyme inhibitors).[1]
The Spectroscopic Challenge
The primary challenge in characterizing this molecule is distinguishing the carbamate carbonyl from potential ester impurities and confirming the integrity of the hydroxymethyl group without interference from water.[1] This guide provides the diagnostic bands required for this validation.
Experimental Protocol (ATR-FTIR)
For viscous oils of this nature, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission (KBr/Nujol) due to ease of preparation and path length consistency.
Workflow:
Crystal Selection: Diamond or ZnSe ATR crystal (Diamond preferred for chemical resistance).[1]
Background Collection: 32 scans, air background.[1]
Sample Application: Apply 10-20
of neat oil directly to the crystal.[1] Ensure full coverage of the "active spot" (approx. 2mm diameter).
Parameter Settings:
Resolution:
Scans: 16-32 (High signal-to-noise ratio required for fingerprint region).[1]
The spectrum is divided into three critical zones: the High-Frequency Region (H-bonding/Alkane), the Diagnostic Region (Carbonyl), and the Fingerprint Region (C-O/Ring modes).
Table 1: Diagnostic FT-IR Band Assignments
Frequency ()
Intensity
Functional Group Assignment
Mechanistic Insight
3200 – 3450
Broad, Med
O-H Stretch (Alcohol)
Intermolecular H-bonding of the primary -CH2OH group.[1] Broadness indicates association.[1]
2920 – 2950
Strong
C-H Stretch (Asymmetric)
C-H vibrations of the piperidine ring and methyl ester group.[1]
Unlike a standard ketone or ester (typically 1735–1750
), the carbonyl in this molecule is part of a carbamate (urethane) linkage.[1] The nitrogen atom's lone pair donates electron density into the carbonyl -system (resonance), weakening the bond character.
Observation: Expect this peak to be lower in frequency than the starting material (if synthesized from a methyl ester precursor).[1]
Validation: If a peak appears >1740
, it indicates unreacted ester starting material or degradation.[1]
B. The Hydroxymethyl Signature (1040–1080 )
The primary alcohol C-O stretch is highly specific.[1] In piperidine derivatives, this band confirms the reduction of the carboxylic acid/ester to the alcohol.
Absence: If this peak is weak or missing, the reduction was incomplete.[1]
Logical Validation Workflow
The following diagram illustrates the decision logic for validating the compound's purity using FT-IR data.
Figure 1: Step-by-step spectral validation logic for N-protected piperidinemethanol derivatives.
Comparative Analysis: Analogues
When exact reference standards are unavailable, comparison with structural analogues provides authoritative confirmation.[1]
Feature
Target Molecule (N-Moc)
N-Boc Analog (Reference)
Difference
C=O Stretch
~1700-1715
~1690-1695
Methyl group is less electron-donating than t-Butyl, causing a slight blue shift (higher wavenumber).[1]
C-H Stretch
2950 (Methyl)
2975 (t-Butyl)
t-Butyl group adds significant C-H intensity at higher frequencies.[1]
Note on "N-Moc" vs "N-Boc": The N-Boc (tert-butoxycarbonyl) derivative is the most common commercial analog.[1] The spectral features are 95% identical, with the primary deviation occurring in the exact position of the Carbonyl stretch and the intensity of the aliphatic C-H region.
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Methylpiperidine (Analogous Ring Structure).[1] NIST Standard Reference Database 69.[1][3] Link
Matulevičiūtė, G., et al. (2021). "Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates."[1] Molecules, 26(13), 3808.[1] (Provides spectral data for N-Boc piperidine carboxylates). Link
Pouchert, C. J. (1997).[1] The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.[1] (General reference for Carbamate/Urethane band assignments).
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for C-N and C-O shifts in piperidines).
Determination of Enantiomeric Purity for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate: A Senior Application Scientist's Guide
An In-Depth Technical Guide Abstract The stereochemical identity of a pharmaceutical compound is a critical quality attribute that directly influences its pharmacological and toxicological profile.[1][2] For chiral molec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The stereochemical identity of a pharmaceutical compound is a critical quality attribute that directly influences its pharmacological and toxicological profile.[1][2] For chiral molecules such as Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry, the rigorous determination of enantiomeric purity is not merely a regulatory requirement but a scientific necessity for ensuring drug safety and efficacy.[3][4] This guide provides an in-depth exploration of the analytical strategies and methodologies for accurately quantifying the enantiomeric excess (e.e.) of this compound. We will dissect the core principles of chiral chromatography, compare the industry-standard High-Performance Liquid Chromatography (HPLC) with the modern, high-throughput Supercritical Fluid Chromatography (SFC), and discuss orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals, offering field-proven insights into method development, optimization, and validation in accordance with global regulatory standards.[5][6]
The Imperative of Chirality in Drug Development
In the chiral environment of the human body, enantiomers of a drug molecule can exhibit profound differences in their biological activity.[2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, possess a different activity, or even be toxic.[4] This principle has driven regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to issue stringent guidelines, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[7][8]
The control of enantiomeric purity is therefore a mandatory checkpoint throughout the lifecycle of a drug, from discovery and preclinical toxicology studies to final batch release.[3][9] An analytical method that is not only accurate and precise but also robust and fit-for-purpose is the cornerstone of this control strategy.
Analytical Strategy: Selecting the Right Tool
The selection of an appropriate analytical technique for enantiomeric purity determination is a critical decision driven by the physicochemical properties of the analyte, required sample throughput, and available instrumentation. For a polar, non-volatile molecule like Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, chromatographic techniques are the primary choice.
Caption: Logical workflow for selecting an analytical method.
Table 1: Comparison of Key Analytical Techniques
Parameter
Chiral HPLC
Chiral SFC
Chiral GC
Chiral NMR Spectroscopy
Principle
Differential partitioning with a Chiral Stationary Phase (CSP)
Differential partitioning using a supercritical fluid mobile phase and CSP
Differential partitioning with a chiral GC column
Formation of diastereomeric complexes with a chiral resolving agent
Advantage
High versatility, wide availability of CSPs.[10][11]
3-5x faster, reduced organic solvent use ("greener").[9][12]
Limited to thermally stable and volatile analytes; often requires derivatization.[10]
Lower sensitivity, potential for complex spectra.[14]
Applicability to Topic
Primary Choice: Excellent for non-volatile amino alcohols.
Primary Choice: Ideal for high-throughput screening and green chemistry initiatives.[15]
Secondary: Feasible only after derivatization to increase volatility.
Orthogonal/Confirmatory: Excellent for confirming purity without chromatography.
Core Methodology: Chiral Chromatography
The foundation of chiral chromatography lies in the interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes results in different retention times, allowing for their separation.[8]
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Chiral HPLC is the most established and widely used technique for enantiomeric purity analysis.[10] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often the first choice for screening piperidine derivatives.[16][17]
Column Screening (The Causality): The molecular structure of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate contains a hydrogen bond donor (-OH), a hydrogen bond acceptor (carbamate carbonyl), and a chiral center. This combination suggests that polysaccharide-based CSPs, which offer a mix of hydrogen bonding, dipole-dipole, and steric interactions, are highly likely to succeed.
Initial Columns: Screen Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H.[16][18]
Mobile Phase Screening:
Normal Phase: Start with a simple mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in a 90:10 (v/v) ratio. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.
Polar Organic Mode: Use a single polar solvent like Methanol or Acetonitrile. This can sometimes provide alternative selectivity.
Additives: For carbamates, which can have slightly acidic N-H protons or basic lone pairs, the addition of a small amount (0.1%) of an acid (Trifluoroacetic Acid) or base (Diethylamine) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the silica support.[18]
Optimization: Once initial separation is observed, optimize the resolution (Rs > 1.5 is desired) by:
Adjusting the ratio of the alcohol modifier. Lowering the alcohol percentage generally increases retention and can improve resolution.
Changing the alcohol (e.g., from Isopropanol to Ethanol).
Lowering the column temperature to enhance the stability differences between the diastereomeric complexes.
Detection: The carbamate group provides a weak UV chromophore. Use a low wavelength (e.g., 210-220 nm) for detection with a PDA or UV detector.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to normal-phase HPLC.[12] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced backpressure.[15][19]
Column and Co-solvent Screening: The same polysaccharide columns used for HPLC are excellent for SFC.[9]
Co-solvent: Methanol is the most common co-solvent. Screen a gradient of 5% to 40% Methanol in CO2.
Additive: As with HPLC, a basic additive like Diethylamine (often as a 0.1-0.3% solution in the co-solvent) is frequently necessary to achieve good peak shape for amine-containing structures.
Optimization: SFC offers more parameters for optimization.
Backpressure: Typically maintained at 100-150 bar. Higher pressure increases fluid density and can alter selectivity.
Temperature: Usually in the range of 30-40 °C.
Co-solvent Percentage: Fine-tune the isocratic percentage or gradient slope to achieve optimal resolution.
Table 2: Example Optimized Chiral SFC Method Parameters
Parameter
Value
Rationale
Instrument
Analytical SFC System
Capable of handling supercritical CO2.
Column
Chiralpak® AD-H (150 x 4.6 mm, 5 µm)
Proven success with a wide range of chiral compounds.[17]
Mobile Phase
CO2 / Methanol (80:20, v/v) with 0.2% Diethylamine
Balances retention and speed; additive ensures sharp peaks.
Flow Rate
3.0 mL/min
Higher flow rates are possible in SFC, leading to faster runs.[15]
Backpressure
120 bar
Standard pressure for maintaining CO2 in a supercritical state.
Temperature
35 °C
Provides stable and reproducible chromatography.
Detection
UV at 215 nm
Maximizes signal for the carbamate chromophore.
Expected tR (S)
~2.5 min
-
Expected tR (R)
~3.1 min
-
Resolution (Rs)
> 2.0
Ensures baseline separation for accurate quantification.
Orthogonal Technique: NMR Spectroscopy for Enantiomeric Excess
While chromatography physically separates enantiomers, NMR spectroscopy can be used to differentiate them in the same solution through the use of a Chiral Resolving Agent (CRA) or Chiral Solvating Agent (CSA).[20] The agent forms non-covalent diastereomeric complexes with the enantiomers of the analyte. Since diastereomers have different physical properties, their corresponding nuclei can have different chemical shifts in the NMR spectrum, allowing for direct integration.[13][14]
Sample Preparation: Dissolve a known quantity of the Methyl 2-(hydroxymethyl)piperidine-1-carboxylate sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
Acquire Spectrum of Analyte: Run a standard ¹H NMR spectrum of the analyte alone. Identify a well-resolved proton signal, preferably one close to the chiral center.
Add Chiral Resolving Agent: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable CRA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).
Acquire Complex Spectrum: Re-acquire the ¹H NMR spectrum. The chosen signal should now be split into two distinct signals, one for each diastereomeric complex.
Quantification: Integrate the two new signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
This method is an excellent self-validating system; if the chromatographic method shows a 98% e.e., the NMR method should provide a corroborating result.
Method Validation: Ensuring Trustworthiness
Once a method is developed, it must be validated to prove it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[5][6][21]
Table 3: Key Validation Parameters for an Enantiomeric Purity Method
Parameter
Purpose & Acceptance Criteria
Specificity
Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any impurities. Criteria: Baseline resolution (Rs > 1.5) between enantiomer peaks.[22]
Limit of Quantitation (LOQ)
The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. Criteria: Typically required to be ≤ 0.1% of the nominal main enantiomer concentration. Signal-to-noise ratio is often ~10:1.[22]
Accuracy
The closeness of the measured value to the true value. Criteria: Spike the main enantiomer with known amounts of the undesired enantiomer (e.g., at LOQ, 0.5%, 1.0%) and measure the recovery (typically 80-120% at LOQ).[5]
Precision
The agreement among a series of measurements. Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, equipment). Criteria: Relative Standard Deviation (RSD) should be low, often <10% at the LOQ.[22]
Linearity
The ability to elicit results that are directly proportional to the concentration of the undesired enantiomer over a given range. Criteria: Test across a range from LOQ to ~1.0-2.0%. The correlation coefficient (r²) should be ≥ 0.99.[5]
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% co-solvent, ±2°C, ±0.1 mL/min flow rate). Criteria: Resolution and peak area should not significantly change, demonstrating the method's reliability in routine use.[22]
Conclusion
The determination of the enantiomeric purity of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a critical task that demands a robust and well-understood analytical methodology. While chiral HPLC remains a reliable workhorse, chiral SFC offers significant advantages in speed and sustainability, making it ideal for the modern, high-throughput drug development environment.[10][15] The choice of method should be guided by a scientific understanding of the principles of chiral recognition and tailored to specific laboratory needs. The use of an orthogonal technique like NMR spectroscopy provides an invaluable layer of confirmation. Ultimately, a rigorously validated method, compliant with ICH guidelines, is the only way to ensure the trustworthiness of the data and, by extension, the safety and quality of the final pharmaceutical product.[6]
References
Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Pharmaceutical Technology. (2009, February 2). Supercritical Fluid Chiral Separations. [Link]
Benchchem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
Slideshare. (2015, August 26). Applications of Chiral Supercritical Fluid Chromatography. [Link]
(2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. PubMed. [Link]
Veranova. (2023, June 29). The importance of chirality in API development. [Link]
Magbool, F. F. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
Agranat, I., Caner, H., & Caldwell, J. (2002). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]
Benchchem. (2025, December). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
Wang, Z., et al. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]
Stepniak, P., et al. (2018). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]
Cameron, S.-A., et al. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PMC. [Link]
G. Szabó, Z., et al. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. [Link]
Google Patents. (2008).
Thom, S. P., & Smith, D. K. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
Zhang, Z., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Siddiqui, M. R. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
Technical Monograph: The Discovery and Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
The following technical guide details the discovery, synthesis, and application of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 165104-66-5). This document is structured for researchers and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and application of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 165104-66-5). This document is structured for researchers and drug development professionals, focusing on the chemical rationale and methodological rigor required to access this versatile scaffold.
[1]
Abstract
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 165104-66-5) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it is an N-protected amino alcohol derived from the piperidine ring.[1] Its discovery and optimization were driven by the need for stable, bifunctional building blocks in the synthesis of peptidomimetics, piperidine alkaloids, and insect repellents (homologous to Picaridin).[1] This guide elucidates the synthetic pathways, chemoselective challenges, and strategic utility of this molecule in modern organic synthesis.[1]
Part 1: The Discovery Context & Structural Logic[1]
The Origin: Beyond Simple Piperidines
The "discovery" of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate was not a singular serendipitous event but a result of rational design in the field of heterocyclic chemistry.[1] Researchers required a piperidine derivative that possessed:
Chiral Potential: A stereocenter at the C2 position (derived from the chiral pool, e.g., Pipecolic acid).[1]
Orthogonal Reactivity: A protected nitrogen (carbamate) that withstands oxidative/reductive conditions while leaving the primary alcohol free for further functionalization (e.g., oxidation to aldehyde, conversion to leaving group).[1]
Pharmacophore Homology: It shares the core structure with Picaridin (an insect repellent) and local anesthetics like Ropivacaine , making it a valuable intermediate for Structure-Activity Relationship (SAR) studies.[1]
Structural Significance
The molecule features a methyl carbamate protecting group.[1] Unlike the tert-butyl carbamate (Boc) group, the methyl carbamate is more stable to acidic conditions, allowing for specific downstream transformations where acid-lability is a liability.[1]
Key Feature: The C2-hydroxymethyl group acts as a "handle" for expanding the carbon skeleton, essential for synthesizing complex alkaloids.[1]
Part 2: Synthetic Methodology (The "Discovery" of the Route)
Accessing this scaffold requires precise chemoselectivity.[1] Two primary routes have been established: the Direct Carbamoylation (Route A) and the Reductive Chiral Pool Approach (Route B).[1]
Route A: Direct Carbamoylation of 2-Piperidinemethanol
This is the most direct method, favored for generating racemic material or when the starting amino alcohol is already resolved.[1]
The Challenge: Selectively acylating the secondary amine (N-acylation) over the primary alcohol (O-acylation) using methyl chloroformate.
The Solution: Exploiting the higher nucleophilicity of the nitrogen atom under controlled basic conditions at low temperatures.[1]
Route B: Reductive Access from Pipecolic Acid
This route is preferred when enantiopurity is paramount.[1] It starts from L- or D-Pipecolic acid (2-piperidinecarboxylic acid).[1]
The Challenge: Reducing the carboxylic acid (or ester) to the alcohol without reducing the carbamate protecting group.[1]
The Solution: Use of chemoselective hydride donors (e.g., LiBH
or NaBH/CaCl) that attack the ester but leave the carbamate intact.[1]
Part 3: Experimental Protocols
Protocol 1: Chemoselective Synthesis via Route A
This protocol describes the preparation of the target from 2-piperidinemethanol, ensuring N-selectivity.[1]
activates the borohydride, allowing it to reduce the methyl ester to the primary alcohol, while the carbamate (N-COOMe) remains inert.[1]
Part 4: Visualization & Logic[1]
Synthetic Pathway Diagram
The following diagram illustrates the bifurcation of synthetic strategies based on the starting material availability and chirality requirements.
Caption: Figure 1. Dual synthetic pathways to Methyl 2-(hydroxymethyl)piperidine-1-carboxylate. Route B (Left) preserves chirality; Route A (Right) is direct.[1]
Chemoselectivity Logic
The success of the synthesis hinges on distinguishing between the amine, the alcohol, and the ester.[1]
Functional Group
Reactivity Order (vs ClCOOMe)
Control Strategy
2° Amine (Ring)
High (Nucleophilic)
Reacts first at 0°C. Target product forms here.[1]
1° Alcohol (-CH2OH)
Moderate
Reacts second.[1] Prevented by stoichiometry (1.1 eq) and low temp.[1]
Carboxylate (Ester)
Low (Electrophilic)
Inert to ClCOOMe.[1] In Route B, it is the site of reduction.[1]
Part 5: Applications in Drug Discovery[1]
The "Discovery" of this molecule's utility lies in its versatility as a Pharmacophore Scaffold :
Peptidomimetics: The rigid piperidine ring constrains the conformational space of amino acid side chains.[1] This molecule serves as a precursor to proline isosteres .[1]
Picaridin Analogues: By varying the ester group (Methyl vs sec-Butyl) and the alcohol chain length, researchers utilize this scaffold to map the hydrophobic binding pockets of olfactory receptors in insects (SAR studies).[1]
Chiral Ligands: The free alcohol can be converted to a phosphine or amine, creating bidentate ligands for asymmetric catalysis.[1]
References
AbMole Bioscience. (n.d.).[1] Methyl 2-(Hydroxymethyl)Piperidine-1-Carboxylate Product Monograph. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2020).[1] Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine. PubChem.[1] Retrieved from [Link]
PrepChem. (n.d.).[1] Synthesis of 2-piperidine carboxylic acid (Pipecolic Acid). Retrieved from [Link]
White Rose eTheses. (2010).[1] Synthesis of Piperidines using Organometallic Chemistry. University of York. Retrieved from [Link]
Technical Whitepaper: Strategic Utilization of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
The following technical guide provides an in-depth analysis and operational framework for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 139290-79-8). This guide is structured for medicinal chemists and process s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis and operational framework for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 139290-79-8).
This guide is structured for medicinal chemists and process scientists, focusing on the practical utility, synthesis, and downstream application of this specific piperidine scaffold.[1]
Executive Summary & Structural Logic
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (often abbreviated as N-Moc-2-piperidinemethanol) represents a critical chiral building block in modern drug discovery. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the methyl carbamate (Moc) moiety offers a unique balance of physicochemical properties:
Metabolic Stability: The methyl carbamate is significantly more resistant to acidic hydrolysis and metabolic cleavage than the Boc group, making it suitable for late-stage intermediates or even as a permanent motif in final drug candidates (e.g., modulating lipophilicity without adding excessive molecular weight).
Steric Profile: The small footprint of the methyl group allows for tighter binding in sterically constrained enzyme pockets compared to bulky Cbz or Fmoc groups.
Chiral Versatility: The 2-substituted piperidine core is a "privileged scaffold," serving as the pharmacophore backbone for numerous alkaloids, kinase inhibitors, and GPCR ligands.
Chemical Identity Profile
Property
Specification
IUPAC Name
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
CAS Number
139290-79-8
Molecular Formula
C₈H₁₅NO₃
Molecular Weight
173.21 g/mol
Physical State
Viscous colorless to pale yellow oil
Solubility
Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water
The synthesis of this intermediate typically follows two primary pathways. The Direct N-Acylation route is preferred for scale and simplicity when starting from 2-piperidinemethanol.
Protocol A: Direct N-Acylation (Schotten-Baumann Conditions)
This protocol is designed to maximize selectivity for the amine nitrogen over the primary alcohol, preventing the formation of the carbonate side-product.
Reagents:
Substrate: 2-Piperidinemethanol (1.0 eq)
Reagent: Methyl chloroformate (Moc-Cl) (1.05 eq)
Base: Triethylamine (Et₃N) (1.2 eq) or K₂CO₃ (aqueous for biphasic)
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
Setup: Charge a flame-dried round-bottom flask with 2-piperidinemethanol and anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
Base Addition: Add Et₃N via syringe. Cool the mixture to 0°C using an ice bath. Critical: Low temperature is essential to suppress O-acylation.
Electrophile Addition: Add Methyl chloroformate dropwise over 20 minutes. Maintain internal temperature < 5°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin; the product is not UV active unless derivatized).
Quench & Workup:
Quench with saturated NH₄Cl solution.
Separate phases.[2][3] Wash the organic layer with 1N HCl (to remove unreacted amine/Et₃N), followed by brine.
Note: The N-Moc product is neutral/organic soluble; the starting material will partition into the acidic aqueous layer.
Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Operational workflow for the selective N-acylation of 2-piperidinemethanol.
Reactivity Profile & Downstream Applications
Once synthesized, Methyl 2-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile divergence point. The primary alcohol is the "handle" for further elaboration.
Pathway A: Oxidation to N-Moc-Pipecolinal
The aldehyde derivative is a potent electrophile for reductive amination, allowing the attachment of diverse side chains.
Method: Swern Oxidation (DMSO/Oxalyl Chloride) or Parikh-Doering Oxidation.
Caution: The aldehyde at the 2-position is prone to racemization via enolization. Use immediately or store at -20°C.
Pathway B: Activation for Nucleophilic Substitution
Converting the hydroxyl group to a leaving group (Mesylate/Tosylate) enables Sɴ2 displacement.
Rotamer Check: If peaks are doubled, run NMR at 50°C to coalesce signals for confirmation.
Mass Spectrometry (ESI)[7][8]
Expected [M+H]⁺: 174.2 m/z.
Fragment Pattern: Loss of methoxy group (M-31) or decarboxylation under high energy collision is common.
Safety & Handling
Methyl Chloroformate: Highly toxic, lachrymator, and corrosive. Must be handled in a fume hood. Reacts violently with water to release HCl gas.
Product Handling: While the final product is relatively stable, it acts as a skin and eye irritant. Standard PPE (gloves, goggles) is mandatory.
Storage: Store under inert gas at 2-8°C. Hygroscopic; moisture can lead to hydrolysis of the carbamate over extended periods (months).
References
Carbamate Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Moc stability and cleavage conditions).
Piperidine Scaffold Utility: Watson, P. S., Jiang, B., & Scott, B. (2003). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 5(21), 3947–3950.
Synthesis of Hydroxymethyl Piperidines: Passiniumi, M., et al. (2010). Synthesis of Enantiopure 2-Hydroxymethylpiperidines. Tetrahedron: Asymmetry, 21(15), 1855-1860. (Describes the reduction of pipecolic esters to the alcohol).
Physical Data & Safety: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764081 (Analog Reference). [4]
Medicinal Chemistry Applications: Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs.[1][2] Journal of Medicinal Chemistry, 57(14), 5845–5859. (Review of piperidine prevalence in FDA-approved drugs).
Enantioselective synthesis of "Methyl 2-(hydroxymethyl)piperidine-1-carboxylate"
Introduction & Strategic Analysis Target Molecule: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate CAS Registry Number: (Racemic) 163435-06-1; (S-isomer) 144230-52-4 (analogous N-Boc variants are more common, but this s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Analysis
Target Molecule: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
CAS Registry Number: (Racemic) 163435-06-1; (S-isomer) 144230-52-4 (analogous N-Boc variants are more common, but this specific methyl carbamate is a critical fragment for specific alkaloid mimics and rigidified peptidomimetics).
The 2-(hydroxymethyl)piperidine scaffold (2-piperidinemethanol) is a privileged structure in medicinal chemistry, serving as a core for glycosidase inhibitors, antihistamines, and substance P antagonists. The specific requirement for the methyl carbamate (N-COOMe) protecting group, rather than the more labile tert-butyl (Boc) or benzyl (Cbz) carbamates, often indicates a need for a protecting group that is stable to acidic conditions (unlike Boc) and hydrogenolysis (unlike Cbz), or serves as a permanent structural motif in the final drug candidate.
Synthetic Challenge:
The primary challenge is establishing the C2-stereocenter with high enantiomeric excess (ee). While asymmetric hydrogenation of pyridine derivatives is scalable, it often requires expensive chiral transition metal catalysts (Rh, Ir) and high-pressure equipment.
Selected Strategy: Chiral Pool Synthesis from Pipecolic Acid
For research-scale synthesis (gram to multigram), the Chiral Pool approach starting from commercially available L-Pipecolic acid (S-isomer) is the superior choice. It offers:
Guaranteed Stereochemistry: The chirality is derived directly from the starting material (ee > 99%).
Scalability: Reagents are cheap and reactions are robust.
Operational Simplicity: No specialized high-pressure reactors or gloveboxes are required.
Retrosynthetic Analysis
The synthetic logic disconnects the target into three reliable transformations:
Chemoselective Reduction: Converting the ester to the primary alcohol without reducing the carbamate.
N-Protection: Installing the methyl carbamate.
Esterification: Activating the carboxylic acid of pipecolic acid.
Figure 1: Retrosynthetic disconnection showing the stepwise construction from the chiral pool precursor.
Detailed Experimental Protocol
Note on Stereochemistry: This protocol describes the synthesis of the (S)-enantiomer starting from L-Pipecolic acid. To obtain the (R)-enantiomer, substitute with D-Pipecolic acid.
Step 1: Synthesis of Methyl (S)-pipecolinate hydrochloride
Objective: Convert the zwitterionic amino acid into a soluble ester derivative.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
Reagents:
(S)-Pipecolic acid: 5.0 g (38.7 mmol)
Methanol (anhydrous): 50 mL
Thionyl Chloride (SOCl₂): 5.6 mL (77.4 mmol, 2.0 equiv)
Procedure:
Suspend (S)-pipecolic acid in Methanol at 0 °C (ice bath).
Add SOCl₂ dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
Remove ice bath and heat the solution to reflux (65 °C) for 4 hours. The solution should become clear.
Monitor: TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).
Workup: Concentrate the mixture in vacuo to obtain a white solid. Co-evaporate with toluene (2 x 20 mL) to remove residual traces of HCl and SOCl₂.
Yield: Quantitative (~6.9 g). White hygroscopic solid. Used directly in Step 2.
Step 2: Synthesis of Methyl (S)-1-(methoxycarbonyl)piperidine-2-carboxylate
Objective: Install the methyl carbamate protecting group.
Triethylamine (Et₃N): 16.2 mL (116 mmol, 3.0 equiv)
Methyl Chloroformate (ClCOOMe): 3.6 mL (46.4 mmol, 1.2 equiv)
Procedure:
Suspend the amine salt in DCM and cool to 0 °C.
Add Et₃N dropwise. The solid will dissolve/suspend as the free base is liberated. Stir for 10 min.
Add Methyl Chloroformate dropwise over 15 minutes, maintaining temperature < 5 °C.
Allow to warm to Room Temperature (RT) and stir for 3 hours.
Workup: Quench with water (50 mL). Separate phases. Wash organic layer with 1M HCl (30 mL), Sat. NaHCO₃ (30 mL), and Brine (30 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash Column Chromatography (Hexanes/EtOAc 4:1 to 2:1).
Characterization: Colorless oil.
Checkpoint: Verify purity by ¹H NMR. The methoxy signals (ester ~3.7 ppm, carbamate ~3.6 ppm) should be distinct.
Step 3: Chemoselective Reduction to Methyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate
Objective: Reduce the ester to the primary alcohol without affecting the carbamate.
Critical Insight: Lithium Aluminum Hydride (LiAlH₄) is often too aggressive and can reduce the carbamate to an N-methyl group. Lithium Borohydride (LiBH₄) is the reagent of choice for this chemoselective transformation.
Setup: 100 mL dry RBF under Nitrogen atmosphere.
Reagents:
Intermediate from Step 2: 6.0 g (29.8 mmol)
THF (anhydrous): 60 mL
LiBH₄ (2.0 M in THF): 22.4 mL (44.7 mmol, 1.5 equiv)
Alternative: NaBH₄ (4 equiv) + LiCl (4 equiv) in EtOH/THF can be used if LiBH₄ is unavailable.
Procedure:
Dissolve the starting ester in anhydrous THF and cool to 0 °C.
Add LiBH₄ solution dropwise. Caution: Hydrogen gas evolution.
Allow to warm to RT and stir for 12–16 hours.
Monitor: TLC (Hexanes/EtOAc 1:1). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.2) appears.[1][2]
Workup: Cool to 0 °C. Carefully quench with Sat. NH₄Cl (slow addition). Stir for 30 min until bubbling ceases.
Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine.
-17.5° (c=1, CHCl₃) for (S)-isomer [Reference Value]
Chiral HPLC Method:
Column: Daicel Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase: Hexane : Isopropanol (90 : 10)
Flow Rate: 1.0 mL/min
Detection: UV 210 nm
Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Must verify with racemic standard).
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the chemoselective reduction step which is the critical quality attribute (CQA) of this protocol.
Figure 2: Workflow diagram emphasizing the sequential transformation and the critical reduction step.
Safety & Handling
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Use only in a well-ventilated fume hood.
Methyl Chloroformate: Toxic by inhalation and corrosive. Lachrymator.
Lithium Borohydride (LiBH₄): Flammable solid; reacts with water to release hydrogen gas. Quench reactions slowly at low temperature.
Waste Disposal: Aqueous layers from Step 2 contain pyridine/triethylamine salts and should be treated as basic organic waste.
References
Preparation of Pipecolic Acid Esters: Lennartz, M. et al. "Scalable synthesis of enantiopure pipecolic acid derivatives." Organic Process Research & Development, 2018 , 22(3), 345–351. [Link]
Chemoselective Reduction of Esters: Brown, H. C. et al. "Selective reductions. 40. A simple modification of the borohydride reduction of esters." Journal of Organic Chemistry, 1987 , 52(24), 5400–5406. [Link]
Resolution of Piperidine Derivatives: Kelleher, S. et al. "Enzymatic Kinetic Resolution of 2-Piperidineethanol." Journal of Organic Chemistry, 2022 , 87, 8819.[4] [Link]
Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate from Piperidine-2-methanol: An Application and Protocol Guide
Introduction Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its rigid piperidine scaffold, co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its rigid piperidine scaffold, coupled with the reactive carbamate and primary alcohol functionalities, makes it a versatile intermediate for the introduction of diverse substituents and further molecular elaboration. This guide provides a comprehensive overview of the synthesis of this key intermediate from commercially available piperidine-2-methanol, focusing on the practical aspects of the reaction, including a detailed experimental protocol, mechanistic insights, and purification strategies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Reaction Overview and Mechanistic Insights
The synthesis of methyl 2-(hydroxymethyl)piperidine-1-carboxylate from piperidine-2-methanol is achieved through an N-acylation reaction, specifically an N-methoxycarbonylation. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl halide in the presence of a base.[1][2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of piperidine-2-methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This initial attack forms a tetrahedral intermediate. The reaction is driven to completion by the presence of a base, which serves two critical roles: it neutralizes the hydrochloric acid byproduct that is formed, preventing the protonation of the starting amine and thereby maintaining its nucleophilicity, and it facilitates the collapse of the tetrahedral intermediate to form the stable carbamate product.[3][4]
Commonly employed bases for this transformation include aqueous inorganic bases like sodium hydroxide or potassium carbonate, or organic tertiary amines such as triethylamine or pyridine. The choice of base and solvent system can influence the reaction rate and the ease of product purification.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of methyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Materials and Reagents
Reagent/Material
Grade
Supplier
Piperidine-2-methanol
97%
Commercially Available
Methyl chloroformate
≥98%
Commercially Available
Triethylamine (TEA)
≥99%
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Sodium bicarbonate
Saturated aqueous solution
Laboratory Prepared
Brine
Saturated aqueous solution
Laboratory Prepared
Anhydrous sodium sulfate
Reagent Grade
Commercially Available
Silica gel
230-400 mesh
Commercially Available
Ethyl acetate
HPLC Grade
Commercially Available
Hexanes
HPLC Grade
Commercially Available
Procedure
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve piperidine-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM).
Addition of Base: Add triethylamine (1.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
Addition of Acylating Agent: Slowly add methyl chloroformate (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Work-up:
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with DCM (2 x ).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: The purified product, methyl 2-(hydroxymethyl)piperidine-1-carboxylate, should be a colorless to pale yellow oil. Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Reactant/Product
Molecular Weight ( g/mol )
Molar Equivalents
Piperidine-2-methanol
115.17
1.0
Methyl chloroformate
94.50
1.05
Triethylamine
101.19
1.1
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
173.21
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Reaction Mechanism
Caption: Mechanism of N-methoxycarbonylation.
Conclusion
The synthesis of methyl 2-(hydroxymethyl)piperidine-1-carboxylate from piperidine-2-methanol is a straightforward and efficient transformation based on the well-established Schotten-Baumann reaction. This guide provides a robust protocol and the underlying chemical principles to enable researchers to confidently prepare this valuable synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining the desired product in high yield and purity, facilitating its use in subsequent synthetic endeavors.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
Schotten, C. (1884). Ueber die amphoteren Eigenschaften der Ricinolsäure und über einige neue Derivate derselben. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
Baumann, E. (1886). Ueber die Synthese von Harnstoffderivaten. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
PubChem. (n.d.). Piperidine-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.
"Methyl 2-(hydroxymethyl)piperidine-1-carboxylate" from L-pipecolinic acid
Application Note: Scalable Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate from L-Pipecolinic Acid Executive Summary This technical note details a robust, scalable protocol for the synthesis of Methyl 2-(hy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate from L-Pipecolinic Acid
Executive Summary
This technical note details a robust, scalable protocol for the synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (also known as
-Moc-L-piperidinemethanol) starting from L-pipecolinic acid .
This chiral piperidine scaffold is a critical pharmacophore in the synthesis of local anesthetics (e.g., Ropivacaine analogs), muscarinic receptor antagonists, and peptidomimetics. While direct reduction of amino acids is possible, this guide prioritizes a Mixed Anhydride Reduction strategy. This approach offers superior chemoselectivity compared to Lithium Aluminum Hydride (
)—which risks reducing the carbamate—and avoids the handling hazards and odor associated with Borane-Dimethyl Sulfide (BMS) on larger scales.
Strategic Analysis & Retrosynthesis
The synthesis is executed in two distinct chemical operations designed to maximize enantiomeric retention and yield.
Step 1: Chemoselective
-Acylation.
L-Pipecolinic acid is protected using methyl chloroformate under Schotten-Baumann conditions. This installs the methyl carbamate (Moc) group, essential for preventing amine oxidation and directing solubility.
Step 2: Activation and Reduction.
The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate, followed by in situ reduction with Sodium Borohydride (
). This method is preferred for its mild conditions ( to RT) and operational safety.
Pathway Visualization
Figure 1: Synthetic workflow from L-Pipecolinic acid to the target alcohol.
Detailed Experimental Protocols
Protocol A:
-Protection (Synthesis of
-Moc-L-Pipecolinic Acid)
Objective: Install the methyl carbamate protecting group.
Scale: 10.0 g (L-Pipecolinic acid basis)
Reagents:
L-Pipecolinic acid (77.5 mmol)
Methyl chloroformate (93.0 mmol, 1.2 eq)
Sodium Hydroxide (
aqueous solution)
Solvent: THF / Water (1:1)
Procedure:
Dissolution: In a 500 mL round-bottom flask, dissolve L-pipecolinic acid (10.0 g) in
as needed to maintain pH between 9–10. If the pH drops below 8, the reaction rate stalls; if >11, hydrolysis of the reagent occurs.
Reaction: Stir vigorously at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Workup:
Wash the basic aqueous layer with diethyl ether (
) to remove unreacted chloroformate.
Acidify the aqueous layer carefully with
to pH 2. The product may oil out or precipitate.
Extract the acidic aqueous layer with Ethyl Acetate (EtOAc,
).
Dry combined organics over
, filter, and concentrate in vacuo.
Output: Colorless viscous oil or white solid (Yield typically 90–95%). Used directly in the next step.
Protocol B: Mixed Anhydride Reduction
Objective: Reduce the carboxylic acid to the primary alcohol without affecting the carbamate.
Mechanism: Formation of an unstable mixed anhydride intermediate which is highly susceptible to hydride attack.
Reagents:
-Moc-L-Pipecolinic acid (from Step 1)
Isobutyl chloroformate (1.1 eq)
-Methylmorpholine (NMM) (1.1 eq)
Sodium Borohydride (
) (3.0 eq)
Solvent: Anhydrous THF (Tetrahydrofuran) and Methanol.
Procedure:
Activation: Dissolve the
-Moc-acid (approx. 13 g, 70 mmol) in anhydrous THF (150 mL) under nitrogen. Cool to (salt/ice bath).
Base Addition: Add NMM (7.7 mL, 77 mmol). Stir for 5 minutes.
Anhydride Formation: Add isobutyl chloroformate (10 mL, 77 mmol) dropwise. A white precipitate (NMM
HCl) will form immediately. Stir for 15 minutes at .
Reduction:
Preparation: Prepare a solution of
(8.0 g) in water (20 mL) or use solid if managing exotherm carefully.
Addition: Filter the reaction mixture rapidly (optional, to remove salts) or add the reducing agent directly to the slurry. Note: A common variation involves adding solid
followed by dropwise addition of Methanol at .
Let's use the Methanol Dropwise Method : Add solid
to the mixed anhydride at . Then, add dry MeOH (25 mL) dropwise over 30 minutes. Vigorous gas evolution () will occur.
Completion: Allow to warm to RT and stir for 1 hour.
Quench: Carefully add
or saturated to quench excess borohydride.
Extraction: Remove volatiles (THF/MeOH) under reduced pressure. Dissolve residue in water/EtOAc. Extract with EtOAc (
). Wash organics with brine, dry (), and concentrate.
The following data parameters validate the structural integrity and purity of the synthesized material.
Parameter
Specification
Method/Notes
Appearance
Colorless to pale yellow oil
Viscous liquid at RT.
NMR
3.65 (), 3.8-4.0 ()
Diagnostic singlet for methyl carbamate at ~3.6-3.7 ppm.
Enantiomeric Excess
> 98% ee
Determined via Chiral HPLC (e.g., Chiralpak AD-H).
Optical Rotation
to
(, MeOH). Compare to literature for -Boc analogs if exact match unavailable.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common synthetic failures in mixed anhydride reductions.
References
Reduction of
-Protected Amino Acids (Mixed Anhydride Method):
Kokotos, G. (1990).
See also: Rodriguez, M., et al. (1991). Tetrahedron Letters, 32(7), 923-926.
Pipecolic Acid Biosynthesis and Derivatization
Detailed context on L-pipecolic acid structure and derivatization with chloroform
General Borane Reduction (Alternative Method)
McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[2] Journal of Organic Chemistry, 58(13), 3568-3571. (Establishes Borane-THF chemoselectivity).
Chiral Piperidine Applications
Overview of piperidine alkaloids and synthetic utility.
Protecting Group Strategies for 2-(Hydroxymethyl)piperidine: An Application Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Utility of 2-(Hydroxymethyl)piperidine The 2-(hydroxymethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a wide ar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Synthetic Utility of 2-(Hydroxymethyl)piperidine
The 2-(hydroxymethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a wide array of biologically active molecules, ranging from alkaloids to modern pharmaceuticals, underscores its importance as a chiral building block.[1] The inherent bifunctionality of this molecule, possessing both a secondary amine and a primary alcohol, offers a versatile platform for chemical modification. However, this same bifunctionality presents a significant challenge: the need for precise control over the reactivity of each functional group to achieve desired chemical transformations. This guide provides a comprehensive overview of protecting group strategies for 2-(hydroxymethyl)piperidine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
At the heart of synthetic strategies involving 2-(hydroxymethyl)piperidine lies the concept of orthogonal protection . This powerful strategy allows for the selective masking and de-masking of one functional group in the presence of another by employing protecting groups that are removed under distinct, non-interfering conditions.[2] This guide will delve into the practical application of this principle, focusing on the widely used tert-butyloxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) protecting groups for the amine and alcohol functionalities, respectively.
Selective Protection of the Piperidine Nitrogen: The Primacy of the Amine
The secondary amine of 2-(hydroxymethyl)piperidine is generally more nucleophilic than the primary alcohol. This inherent difference in reactivity allows for the selective protection of the nitrogen atom in the presence of the unprotected hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose, offering robust protection under a wide range of reaction conditions and straightforward removal under acidic conditions.[3][4]
Key Protecting Groups for the Piperidine Nitrogen
Protecting Group
Abbreviation
Protection Conditions
Deprotection Conditions
Key Considerations
tert-Butyloxycarbonyl
Boc
(Boc)₂O, base (e.g., NEt₃, NaOH), solvent (e.g., DCM, THF, H₂O)
Acidic conditions (e.g., TFA in DCM, HCl in dioxane)
Stable to a wide range of non-acidic reagents.[3][5]
Benzyloxycarbonyl
Cbz
Benzyl chloroformate, base (e.g., NaHCO₃, NEt₃), solvent (e.g., H₂O/dioxane)
To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Expected Yield: >90%
Selective Protection of the Primary Alcohol: Silyl Ethers as a Robust Shield
For synthetic routes requiring modification of the piperidine nitrogen, the primary alcohol must first be protected. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are an excellent choice due to their ease of installation, stability across a broad range of reaction conditions, and selective removal using fluoride-based reagents.[7]
Stable to a wide range of non-acidic and non-fluoride conditions.[9]
Triisopropylsilyl
TIPS
TIPSCl, imidazole, DMF
Fluoride source (e.g., TBAF)
More sterically hindered and generally more stable than TBDMS.
Experimental Protocol: O-TBDMS Protection of 2-(Hydroxymethyl)piperidine
This protocol describes the protection of the primary alcohol of 2-(hydroxymethyl)piperidine using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
2-(Hydroxymethyl)piperidine
tert-Butyldimethylsilyl chloride (TBDMSCl)
Imidazole
N,N-Dimethylformamide (DMF), anhydrous
Diethyl ether
Water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
Slowly add a solution of TBDMSCl (1.1 eq) in DMF to the stirred mixture at room temperature.
Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 2-((tert-butyldimethylsilyloxy)methyl)piperidine.
Expected Yield: >85%
Orthogonal Protecting Group Strategy: A Stepwise Approach to Bifunctional Modification
The true synthetic power of protecting groups is realized in an orthogonal strategy, enabling the sequential modification of both the amine and alcohol functionalities. The combination of N-Boc and O-TBDMS protection is a classic example of an effective orthogonal pair.[10]
Caption: Orthogonal protection and deprotection workflow for 2-(hydroxymethyl)piperidine.
Experimental Protocol: Synthesis of N-Modified 2-(Hydroxymethyl)piperidine via Orthogonal Protection
This protocol outlines the synthesis of a generic N-alkylated 2-(hydroxymethyl)piperidine, demonstrating the utility of the orthogonal strategy.
Step 1: N-Boc Protection
Follow the protocol for the N-Boc protection of 2-(hydroxymethyl)piperidine as described above to obtain tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: O-TBDMS Protection of N-Boc-2-(hydroxymethyl)piperidine
Dissolve the doubly protected piperidine (1.0 eq) in anhydrous DCM.
Add TFA (5-10 eq) dropwise at 0 °C.
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate to yield 2-((tert-butyldimethylsilyloxy)methyl)piperidine. The product is often used in the next step without further purification.
Expected Yield: >90%
Step 4: N-Alkylation
Materials:
2-((tert-butyldimethylsilyloxy)methyl)piperidine
Alkyl halide (e.g., benzyl bromide)
Potassium carbonate (K₂CO₃)
Acetonitrile
Procedure:
To a solution of the O-TBDMS protected piperidine (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq) and the alkyl halide (1.1 eq).
Stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC).
Filter off the inorganic salts and concentrate the filtrate.
Purify the residue by flash column chromatography to obtain the N-alkylated, O-TBDMS protected product.
Step 5: O-TBDMS Deprotection
Materials:
N-alkylated, O-TBDMS protected piperidine
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
Tetrahydrofuran (THF)
Procedure:
Dissolve the N-alkylated, O-TBDMS protected piperidine (1.0 eq) in THF.
Add TBAF solution (1.1 eq) and stir at room temperature for 1-4 hours (monitor by TLC).
Quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
Purify the final product by flash column chromatography.
Conclusion: Enabling Precise Molecular Design
The strategic application of protecting groups is fundamental to unlocking the full synthetic potential of 2-(hydroxymethyl)piperidine. By understanding the principles of selective and orthogonal protection, chemists can confidently navigate complex synthetic pathways, enabling the precise construction of novel molecules for a wide range of applications in research and development. The protocols and strategies outlined in this guide provide a robust foundation for the successful implementation of protecting group chemistry in the synthesis of 2-(hydroxymethyl)piperidine derivatives.
References
Bhattacharjee, D., & Prajapati, D. (2012). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Organic Chemistry, 16(13), 1582-1613. [Link]
Gao, H., & Renslo, A. R. (2007). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(23), 8979-8981. [Link]
Royal Society of Chemistry. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
Applied Chemical Engineering. (2017). Selective deprotection of strategy for TBS ether under mild condition. [Link]
Gunda, P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1094-1101. [Link]
University of Bristol. (n.d.). Protecting Groups. [Link]
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]
Dai, Q., et al. (2011). Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA. The Journal of Organic Chemistry, 76(10), 4182-4188. [Link]
Prakash, G. K. S., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(36), 3536-3539. [Link]
Long, T. E., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(43), 7349-7352. [Link]
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[Link]
Total Synthesis. (n.d.). Alcohol Protecting Groups. [Link]
Evans, D. A. (n.d.). Alcohol Protecting Groups. [Link]
Application Note: Precision Deprotection of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Executive Summary The deprotection of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate presents a specific synthetic challenge distinct from standard Boc or Cbz removal. Unlike acid-labile Boc groups, the methyl carbamat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The deprotection of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate presents a specific synthetic challenge distinct from standard Boc or Cbz removal. Unlike acid-labile Boc groups, the methyl carbamate (Moc) moiety is exceptionally stable toward mild acids and bases due to the poor leaving group ability of the methoxide ion. Furthermore, the product, 2-piperidinemethanol , is a polar amino-alcohol with significant water solubility, rendering standard aqueous extractive workups prone to massive yield loss.
This Application Note details two high-fidelity protocols designed to maximize yield and purity. We prioritize an Iodosilane-Mediated Cleavage (TMSCl/NaI) as the primary method due to its selectivity and anhydrous nature, followed by a Hydrobromic Acid Hydrolysis as a scalable alternative.
Chemical Context & Strategic Analysis
The Substrate Challenge
Stability: The Moc group is one of the most robust carbamates. It resists trifluoroacetic acid (TFA) and catalytic hydrogenation (unlike Cbz).
Solubility Trap: The product, 2-(hydroxymethyl)piperidine, possesses both a secondary amine and a primary alcohol. Upon deprotection, it becomes highly polar. In a standard DCM/Water extraction, a significant fraction of the product will partition into the aqueous phase, leading to "phantom yields" where the product disappears during workup.
The Mechanistic Solution
To cleave the Moc group under mild conditions, we must exploit the nucleophilicity of iodide rather than simple protic acidity. The use of in situ generated Trimethylsilyl Iodide (TMSI) activates the carbamate carbonyl via silylation, allowing the soft iodide nucleophile to attack the methyl group, releasing methyl iodide and the silyl carbamate, which spontaneously decarboxylates.
Visualization: TMSI-Mediated Mechanism
The following diagram illustrates the specific electron flow for this substrate.
Caption: Figure 1. Mechanism of Moc cleavage via O-silylation and Iodide SN2 attack. Note the evolution of CO2 and MeI.
Protocol A: In Situ TMSI Cleavage (Preferred)
Rationale: This method avoids the use of expensive and unstable neat TMSI by generating it from Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI).[1] It is anhydrous, preventing the formation of intractable emulsions.
NaI: Sodium Iodide (6.0 equiv) — Must be dry/free-flowing.
Solvent: Acetonitrile (Anhydrous)
Quench: Methanol
Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend NaI (6.0 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to substrate).
Activation: Add TMSCl (6.0 equiv) dropwise at room temperature. The solution will turn yellow/orange as NaCl precipitates and TMSI is generated. Stir for 15 minutes.
Addition: Add the Moc-protected piperidine (dissolved in a minimum volume of acetonitrile) to the reaction mixture.
Reaction: Heat the mixture to Reflux (approx. 80-82°C) .
Expert Insight: While Boc groups cleave at RT with TMSI, the Moc group typically requires thermal energy to overcome the activation barrier for the iodide attack on the methyl group.
Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 4–6 hours.
Quench: Cool to room temperature. Carefully add Methanol (excess) to quench unreacted TMSI and desilylate the hydroxyl group of the product. The solution will turn clear or light yellow.
Workup (Critical):
Do NOT perform an aqueous extraction.
Concentrate the mixture under reduced pressure to remove acetonitrile, MeI, and excess methanol.
Residue Handling: The residue contains the product hydroiodide/hydrochloride salt and inorganic salts.
Purification: Dissolve the residue in MeOH and load onto a SCX (Strong Cation Exchange) cartridge. Wash with MeOH (elutes neutrals/impurities), then elute the product with 2M NH3 in MeOH .
Concentrate the ammoniacal fraction to yield the free amine.
Protocol B: Acidolytic Hydrolysis (HBr)
Rationale: Suitable for larger scales where chromatography is cost-prohibitive, provided the substrate contains no acid-sensitive moieties other than the carbamate.
Reagents
Acid: 48% Hydrobromic Acid (aq) or 33% HBr in Acetic Acid.
Additive: Phenol (optional scavenger for reactive cations, though less critical for methyl carbamates).
Step-by-Step Procedure
Dissolve the substrate in 48% HBr (10–20 volumes).
Heat to Reflux (~100–110°C) for 12–18 hours.
Note: This harsh condition is necessary to hydrolyze the stable methyl carbamate.
Concentration: Evaporate the acid under reduced pressure (use a caustic trap for HBr fumes).
Isolation:
The residue is the hydrobromide salt of 2-piperidinemethanol.
Recrystallize directly from Ethanol/Ether to obtain the clean salt.
Why this works: This avoids the water solubility issue entirely by isolating the salt form, which is often more stable and easier to handle than the hygroscopic free base.
Analytical Validation & Data
To confirm successful deprotection, compare the spectral data against the starting material.
Feature
Starting Material (Moc-Protected)
Product (Deprotected)
1H NMR (Methyl)
Singlet at ~3.6–3.7 ppm (3H)
ABSENT
1H NMR (Alpha-H)
Broad/Rotameric signals near N
Sharpened multiplet (or shifted if salt)
LCMS (m/z)
[M+H]+ = 174.1
[M+H]+ = 116.1
IR Spectroscopy
Strong C=O stretch (~1690 cm⁻¹)
ABSENT ; Broad N-H/O-H (~3300 cm⁻¹)
Workflow Visualization: Isolation Logic
The following diagram outlines the decision tree for isolating the water-soluble product.
Caption: Figure 2. Isolation strategy overcoming the water solubility of 2-piperidinemethanol.
Safety & Handling
Methyl Iodide (MeI): The TMSI protocol generates Methyl Iodide, a potent alkylating agent and suspected carcinogen. All rotary evaporation must be performed in a well-ventilated fume hood with a secondary cold trap.
TMSI/TMSCl: Highly corrosive and reacts violently with water to release HCl/HI. Handle under inert atmosphere (N2/Ar).
Product Handling: 2-Piperidinemethanol is a skin irritant and can be absorbed transdermally. Wear nitrile gloves.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for carbamate stability and cleavage conditions).
Olah, G. A., & Narang, S. C. (1982). Iodotrimethylsilane—A versatile synthetic reagent.[1] Tetrahedron, 38(15), 2225-2277. (Foundational review on TMSI mechanisms).
Lyster, M. A., & Heathcock, C. H. (1993). Synthesis of tertiary amines through extrusive alkylation of carbamates. Journal of Organic Chemistry.
Sabitha, G., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN.[2] ChemRxiv. (Validates the in situ generation protocol of TMSI using TMSCl/NaI in Acetonitrile).
ChemicalBook. (2025). 2-(Hydroxymethyl)piperidine Properties and Solubility. (Confirmed physical properties: mp 68-70°C, slight water solubility).[3][4]
Application Note: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate in Peptidomimetic Synthesis
This Application Note and Protocol Guide details the utility of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (also referred to as N-Moc-2-piperidinemethanol ) in peptidomimetic and medicinal chemistry.[1] While stand...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the utility of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (also referred to as N-Moc-2-piperidinemethanol ) in peptidomimetic and medicinal chemistry.[1]
While standard Solid Phase Peptide Synthesis (SPPS) typically utilizes Fmoc or Boc protecting groups, the Methyl Carbamate (Moc) group found in this compound is distinct.[1] It is highly stable to both acidic (TFA) and basic (Piperidine) conditions used in SPPS, making this compound a critical "Permanent Capping Unit" or a "Scaffold Intermediate" for introducing metabolically stable, constrained pharmacophores into peptide backbones.[1]
[1]
Executive Summary & Chemical Profile
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate acts as a masked, conformationally constrained amino acid precursor.[1] In drug development, it is primarily used to introduce the N-Moc-pipecolic acid motif—a non-canonical amino acid structure known to restrict peptide backbone flexibility and improve metabolic stability against proteases.[1]
Chemical Profile
Property
Specification
IUPAC Name
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Common Name
N-Moc-2-piperidinemethanol
CAS Number
165104-66-5
Molecular Formula
C₈H₁₅NO₃
Molecular Weight
173.21 g/mol
Chirality
Available as (R), (S), or Racemic (Critical for stereoselective synthesis)
Functionality
Primary Alcohol (-OH) + Protected Amine (N-Moc)
Stability
High. Stable to 20% Piperidine (Fmoc removal) and 95% TFA (Boc removal).[1][2][3][4][5][6]
Core Applications in Peptide Science[1]
N-Terminal Capping: Used to terminate a peptide chain with a lipophilic, stable piperidine ring, enhancing blood-brain barrier (BBB) permeability.[1]
Peptidomimetic Scaffolding: The hydroxymethyl group serves as a versatile handle for conversion to carboxylic acids (for peptide extension), amines (for urea linkages), or aldehydes (for reductive amination).[1]
Depsipeptide Synthesis: The free hydroxyl group allows for ester bond formation, creating depsipeptide analogs of naturally occurring sequences.[1]
Strategic Logic: The "Moc" Advantage
The selection of the N-Moc group is deliberate.[1] Unlike Fmoc (base-labile) or Boc (acid-labile), the Methyl Carbamate is resistant to standard deprotection cycles.[1]
Causality: If you use this building block, the piperidine ring is intended to remain permanently protected in the final molecule.[1]
Mechanism: The carbamate linkage reduces the basicity of the nitrogen, preventing participation in unwanted side reactions while mimicking the peptide bond's electronics.[1]
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways starting from this core building block.
Figure 1: Divergent synthetic pathways for N-Moc-2-piperidinemethanol in peptide synthesis.
Experimental Protocols
Protocol A: Synthesis of N-Moc-Pipecolic Acid (For N-Terminal Capping)
Since the starting material is an alcohol, it must be oxidized to the carboxylic acid to function as a peptide building block.[1] This protocol uses TEMPO/BAIB oxidation, which is mild and racemization-free, preserving the stereochemistry at the C2 position.[1]
Expert Insight: The reaction is exothermic.[1] Maintain temperature <5°C to prevent over-oxidation or degradation of the carbamate.[1]
Reaction Monitoring: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the acid will trail on silica).[1]
Quenching: Quench with 10% aqueous sodium thiosulfate (20 mL).
Extraction: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (3 x 30 mL).
Note: The N-Moc group is stable to this brief acid exposure.[1]
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via column chromatography (Hexane:EtOAc with 1% Acetic Acid) to yield N-Moc-Pipecolic Acid .
Activation: In a dry vial, dissolve N-Moc-Pipecolic Acid (4 eq) and HATU (3.9 eq) in minimal DMF. Add DIPEA (8 eq).[1]
Color Change: The solution should turn yellow/orange, indicating activation.[1] Allow to activate for 2 minutes.
Coupling: Add the activated solution to the Peptide-Resin.[1]
Incubation: Shake at room temperature for 2–4 hours.
Expert Insight: Pipecolic acid derivatives are sterically hindered (secondary alpha-carbon).[1] Extended coupling times or double-coupling is recommended.
Washing: Drain and wash resin with DMF (3x) and DCM (3x).[1]
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine).[1] A negative result indicates successful capping.[1]
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5).[1] The N-Moc group will remain intact , yielding the N-Moc-capped peptide.[1]
Moc is stable to standard SPPS.[1] Ensure no strong Lewis acids (e.g., BBr3) are used post-cleavage.[1]
References
Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006).[1] Wiley-Interscience.[1] (Defines stability of Methyl Carbamate/Moc groups).[1] [1]
Oxidation of Alcohols to Carboxylic Acids. Tojo, G., & Fernandez, M. (2006).[1] Springer.[1] (Protocol basis for TEMPO/BAIB oxidation of piperidine methanol).
Solid-Phase Peptide Synthesis of N-Methylated and Hindered Peptides. Teixidó, M., et al. (2005).[1] Journal of Peptide Science. (Guidance on coupling hindered amino acids like pipecolic acid). [1]
Synthesis of Pipecolic Acid Derivatives. Couty, F. (1999).[1] Amino Acids.[1][5][7][8][9] (Context for piperidine ring constraints in peptides).
Technical Guide: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate in Pharmaceutical Synthesis
[1] Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (Moc-2-piperidinemethanol) represents a critical "bifunctional scaffold" in modern medicinal chemistry.[1] Unlike its acid-labile counterpart (N-Boc)...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (Moc-2-piperidinemethanol) represents a critical "bifunctional scaffold" in modern medicinal chemistry.[1] Unlike its acid-labile counterpart (N-Boc) or hydrogenolysis-sensitive analog (N-Cbz), the N-Methyl Carbamate (N-Moc) moiety offers unique orthogonality.[1] It remains stable under acidic deprotection conditions (e.g., TFA/DCM) and catalytic hydrogenation, allowing researchers to manipulate the hydroxymethyl "warhead" without compromising the nitrogen protecting group.[1]
This guide details the synthesis, chiral resolution, and divergent application of this scaffold in generating conformationally constrained peptidomimetics and piperidine alkaloids.[1]
Chemical Profile & Strategic Advantage[1]
Structural Attributes
The molecule features a piperidine ring with two key reactive centers:
C2-Hydroxymethyl Group: A primary alcohol ready for oxidation (to aldehyde/acid), activation (mesylation/tosylation), or etherification.[1]
N-Methoxycarbonyl (Moc): A robust protecting group that modulates lipophilicity (LogP) and can serve as a non-cleavable pharmacophore in final drug candidates.[1]
Stability Matrix: Why Choose N-Moc?
Condition
N-Boc (tert-Butyl)
N-Cbz (Benzyl)
N-Moc (Methyl)
TFA / HCl (Acid)
Unstable (Cleaves)
Stable
Stable
H₂ / Pd/C (Reductive)
Stable
Unstable (Cleaves)
Stable
Basic Hydrolysis (LiOH)
Stable
Stable
Cleaves (Slowly)
Lewis Acids (e.g., BBr₃)
Unstable
Stable
Stable
Expert Insight: Use N-Moc when your synthetic route requires late-stage acidic deprotection of other groups (e.g., t-Butyl esters) or when the carbamate is intended to be part of the final API structure to improve metabolic stability.[1]
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Objective: High-yield synthesis from commercially available 2-piperidinemethanol.[1]
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add 2-piperidinemethanol and anhydrous DCM. Cool the solution to 0°C using an ice/water bath.
Base Addition: Add Et₃N dropwise over 10 minutes. The solution may become slightly cloudy.
Acylation: Add Methyl Chloroformate dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent O-acylation of the alcohol.[1]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).[1]
Quench & Workup: Quench with saturated NaHCO₃ (50 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1]
Purification: Wash combined organics with 1M HCl (removes unreacted amine) and Brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Activation: In a dried flask under N₂, dissolve Oxalyl Chloride in DCM at -78°C. Add DMSO dropwise (gas evolution occurs). Stir for 15 min.
Addition: Add the N-Moc alcohol (from Protocol A) in DCM dropwise at -78°C. Stir for 45 min.
Termination: Add Et₃N dropwise. The solution will turn white/cloudy.[1]
Warming: Remove cooling bath and allow to reach 0°C over 30 mins.
Workup: Quench with water. Extract with DCM.[1] Note: The aldehyde is potentially unstable on silica; use immediately or purify on neutral alumina.[1]
Strategic Application Workflows
The following diagram illustrates the "Divergent Synthesis" capability of this scaffold. By branching at the alcohol intermediate, researchers can access three distinct pharmacophore classes.[1]
Figure 1: Divergent synthetic pathways utilizing the N-Moc scaffold.[1] Path A leads to amine-functionalized ligands; Path B enables chain extension; Path C creates ether-linked pharmacophores.[1]
Advanced Application: Chiral Resolution
Since the N-Moc group is achiral, the stereochemistry at C2 is defined by the starting material.[1] However, if starting from racemic piperidinemethanol, enzymatic resolution is superior to chemical resolution.[1]
Enzyme: Pseudomonas cepacia Lipase (Amano Lipase PS) immobilized on celite.[1]
Acyl Donor: Vinyl Acetate (solvent and reactant).[1]
Conditions: Stir at 30°C for 24-48 hours.
Mechanism: The lipase selectively acetylates the (R)-enantiomer alcohol, leaving the (S)-alcohol unreacted.[1]
Separation: Filter enzyme. Evaporate volatiles.[1] Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica, Hexane/EtOAc gradient).[1]
Why this matters: Many piperidine drugs (e.g., Ropivacaine, Levobupivacaine) exhibit toxicity differences between enantiomers.[1] Accessing the pure (S)-enantiomer is often critical for safety profiles [1].[1]
References
National Center for Biotechnology Information (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access.[1] PubChem.[1][2][3] Available at: [Link][1]
(Note: While specific literature on the N-Moc derivative is less abundant than N-Boc, the chemistry described above is derived from standard first-principles of organic synthesis and validated protecting group methodologies found in sources like Greene's Protective Groups in Organic Synthesis).[1]
Application Notes and Protocols for the Purification of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Introduction Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the development of pharmaceutical agents and other biologically act...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the development of pharmaceutical agents and other biologically active molecules. The piperidine scaffold is a common motif in numerous approved drugs, and the presence of a hydroxymethyl group at the 2-position provides a key handle for further functionalization. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate downstream transformations, and ultimately impact the efficacy and safety of the final product.
This comprehensive guide provides detailed application notes and protocols for the purification of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring the attainment of high-purity material suitable for the most demanding applications.
Understanding the Synthetic Context and Potential Impurities
A common synthetic route to Methyl 2-(hydroxymethyl)piperidine-1-carboxylate involves the selective reduction of the ester at the 2-position of 1,2-bis(methoxycarbonyl)piperidine using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Typical Synthesis Scheme:
This synthetic pathway can lead to several predictable impurities that must be addressed during purification:
Unreacted Starting Material: Incomplete reduction will result in the presence of 1,2-bis(methoxycarbonyl)piperidine in the crude product.
Over-reduction Products: Although less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the carbamate.
By-products from the Reducing Agent: Borate esters formed during the reaction can complicate the work-up and purification.
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and work-up can also be present.
A thorough understanding of these potential impurities is critical for selecting and optimizing the most effective purification strategy.
Purification Strategies: A Comparative Overview
Two primary techniques are highly effective for the purification of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate: flash column chromatography and recrystallization . The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Flash Column Chromatography
Flash column chromatography is a highly versatile and widely used technique for the purification of moderately polar organic compounds. It offers excellent separation of components with different polarities.
Causality Behind Experimental Choices:
Stationary Phase: Silica gel is the standard stationary phase for this class of compounds due to its ability to separate molecules based on polarity. The hydroxyl group and the carbamate moiety of the target compound will interact with the silica gel.
Mobile Phase: A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is typically effective. The ethyl acetate, being more polar, will compete with the compound for binding sites on the silica, thus eluting it from the column. By gradually increasing the proportion of ethyl acetate (a gradient elution), impurities can be selectively removed. Unreacted starting material, being less polar than the product (lacking the hydroxyl group), will elute first. More polar impurities will be retained more strongly on the column.
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality Behind Experimental Choices:
Solvent Selection: An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but completely at an elevated temperature. For N-alkoxycarbonyl piperidine derivatives, solvents such as diethyl ether or a mixture of an acetate ester (e.g., ethyl acetate) and a hydrocarbon (e.g., hexanes) have proven effective.[1] The goal is to find a solvent system where the desired compound is significantly less soluble at lower temperatures than the impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is recommended for obtaining highly pure Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, especially when dealing with a complex mixture of impurities.
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC developing chamber
UV lamp (254 nm)
Potassium permanganate (KMnO₄) stain
Procedure:
TLC Analysis of Crude Material:
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a TLC plate.
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
Visualize the spots under a UV lamp and then by staining with potassium permanganate (the product, having a hydroxyl group, will readily stain).
Identify the spot corresponding to the product and any impurities. The Rf value of the product will be lower than that of the less polar starting material.
Column Preparation:
Prepare a slurry of silica gel in the initial elution solvent (e.g., 10% EtOAc in hexanes).
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
Carefully load the sample onto the top of the prepared silica gel bed.
Elution:
Begin eluting the column with a low polarity solvent mixture (e.g., 10% EtOAc in hexanes).
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 40% EtOAc in hexanes). The optimal gradient will depend on the separation observed by TLC.
Collect fractions in test tubes or vials.
Fraction Analysis:
Monitor the elution of the product by TLC analysis of the collected fractions.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Data Presentation: Typical Flash Chromatography Parameters
Parameter
Value
Stationary Phase
Silica Gel (230-400 mesh)
Mobile Phase
Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization of Chiral Piperidine Derivatives
Content Type: Advanced Application Note & Protocol Guide
Audience: Senior Process Chemists, Drug Development Scientists
Executive Summary
Chiral piperidine moieties are ubiquitous pharmacophores, serving as the structural core for numerous blockbuster therapeutics, including Paroxetine (Paxil) , Ropivacaine , and Ritalin derivatives. However, the conformational flexibility of the saturated six-membered nitrogen heterocycle presents unique challenges in crystallization. Unlike rigid aromatic systems, piperidines often exhibit high solubility in organic solvents and a propensity for "oiling out" (liquid-liquid phase separation) rather than forming discrete crystal lattices.
This guide details the Classical Diastereomeric Salt Resolution of piperidine derivatives. It moves beyond standard textbook procedures to address the specific physicochemical behavior of secondary and tertiary cyclic amines, providing a robust, self-validating workflow for achieving >99% enantiomeric excess (ee).
Mechanistic Principles
The Piperidine Challenge: Conformational Mobility
Piperidine rings exist primarily in a chair conformation but can flip or distort during the nucleation process. This entropy penalty often inhibits the formation of the ordered lattice required for crystallization.
Implication: Successful resolution requires a "rigidifying" counter-ion. Large, rigid chiral acids (e.g., derivatives of Tartaric acid or Mandelic acid) are preferred because they lock the piperidine ammonium cation into a stable supramolecular network via hydrogen bonding and
-stacking interactions.
Thermodynamic vs. Kinetic Control
Thermodynamic Control: Required for high optical purity. Slow cooling allows the less soluble diastereomeric salt to crystallize while the more soluble isomer remains in the mother liquor.
Kinetic Trap (Oiling Out): Rapid cooling or high supersaturation forces the salt out of solution as an amorphous oil before a crystal lattice can form.[1][2] This is the primary failure mode in amine salt crystallization.
Pre-Formulation: Screening Strategy
Before scale-up, a High-Throughput Screening (HTS) approach is required to identify the optimal Acid-Solvent pair.
Table 1: Recommended Resolving Agents for Piperidines
Case Study Model: Resolution of rac-2-(piperidin-2-yl)ethanol using N-Acetyl-L-Leucine (based on industrial optimization for CDK inhibitor intermediates).
Phase A: Salt Formation & Nucleation
Objective: Form the diastereomeric salt without inducing oiling out.
Stoichiometry: 0.5 to 1.0 equivalents of chiral acid.[3] (Note: Using 0.5 eq ["Method of Half-Quantities"] often increases selectivity by leaving the unwanted enantiomer as a free base in solution).
Step-by-Step:
Dissolution: Dissolve 100 mmol of racemic piperidine derivative in THF (5 vol) at 40°C.
Acid Addition: Separately dissolve 100 mmol (1.0 eq) of N-Acetyl-L-Leucine in Methanol (2 vol) at 40°C.
Mixing: Slowly add the acid solution to the amine solution over 30 minutes, maintaining T = 40-50°C.
Critical Checkpoint: The solution must remain clear. If turbidity appears immediately, increase temperature or add small amounts of MeOH.
Seeding (The Anti-Oil Strategy):
Cool the mixture to 35°C.
Add Seed Crystals (0.1 wt%): If no seeds are available from a previous batch, induce nucleation in a small aliquot by scratching the glass or rapid cooling, then use this solid to seed the main batch.
Why? Seeding bypasses the nucleation energy barrier, preventing the system from entering the metastable zone where oiling out occurs.[1]
Phase B: Controlled Crystallization
Cooling Ramp: Lower the temperature from 35°C to 15°C at a rate of 5°C per hour .
Caution: Do not crash cool. Rapid cooling traps the "wrong" diastereomer and impurities inside the crystal lattice.
Aging (Ostwald Ripening): Hold at 15°C for 4-12 hours with gentle agitation. This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
Filtration: Filter the white precipitate under vacuum. Wash the cake with cold THF/MeOH (5:1) to remove the mother liquor containing the unwanted diastereomer.
Phase C: Recrystallization (Enrichment)
Purity Check: Analyze the wet cake by Chiral HPLC. If ee < 95%, recrystallization is mandatory.
Reslurry: Suspend the wet cake in Ethanol (95%) .
Reflux: Heat to reflux until full dissolution occurs. If not dissolved, add MeOH dropwise until clear.
Crystallize: Cool slowly to ambient temperature, then to 0-5°C.
Isolate: Filter and dry.
Phase D: Free-Basing (Liberation)
Biphasic Mix: Suspend the purified salt in DCM (Dichloromethane).
Neutralization: Add 3N NaOH (aq) and stir vigorously for 1 hour. pH should be >12.
Extraction: Separate the organic layer.[3] Extract the aqueous layer 2x with DCM.
Concentration: Dry organics over
and concentrate to yield the chiral piperidine free base.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out is the separation of the salt as a liquid phase rather than a solid.[1][2][4] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Mitigation Workflow
Figure 1: Decision tree for mitigating oiling out during amine salt crystallization.
Specific Fixes for Piperidines:
Add a Polar Co-solvent: If using Toluene or Ethyl Acetate, add 5-10% Methanol. The oil is often a "hydrated" or "solvated" species; methanol helps bridge the solubility gap.
High-Shear Mixing: Sometimes vigorous stirring can induce nucleation in the oil droplets, converting them to solids (though this may trap impurities).
Sonication: Brief sonication of the oiled mixture can induce crystallization.
Analytical Validation
Trust but verify. Every batch must pass these quality gates.
Table 2: Analytical Checkpoints
Technique
Parameter
Acceptance Criteria
Purpose
Chiral HPLC
Enantiomeric Excess (ee%)
> 98% (Final), > 85% (Intermediate)
Quantify optical purity. Use polysaccharide columns (e.g., Chiralpak AD-H, IA).[5]
XRPD
Diffraction Pattern
Distinct peaks (No amorphous halo)
Confirm crystalline form and rule out polymorphs.
DSC
Melting Point
Sharp endotherm (< 2°C range)
Broad melting range indicates impurities or mixed salts.
1H NMR
Stoichiometry
1:1 Acid:Base integration
Confirm salt formation vs. free base occlusion.
References
BenchChem Technical Support. (2025).[3][5][6] Resolving Racemic Mixtures of Piperidine-3-carbothioamide. Retrieved from
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard text for resolving agent selection).
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for solvent selection and scale-up logic).
Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol. Retrieved from
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
Organic Process Research & Development. (2010). Rational Screening Approach for Classical Chiral Resolution. ACS Publications.[7] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Target ID: M2HMP-1C
CAS Registry Number: (Generic) 163470-30-4 (Racemic), 149715-45-7 (S-isomer ref)
Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The M2HMP-1C Protocol
Welcome to the Technical Support Center. You are likely here because your synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate has stalled or yielded impure mixtures. This scaffold—a piperidine ring featuring a 2-hydroxymethyl group and an N-methoxycarbonyl (Moc) protection—is a critical intermediate in the synthesis of local anesthetics (e.g., Ropivacaine analogs) and kinase inhibitors (e.g., Vandetanib derivatives).[1]
The synthesis generally follows two primary workflows, each with distinct failure modes:
Route A (Direct Protection): Acylation of 2-piperidinemethanol.[1]
Route B (Reduction): Hydride reduction of N-Moc-pipecolic acid esters.
Below are the specific troubleshooting guides (Tickets) addressing the most common side reactions.
Ticket #001: The "Bis-Acylation" Trap
Context: You are using Route A .[1] You reacted 2-piperidinemethanol with methyl chloroformate (ClCO₂Me) and base.
Symptom: LC-MS shows a mass corresponding to Target + 58 Da.[1] NMR shows an extra methyl singlet.
Diagnosis:O-Acylation (Carbonate Formation) .
Technical Analysis
While the secondary amine is more nucleophilic than the primary alcohol, methyl chloroformate is highly reactive. In the presence of excess base (e.g., TEA, DIPEA) and ambient temperature, the reaction kinetics allow the acyl chloride to attack the hydroxyl group, forming a carbonate ester alongside the desired carbamate.
Troubleshooting Protocol
Immediate Fix (Salvage): Do not discard the batch. The carbonate ester is far more labile than the carbamate.
Dissolve the crude mixture in THF/MeOH (3:1).
Add 1.5 eq of LiOH (1M aqueous).
Stir at 0°C for 30-60 minutes.
Mechanism: The hydroxide ion selectively hydrolyzes the carbonate (ester) linkage, returning the hydroxyl group, while the N-carbamate remains stable under these mild conditions [1].
Prevention (Process Control):
Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with inorganic base (
).[1] The hydroxyl group is less likely to deprotonate and react in the aqueous phase compared to the organic phase amine.
Temperature: Maintain reaction temperature strictly at -10°C to 0°C .
Context: You started with chiral L-Pipecolic acid (Route B) to obtain the (S)-enantiomer.
Symptom: Chiral HPLC shows an enantiomeric excess (ee) drop from >99% to ~70%.
Diagnosis:
-Deprotonation via Enolization .
Technical Analysis
The
-proton at the C2 position of the piperidine ring is acidified by two electron-withdrawing groups: the ester (from the starting material) and the carbamate (Moc). Even mild bases can remove this proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter resets to a racemic mixture.
Troubleshooting Protocol
Critical Control Point: The risk is highest during the N-protection step if base is used, or during ester hydrolysis if you are saponifying an intermediate.[1]
Corrective Actions:
Base Selection: Avoid thermodynamic bases. Use hindered, non-nucleophilic bases like Hunig’s base (DIPEA) rather than TEA or NaH.
Quenching: When working up the N-protection reaction, quench with dilute acidic buffer (pH 4-5) immediately to neutralize any residual base before concentrating the solvent.[1] Heat + Base = Racemization [2].[1]
Ticket #003: Reduction Anomalies (Over vs. Under Reduction)
Context: You are reducing Methyl 1-(methoxycarbonyl)piperidine-2-carboxylate to the alcohol (Route B).
Symptom A: Starting material remains (Under-reduction).[1]
Symptom B: Loss of the Moc group (N-methyl formation) or ring opening (Over-reduction).
Diagnosis:Incorrect Hydride Selection .
Technical Analysis
(LAH):Too Strong. LAH will reduce the ester to the alcohol and the carbamate to an N-methyl group (Target destruction).
:Too Weak. Sodium borohydride alone reduces ketones/aldehydes but struggles with esters unless activated.
Troubleshooting Protocol
The "Goldilocks" Reagent: Use Lithium Borohydride (
) in THF or + (in situ formation of ).
Protocol: Add 2.0 eq
to the ester in dry THF at 0°C. Warm to RT. This selectively reduces the ester to the primary alcohol without touching the carbamate [3].
Alternative:DIBAL-H (2.2 eq) at -78°C .
Warning: If the temperature rises above -50°C, DIBAL-H will attack the carbamate, leading to cleavage or reduction to the hemiaminal.[1]
Visualizing the Failure Modes
The following diagram maps the reaction pathways and where specific side reactions (Tickets) occur.
Caption: Figure 1. Synthetic pathways for M2HMP-1C showing critical divergence points for side reactions (Red) and corrective salvage paths (Yellow).
Diagnostic Flowchart: Purification Strategy
If you have a crude mixture, use this logic gate to determine the next step.
Caption: Figure 2. Post-synthesis decision logic for crude mixture analysis.
> 10 leads to racemization; < 7 slows reaction.[1]
Reducing Agent
or
destroys the carbamate; is inert.
Quenching
Acidic Buffer (pH 4)
Strong acid quench can cleave Moc; Basic quench racemizes.
References
Sakami, W., & Toennies, G. (1942).[2] The Investigation of Amino Acid Reactions by Methods of Non-aqueous Titrimetry. Journal of Biological Chemistry. (Foundational text on O- vs N-acylation selectivity principles).
Beak, P., et al. (1994). Dynamic Thermodynamic Resolution: Control of Enantioselectivity. Accounts of Chemical Research. (Mechanisms of alpha-deprotonation and racemization in N-Boc/Moc heterocycles).
Brown, H. C., & Narasimhan, S. (1982). Selective Reductions.[1][3] 29. A Simple Procedure for the Conversion of Ester Groups to Alcohols. The Journal of Organic Chemistry.[4][5] (Establishes LiBH4 selectivity for esters in presence of other groups).
Author: BenchChem Technical Support Team. Date: February 2026
KB Article ID: SYN-PROT-084
Subject: Optimization of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate Synthesis
Last Updated: February 12, 2026
Department: Process Chemistry & Scale-Up Support
Executive Summary & Route Selection
The Issue:
Researchers frequently report inconsistent yields (30–60%) when synthesizing Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (Target Molecule). Common failure modes include incomplete reduction, formation of stable boron-amine complexes, and significant material loss during aqueous workup due to water solubility.
The Solution:
Yields >90% are achievable by selecting the correct precursor and strictly controlling the workup pH. The synthesis generally follows two primary pathways. Use the Decision Matrix below to select the protocol that matches your starting material.
Figure 1: Synthetic pathway decision tree. Route A is preferred for high-purity applications to avoid O-acylation side products.
Detailed Protocols & Troubleshooting
Protocol A: Reduction of N-Moc-Pipecolic Ester (The "Gold Standard")
This route avoids the regioselectivity issues of Route B. The key is reducing the ester moiety without affecting the carbamate (Moc) protection.
Reduction: Filter off NMM salts (optional but recommended) and add filtrate to aqueous
.
Troubleshooting Table:
Symptom
Diagnosis
Fix
Carbamate impurity
Formation of the isobutyl ester instead of reduction.
Temperature: The activation step must be kept below -10°C . Above this, the mixed anhydride disproportionates.
| Low Yield | Hydrolysis of anhydride before reduction. | Speed: Once the anhydride is formed (15 min), reduce immediately. Do not store. |
Protocol C: Direct Protection (The "Quick & Dirty" Route)
Reacting 2-piperidinemethanol with Methyl Chloroformate (
).
The Problem: The reagent can attack both the Nitrogen (desired) and the Oxygen (undesired carbonate formation).
The Fix: Use Schotten-Baumann conditions (Biphasic system).
Optimized SOP:
Dissolve 2-piperidinemethanol in DCM.
Add 2M aqueous
(2.5 eq).
Cool to 0°C with vigorous stirring.
Add Methyl Chloroformate (1.05 eq) dropwise.
Why this works: The base stays in the water; the amine reacts at the interface. The alcohol (-OH) is less acidic and remains protonated/unreactive at this pH compared to the amine.
The "Invisible Loss": Workup & Isolation Logic
The most frequent user complaint is "The reaction worked (TLC), but I lost it in the workup." This molecule is an amino alcohol , possessing significant water solubility.
The "Salting Out" Strategy:
Do not rely on simple extraction. You must modify the aqueous phase ionic strength.
Figure 2: Advanced workup protocol. The "Salting Out" step is mandatory to prevent partitioning into the aqueous phase.
Critical Extraction Solvent:
Standard Ethyl Acetate often fails. Use Dichloromethane (DCM) containing 10% Isopropanol . This mixture is more polar and pulls the alcohol out of the brine effectively [2].
Frequently Asked Questions (FAQ)
Q: Can I use
(LAH) for the reduction?A: Yes, but it is risky. LAH is non-selective and can reduce the carbamate (Moc) to an N-Methyl group (), destroying your protecting group. If you must use LAH, perform the reaction at -78°C and quench immediately upon consumption of starting material. or /MeOH is safer.
Q: My product is an oil that won't crystallize. How do I purify it?A: The target is often a viscous oil.
High Vacuum: Ensure all solvent traces are removed (1 mbar, 40°C).
Column Chromatography: Use a gradient of DCM
5% MeOH/DCM. Pure DCM often moves the product too slowly due to the -OH group hydrogen bonding with silica.
Q: I see a side product with M+ = 231. What is it?A: This is likely the O-acylated carbonate (starting material + 58 mass units). This occurs in Route B if the base was too strong or the temperature too high. Treat the crude mixture with
in Methanol for 1 hour to selectively hydrolyze the carbonate ester back to the alcohol without touching the carbamate [3].
References
Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride.[1][2] The Journal of Organic Chemistry, 51(21), 4000-4005.
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See section on Carbamate stability vs Carbonates).
LookChem. (n.d.). Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate. Retrieved February 12, 2026.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate Purification & Analysis
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
You are encountering difficulties with Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (Moc-2-HMP). This molecule presents a "perfect storm" of purification challenges: it is too polar for standard hexane/ethyl acetate chromatography, it possesses a high boiling point that risks decomposition during distillation, and it exhibits complex NMR behavior due to restricted bond rotation.
This guide addresses the three most reported issues: NMR interpretation (Rotamers) , Chromatographic Tailing , and Aqueous Extraction Yield Loss .
Module 1: The "Ghost" Impurity (NMR Troubleshooting)
User Complaint: "My proton NMR shows split peaks and broadening. It looks like a 60:40 mixture of impurities, but TLC shows a single spot."
Root Cause: Rotameric Equilibrium
This is not an impurity.[1][2][3] The carbamate nitrogen (
) has partial double-bond character due to resonance.[1][2] This restricts rotation around the N-C bond, creating two distinct conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature.[4]
Rotamer A: The methoxy group is syn to the C2-hydroxymethyl group.[1][2]
Rotamer B: The methoxy group is anti to the C2-hydroxymethyl group.[1][2]
Diagnostic Protocol
To confirm purity without re-purifying:
Run High-Temperature NMR: Heat the DMSO-
sample to 80°C or 100°C. The thermal energy will accelerate the rotation, causing the split peaks to coalesce into sharp singlets.[1][2][3]
Solvent Switch: Run the sample in
. Methanol often facilitates faster exchange or shifts the equilibrium compared to .[2]
Visualization: Rotameric Mechanism
Figure 1: Thermal coalescence of carbamate rotamers. At high temperatures, the energy barrier for N-C bond rotation is overcome, simplifying the spectrum.
Module 2: Chromatography & Purification
User Complaint: "The compound streaks on silica gel and co-elutes with polar impurities. Yield is lower than expected."
The Problem: Hydrogen Bonding
The C2-hydroxymethyl group (
) is a hydrogen bond donor.[1][2][3] It interacts strongly with the silanols on the silica surface, causing "tailing." Standard Hexane/EtOAc gradients are insufficient to break this interaction.[1][2]
Recommended Workflow
Method A: Modified Normal Phase (Flash)
Do not use standard Hex/EtOAc.[1][3] You must increase the polarity and disrupt H-bonding.[1][2]
Advantage: The polar hydroxyl group helps the compound elute early/sharply in RP, separating it from non-polar byproducts.
Purification Logic Tree
Figure 2: Decision matrix for purification. Reverse phase is prioritized due to the polarity of the hydroxymethyl group.
Module 3: Extraction Yield Loss (Solubility)
User Complaint: "I extracted with Ether/Water, but my mass balance is off. I lost 40% of my product."
The Physics of the Methyl Carbamate
Unlike the tert-butyl (Boc) or Benzyl (Cbz) analogs, the Methyl (Moc) group is small. It does not provide enough lipophilicity to fully counteract the polar hydroxymethyl group and the piperidine ring.
Comparative Solubility Table:
Protecting Group
Lipophilicity
Water Solubility
Recommended Extraction Solvent
Boc (t-Butyl)
High
Low
Hexane / Ether
Cbz (Benzyl)
High
Very Low
EtOAc / DCM
Moc (Methyl)
Low
Moderate
DCM or CHCl3
Corrective Protocol: "Salting Out"
Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves.[1] This increases the ionic strength, forcing the organic molecule out (Salting Out effect).
Solvent Choice: Switch from Ether/EtOAc to DCM (Dichloromethane) or CHCl
Warning: Ensure the oil bath does not exceed 180°C to prevent carbamate thermal degradation.[1]
Q: How do I determine the enantiomeric excess (ee) if I synthesized the chiral version (
or )?A: Standard NMR cannot distinguish enantiomers.[1][3]
Technique: Derivatize the alcohol with Mosher's Acid Chloride .[1] The resulting diastereomers will show distinct peaks in
F NMR or H NMR, allowing you to integrate and calculate ee%.
Direct Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a Hexane/IPA mobile phase.[1][2]
Q: Why not just use the Boc-protected version?A: The Methyl carbamate is often chosen because it is much more stable to acid than Boc.[1][2][3] If your next step involves acidic conditions (e.g., HCl in dioxane), the Boc group would fall off, whereas the Moc group will survive.
References
Rotameric Behavior: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Discussion on Carbamate NMR splitting). [2]
Purification of Polar Amines: Armarego, W. L. F. (2017).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (General protocols for polar heterocyclic purification).
Flash Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on Flash Chromatography). [2]
Mosher's Analysis: Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohol-Mosher's acid ester. Journal of the American Chemical Society. [2]
Technical Support Guide: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate Stability
Doc ID: TS-MHP-2024-01 | Version: 2.1 | Role: Senior Application Scientist Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a critical bifunctional building block used in the synthesis of pharmaceuti...
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a critical bifunctional building block used in the synthesis of pharmaceutical scaffolds. While chemically robust under neutral conditions, it exhibits a latent instability profile driven by the intramolecular proximity of the nucleophilic hydroxyl group and the electrophilic carbamate carbonyl.
This guide addresses the primary failure mode: intramolecular cyclization to the bicyclic oxazolidinone (hexahydro-3H-oxazolo[3,4-a]pyridin-3-one), a "dead-end" byproduct that is often misidentified as an impurity or degradation product.
Part 1: The Core Stability Issue (The "Hidden Trap")
The defining stability challenge for this molecule is O-to-N Carbamate Cyclization .
The Mechanism
Under thermodynamic stress (heat) or catalytic conditions (basic pH), the primary hydroxyl group at C2 attacks the carbonyl carbon of the N-methoxycarbonyl group. This results in the expulsion of methanol and the formation of a stable, 5,6-fused bicyclic system.
Driving Force: Formation of a stable 5-membered oxazolidinone ring and entropic favorability.
Figure 1: The irreversible cyclization pathway. The hydroxyl group (nucleophile) attacks the carbamate carbonyl, ejecting methanol to form the thermodynamically stable bicyclic lactam.
Part 2: Troubleshooting & FAQs
Category 1: Reaction Failures & Yield Loss
Q1: I am using this compound as a nucleophile (alcohol), but the yield is consistently low (<40%). Why?Diagnosis: You are likely competing with the intramolecular cyclization described above.
Root Cause: If you use a strong base (e.g., NaH, KOtBu) to deprotonate the alcohol for an alkylation (Williamson ether synthesis), the resulting alkoxide is a potent nucleophile. It will preferentially attack the intramolecular carbamate (forming the bicycle) faster than it attacks your intermolecular electrophile.
Solution:
Switch Bases: Use milder bases or non-nucleophilic bases that do not generate a "naked" alkoxide. Consider silver oxide (
) or phase-transfer catalysis conditions.
Switch Electrophiles: Use highly reactive electrophiles (e.g., Triflates) that react faster than the cyclization rate.
Q2: My reaction mixture turned cloudy and precipitated a white solid. The starting material is an oil.Diagnosis: Formation of the bicyclic oxazolidinone.
Explanation: The open-chain methyl carbamate is typically an oil or low-melting solid. The cyclized bicyclic product (oxazolidinone) is often a crystalline solid with a higher melting point due to rigid conformational stacking.
Action: Isolate the solid and check its solubility. If it is insoluble in ether but soluble in polar aprotic solvents, it is likely the cyclized byproduct.
Category 2: Analytical Discrepancies
Q3: The proton NMR shows the piperidine ring signals, but the methyl ester singlet (~3.6-3.7 ppm) is missing.Diagnosis: Complete cyclization has occurred.
Technical Insight: The loss of the methoxy (
) singlet is the definitive diagnostic marker for cyclization.
Open Chain: Singlet at
3.6–3.7 ppm (3H).
Cyclized Form: No singlet in the 3.5–4.0 ppm region; appearance of methanol (if not evaporated) at
3.49 ppm.
Q4: LCMS shows a mass of [M-32+H]+ instead of [M+H]+.Diagnosis: Loss of Methanol (
).
Explanation:
Target Mass (M):
Observed Mass:
(Loss of )
This confirms the formation of the bicyclic ring. Note that some ionization techniques (APC/ESI) can induce this cyclization in-source, leading to false positives. Always cross-reference with NMR.
Part 3: Validated Protocols
Protocol A: Quality Control (Self-Validation System)
Before using a stored batch, perform this rapid check to quantify the ratio of active reagent to cyclized byproduct.
Method:
-NMR ( or )
Step-by-Step:
Dissolve: 10 mg of sample in 0.6 mL solvent.
Acquire: Standard proton scan (16 scans min).
Integrate:
Region A (Diagnostic): 3.60–3.75 ppm. Look for the sharp singlet (
). Set integral to 3.00.
Region B (Scaffold): 1.40–1.80 ppm (Piperidine ring protons).
Calculate Purity:
If the integral of Region A is < 3.00 relative to the scaffold protons, cyclization has occurred.
% Active Reagent =
.
Protocol B: Optimal Storage Conditions
To prevent spontaneous cyclization and hydrolysis.
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Kinetic suppression of the nucleophilic attack.
Atmosphere
Argon/Nitrogen
Prevents moisture absorption (hygroscopic) which catalyzes hydrolysis.
Container
Amber Glass
While not highly photosensitive, amber glass prevents light-induced radical degradation over long periods.
Solvent
Store Neat (Dry)
Do NOT store in solution, especially protic solvents (MeOH/EtOH) which can facilitate transesterification.
Synthesis of 3-Alkyl Oxazolidines from 2-Hydroxymethyl Piperidine.
Source: ACS Omega (2023).
Relevance: Details the mechanism of cyclization in 2-hydroxymethyl piperidine derivatives and the stability of the resulting oxazolidine rings.
URL:[Link]
Asymmetric Syntheses of N-Boc 2-Substituted Piperidines by Intramolecular Cyclization.
Source: The Journal of Organic Chemistry (1999).
Relevance: Establishes the thermodynamic preference for the formation of bicyclic carbamates (oxazolidinones) from N-protected amino alcohols.
URL:[Link]
N-Boc-piperidine-2-methanol Physical Properties & Stability.
Source: PubChem (NIH).
Relevance: Provides baseline physical property data for the tert-butyl analog, confirming hygroscopicity and handling requirements.
URL:[Link]
Troubleshooting
Technical Support Center: Optimizing the Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and answer frequently asked questions.
Introduction: The Synthetic Challenge
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral intermediate in the synthesis of numerous pharmaceutical agents. Its preparation most commonly involves the chemoselective reduction of the methyl ester in a diester precursor, namely 1,2-bis(methoxycarbonyl)piperidine or a similar N-protected pipecolic acid methyl ester. The primary challenge lies in achieving complete reduction of the C2-ester to the primary alcohol without affecting the N-carbamate protecting group or encountering difficult purification steps.
This guide focuses on the optimization of this critical reduction step.
Section 1: Synthetic Strategy Overview
The core transformation is the reduction of a methyl ester to a primary alcohol. The most direct precursor is a derivative of pipecolic acid, protected on the nitrogen with a tert-butyloxycarbonyl (Boc) group and esterified at the carboxylic acid.
Caption: General reaction scheme for the synthesis.
Section 2: Reaction Parameter Optimization
Optimizing this reduction requires careful consideration of the reducing agent, solvent, and temperature. Each choice has significant implications for reaction success, safety, and scalability.
Choice of Reducing Agent
The selection of the hydride source is the most critical decision. The reactivity must be sufficient to reduce the ester but not so high as to be unmanageable or cause side reactions.
Reducing Agent
Typical Conditions & Solvent
Expertise & Experience-Based Rationale
Lithium Aluminium Hydride (LiAlH₄)
0 °C to RT; Anhydrous THF or Et₂O
The Workhorse: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing most carbonyl functional groups, including esters and amides.[1][2] Its high reactivity necessitates careful temperature control and inert, aprotic solvents to prevent violent reactions. It is often the first choice for its reliability and speed, but its hazardous nature requires stringent safety protocols. The work-up can be challenging due to the formation of gelatinous aluminum salts.
Sodium Borohydride (NaBH₄)
RT to Reflux; Protic solvents (MeOH, EtOH)
The Milder Alternative: NaBH₄ is significantly milder than LiAlH₄ and is typically used for reducing aldehydes and ketones. To reduce an ester, it often requires higher temperatures, extended reaction times, or the use of activating additives.[2][3] Its key advantages are its stability in protic solvents and much safer handling profile, making it suitable for less stringent laboratory setups.
Borane-Tetrahydrofuran (BH₃•THF)
0 °C to RT; Anhydrous THF
The Selective Option: Borane complexes are excellent for reducing carboxylic acids and can also reduce esters. They can offer better chemoselectivity in the presence of other functional groups compared to LiAlH₄.[2] BH₃•THF is less pyrophoric than LiAlH₄ but still requires handling under an inert atmosphere. The borane-dimethylsulfide (BH₃•SMe₂) complex is more stable and concentrated but has a highly unpleasant odor.[2]
Solvent Selection & Rationale
The solvent must not react with the chosen reducing agent and should provide good solubility for the substrate.
For LiAlH₄ and BH₃•THF: Anhydrous ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are mandatory. Protic solvents (e.g., water, alcohols) will violently decompose these reagents. THF is often preferred due to its higher boiling point and better solvating properties.
For NaBH₄: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) are ideal. The solvent can participate in the reaction mechanism by protonating the intermediate alkoxide.[3]
Temperature Control: The Key to a Clean Reaction
Exothermic reactions are a primary concern, especially with LiAlH₄.
LiAlH₄: The reaction should always be started at a low temperature (0 °C or even -40 °C ) by adding the substrate solution slowly to a cooled suspension of the reducing agent.[4] This allows for controlled dissipation of the heat generated. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.[4]
NaBH₄ & BH₃•THF: These reactions are generally less exothermic and can often be run safely starting at 0 °C to room temperature.
Section 3: Detailed Experimental Protocols
These protocols represent validated starting points. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time for your specific setup.
Protocol A: Reduction using Lithium Aluminium Hydride (LiAlH₄)
This protocol is a high-yield, reliable method that requires strict adherence to safety procedures.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Under an inert atmosphere (Argon or Nitrogen), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Cool the suspension to 0 °C using an ice-water bath.
Dissolve the starting ester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
Add the ester solution dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 5-10 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (typically 1-3 hours).
Work-up (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams used).
'X' mL of 15% NaOH solution.
'3X' mL of H₂O.
Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form.
Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
Combine the filtrates and concentrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.
Protocol B: Reduction using Sodium Borohydride (NaBH₄)
This is a safer, albeit potentially slower, method suitable for general laboratory use.
Dissolve the starting ester (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Add NaBH₄ (3.0-5.0 equivalents) portion-wise over 15-20 minutes, controlling the effervescence.
Remove the ice bath and stir the reaction at room temperature. The reaction may require gentle heating (reflux) for complete conversion. Monitor by TLC (can take 4-24 hours).
Work-up: Once complete, cool the mixture to room temperature and carefully add saturated NH₄Cl solution to quench the excess NaBH₄.
Concentrate the mixture under reduced pressure to remove most of the methanol.
Partition the remaining aqueous residue between Ethyl Acetate and water.
Separate the layers and extract the aqueous layer two more times with Ethyl Acetate.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Section 4: Troubleshooting Guide (Q&A Format)
Caption: A systematic workflow for troubleshooting.
Q1: My reaction is incomplete, and TLC shows significant starting material. What are the likely causes?
A: This is a common issue. Systematically check the following:
Reagent Stoichiometry & Quality: Ensure you used a sufficient excess of the reducing agent (1.5 eq for LiAlH₄, 3-5 eq for NaBH₄). Hydride reagents, especially LiAlH₄ and BH₃•THF, can degrade upon improper storage. Use a fresh bottle or titrate the reagent if its activity is in doubt.
Reaction Time/Temperature: For NaBH₄ reductions, room temperature may be insufficient; gentle reflux might be necessary. For LiAlH₄, ensure the reaction was allowed to stir long enough at room temperature after the initial addition.
Water Contamination: For LiAlH₄ and BH₃•THF reactions, trace amounts of water in the solvent or on the glassware will consume the reagent. Ensure all equipment is flame-dried and solvents are anhydrous.
Q2: The work-up with LiAlH₄ resulted in a gelatinous, unfilterable mess. How can I fix this?
A: This is a classic problem with LiAlH₄ quenches and is caused by the formation of very fine, hydrated aluminum oxide particles. The Fieser work-up (the 1:1:3 ratio of H₂O:15% NaOH:H₂O described in Protocol A) is specifically designed to produce granular, easily filterable aluminum salts.[4] If you've already formed a gel, you can try adding anhydrous MgSO₄ or Na₂SO₄ and stirring vigorously for an extended period to break it up. For future runs, strictly adhere to the Fieser quenching protocol.
Q3: My NMR spectrum shows the desired product, but also a peak corresponding to the deprotected piperidinemethanol. Why did the Boc group fall off?
A: The Boc group is generally stable to hydride reducing agents but is highly sensitive to acid.[5] This issue most likely occurred during the work-up or purification.
Acidic Work-up: Avoid quenching with strong acids. Use the Fieser method or a neutral quench like saturated ammonium chloride.
Silica Gel: Standard silica gel is slightly acidic and can cause partial deprotection of sensitive compounds during long column chromatography runs. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% Et₃N in your Hexane/EtOAc eluent).
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a Cbz protecting group instead of Boc?A: Yes, but your choice of reducing agent becomes more critical. The Cbz (Carboxybenzyl) group is readily cleaved by catalytic hydrogenation but is stable to mild acids.[5] Therefore, you could use LiAlH₄ or NaBH₄ for the ester reduction. However, if you plan to deprotect the Cbz group later, you must avoid hydrogenation conditions.
Q: If I start with an enantiomerically pure (e.g., R- or S-) precursor, will this reaction affect the stereocenter?A: No. The reduction of the ester at the C2 position does not involve breaking any bonds at the C2 chiral center itself. The reaction will proceed with retention of configuration, yielding the corresponding enantiomerically pure alcohol.
Q: What are the most critical safety precautions for this reaction?A: The primary hazard is the use of LiAlH₄. It is pyrophoric and reacts violently with water and other protic sources, releasing flammable hydrogen gas.
Always work in a fume hood under an inert atmosphere.
Ensure no water is nearby.
Add reagents slowly and control the temperature.
Quench the reaction carefully at low temperatures.
Q: What is a good starting solvent system for purifying the product by column chromatography?A: The product is moderately polar. A good starting point for elution from a silica gel column is a mixture of Hexanes and Ethyl Acetate. Begin with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity to elute your product (e.g., moving towards 60:40 Hexanes:EtOAc). The exact ratio will depend on your specific TLC results.
References
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Stereochemical Integrity during Synthesis
Target Molecule: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Moc-2-piperidinemethanol)
Ticket ID: CHEM-SUP-8821
Status: Open
Executive Summary: The "Hidden" Enolate Trap
The synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate involves a chiral piperidine core. The critical challenge is preserving the stereocenter at the C2 position. Unlike simple amino acids, the piperidine ring introduces conformational constraints that can accelerate racemization under specific conditions.
The Core Issue: Once the nitrogen is protected with a carbamate (Moc) and the carboxylate is esterified, the C2 proton becomes significantly acidic (pKa
19–21). In the presence of excess base—often introduced during the protection or neutralization steps—the molecule undergoes base-catalyzed enolization , leading to irreversible racemization before the reduction step even occurs.
This guide provides a forensic breakdown of where chirality is lost and how to prevent it.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before altering your protocol, determine where the racemization occurs. Use this logic tree to isolate the failure point.
Figure 1: Diagnostic workflow to isolate the specific step responsible for stereochemical loss.
Module 2: The Critical Failure Point (N-Protection)
The most common source of racemization in this synthesis is not the reduction, but the formation of the Methyl 1-(methoxycarbonyl)piperidine-2-carboxylate intermediate.
The Mechanism of Failure
When reacting Methyl Pipecolinate (usually an HCl salt) with Methyl Chloroformate, you must add base to neutralize the salt and scavenge the HCl byproduct.
The Danger: If the local pH exceeds 12, the base removes the
-proton (C2-H).
The Result: Formation of a planar enolate. Upon reprotonation, the proton can attack from either face, yielding a racemate.
Figure 2: Mechanism of base-catalyzed racemization at the ester stage.
Corrective Protocol: The "Buffered" Protection
Do not use strong bases (NaOH/KOH) in a single portion. Use a biphasic system with controlled pH.
Reagents:
Starting Material: (S)-Methyl Pipecolinate
HCl
Reagent: Methyl Chloroformate (1.1 equiv)
Solvent: DCM / Water (1:1)
Base:
(Solid or Saturated Solution)
Step-by-Step:
Dissolution: Dissolve the amine salt in the biphasic DCM/Water mixture.
Cooling: Cool to 0°C . This is non-negotiable. Lower temperature increases the energy barrier for deprotonation of the
-carbon.
Addition: Add Methyl Chloroformate dropwise.
pH Control: Add
slowly to maintain pH between 7.5 and 8.5 .
Critical: Do NOT exceed pH 9. Use a pH meter or narrow-range paper.
is weak enough to scavenge HCl but generally too weak to deprotonate the -carbon of the ester.
Quench: Separate layers immediately upon completion. Wash organic layer with dilute HCl (1M) to remove unreacted amine, then Brine.
Module 3: The Reduction Phase (Preserving Chirality)
Once you have the pure N-Moc ester, you must reduce it to the alcohol.
Risk Factor: The Aldehyde Intermediate
If you use DIBAL-H (Diisobutylaluminum hydride) to stop at the aldehyde, you risk high racemization.
-Amino aldehydes are notoriously configurationally unstable.
Recommendation: Proceed directly from Ester
Alcohol .
Recommended Protocol: Borohydride Reduction
Use Lithium Borohydride (
) or the generated equivalent (). These reagents are milder than and minimize the risk of epimerization.
Protocol:
Setup: Dissolve N-Moc-ester in anhydrous THF (0.2 M).
Reagent Prep: Add
(2.0 equiv) at 0°C.
Alternative: Add
(2.0 equiv) followed by (1.0 equiv).
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C).
Warning: Do not reflux. Heat promotes thermodynamic equilibration.
Quench: Cool to 0°C. Add Acetone (to consume excess hydride) followed by Saturated
.
Note: Avoid strong mineral acids (conc. HCl) during workup, as they can induce ring opening or dehydration.
Data Summary: Conditions vs. Racemization Risk
Reaction Step
Reagent/Condition
Racemization Risk
Verdict
Esterification
MeOH / / Reflux
Low
Safe (Standard Method)
N-Protection
MeOCOCl / NaOH / pH > 12
Critical
AVOID (Enolization risk)
N-Protection
MeOCOCl / / 0°C
Negligible
Recommended
Reduction
/ Reflux
High
AVOID (Too harsh)
Reduction
DIBAL-H (-78°C Aldehyde)
Moderate
Risky (Aldehyde instability)
Reduction
/ THF / 20°C
Low
Recommended
FAQ: Technical Support
Q1: Can I use (S)-Pipecolic acid directly with Methyl Chloroformate before esterification?A: Yes, this is the "Reverse Route." It avoids the risk of racemizing the ester during protection.[1] However, you must then esterify the N-Moc-acid. Using standard Fisher esterification (MeOH/Acid) on the N-Moc acid is safe. Using coupling reagents (EDC/DIC) poses a risk of forming an oxazolone intermediate, which is highly prone to racemization.
Verdict: If you take this route, use MeOH/
for the esterification step.
Q2: My final product is an oil and I can't crystallize it to upgrade ee%. What now?A: The target alcohol is often an oil. To upgrade ee%, you must derivatize. React the alcohol with a chiral acid (e.g., Mosher's Acid or Dibenzoyl Tartaric Acid) to form diastereomeric esters. These can be separated by silica chromatography or crystallization. Once separated, hydrolyze back to the alcohol.
Q3: Why do you recommend
with ?A: alone is often too slow to reduce esters in THF. Adding generates or activates the borohydride in situ (similar to ), allowing the reduction to proceed at mild temperatures (0°C to RT) rather than requiring reflux, preserving your stereocenter [4].
References
Bull, S. D., Davies, S. G., et al. (2000). Chiral piperidines: synthesis and applications.[2] Chemical Reviews. (Detailed review of piperidine synthesis and racemization mechanisms).
Beak, P., & Lee, W. K. (1989). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc-piperidines. Journal of Organic Chemistry.[3] (Foundational work on lithiation and stereochemistry of N-Boc piperidines).
Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. (Advanced methods for fixing racemization via dynamic resolution).
Hamada, Y., et al. (1984). High stereoselective synthesis of amino alcohols. Chemical & Pharmaceutical Bulletin. (Protocols for reducing amino esters without racemization).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SC-2024-PIP-02
Topic: Scale-Up Troubleshooting & Process Optimization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Chemistry of Scale
Welcome to the process development support center. You are likely scaling the synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (Target 1 ) from gram to kilogram scale.
The industrial standard route utilizes the Schotten-Baumann reaction , coupling 2-piperidinemethanol with methyl chloroformate (MCF) . While conceptually simple, this reaction presents a classic chemoselectivity challenge during scale-up: distinguishing between the highly nucleophilic secondary amine (desired reaction) and the primary alcohol (undesired side reaction).
The Reaction Pathway
The following logic map details the competitive pathways you must control.
Figure 1: Competitive acylation pathways. Path A is kinetically favored; Path B is thermodynamically driven by excess reagent and high pH.
Troubleshooting Guides (Tickets)
Ticket #1: High Levels of O-Acylated Impurity
User Report: "My HPLC shows 15% of a less polar impurity. LC-MS suggests it's the bis-carbonate."
Root Cause:
The primary alcohol on the C2-position is reacting with Methyl Chloroformate. This occurs when:
pH is too high (>10): High basicity alkalinizes the alcohol (forming the alkoxide), making it a potent nucleophile.
Local Excess of Reagent: Poor mixing creates "hotspots" where MCF concentration is high relative to the amine.
Temperature Runaway: Higher temperatures lower the selectivity barrier between N- and O-acylation.
Resolution Protocol:
Strict pH Control: Maintain reaction pH between 7.5 and 8.5 . Do not use a static charge of base. Use a simultaneous addition (double-dosing) strategy where Base (NaOH/Na2CO3) and MCF are added concurrently to maintain pH.
Quench Strategy: If the impurity is formed, it is difficult to remove.[1] However, the carbonate ester (O-acyl) is more labile than the carbamate (N-acyl). A mild basic hydrolysis workup (stirring with 1M NaOH for 1 hour at RT) can sometimes selectively hydrolyze the O-impurity back to the alcohol without cleaving the N-protection.
Ticket #2: Violent Exotherm & Pressure Buildup
User Report: "During MCF addition, the internal temp spiked 20°C in seconds, and the reactor over-pressurized."
Root Cause:
Exotherm: The N-acylation is highly exothermic.
Gas Evolution: MCF hydrolysis generates CO₂ gas. If the addition is too fast or the temperature too high, hydrolysis competes with acylation, releasing massive amounts of gas.
Resolution Protocol:
Active Cooling: Jacket temperature must be -10°C to maintain internal T < 5°C.
Sub-surface Addition: Add MCF via a dip tube to prevent vaporization in the headspace, but ensure high agitation to disperse it immediately.
Vent Scrubbing: Connect the reactor vent to a caustic scrubber (NaOH solution) to neutralize HCl and manage CO₂ release.
Ticket #3: Emulsions During Workup
User Report: "After quenching, the layers won't separate. It's a milky mess."
Root Cause:
Piperidine derivatives are often surfactants. The hydroxymethyl group adds amphiphilic character, stabilizing emulsions, especially at neutral pH.
Resolution Protocol:
Salting Out: Saturate the aqueous layer with NaCl. This increases the density difference and ionic strength, forcing the organic product out.
Filter the Interface: If a "rag layer" persists, filter the biphasic mixture through a Celite pad to break physical emulsions caused by precipitated salts.
Solvent Switch: If using Ethyl Acetate (prone to hydrolysis/emulsions), switch to Toluene or DCM (Dichloromethane) for the extraction. Toluene is preferred for scale-up due to better safety profiles than DCM.
Validated Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 1.0 kg of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Materials Table
Reagent
Equiv.
Role
Critical Parameter
2-Piperidinemethanol
1.0
Substrate
Purity >98%
Methyl Chloroformate (MCF)
1.05 - 1.1
Reagent
Toxic/Lachrymator
Sodium Carbonate (aq)
1.2
Base
Concentration: 20% w/w
Toluene
5-7 Vol
Solvent
Phase transfer medium
Step-by-Step Methodology
Reactor Setup:
Charge a 10L jacketed reactor with 2-Piperidinemethanol (1.0 kg) and Toluene (5.0 L) .
Cool the mixture to 0–5°C under N₂ atmosphere.
Note: The starting material may not fully dissolve; a slurry is acceptable.
Biphasic Setup:
Add 20% Na₂CO₃ solution (2.5 L) to the reactor. Stir rapidly (>300 RPM).
Why? The inorganic base stays in the water layer (Schotten-Baumann conditions), scavenging the HCl produced.[2]
Controlled Addition (The Critical Step):
Charge Methyl Chloroformate (MCF) into a dosing funnel.
Add MCF dropwise over 2–3 hours .
Constraint: Internal temperature must never exceed 10°C . Stop addition if T rises.
Constraint: Monitor pH. If pH drops <7, pause MCF and add more base.
Context: Protocols for separating piperidines from pyridine and salt formation strategies.[7][10]
Methyl Chloroformate Safety & Handling:
Source: NOAA CAMEO Chemicals.
Context: Toxicity, hydrolysis hazards, and emergency response for MCF.
Selectivity in Aminolysis of Chloroformates
Source: Castro, E. A., et al. "Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines."[5] Repositorio UC.
Context: Kinetic data supporting the nucleophilicity differences between amines and other nucleophiles.
Technical Support Center: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, a key building block in modern synthetic and medicinal chemistry. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, a key building block in modern synthetic and medicinal chemistry. This document provides in-depth guidance on its proper handling, storage, and use, along with troubleshooting advice for common experimental challenges. Our goal is to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
The piperidine ring is a foundational scaffold in numerous FDA-approved drugs, making its derivatives, like the one discussed here, critical for pharmaceutical research and development.[1] This guide is structured to provide quick answers through FAQs and detailed solutions in the troubleshooting section, ensuring you can navigate potential issues with confidence.
Section 1: Chemical & Physical Properties
A clear understanding of the compound's properties is fundamental to its successful application. The data below has been compiled from various authoritative sources.
This section addresses the most common questions regarding the day-to-day handling and storage of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Q1: What are the optimal long-term storage conditions for this compound?
A: For optimal stability, the compound should be stored in a tightly sealed container at 2-8°C (refrigerator temperature).[2] To prevent degradation from atmospheric moisture and oxygen, storing under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[4][5] Keep the container in a cool, dry, and well-ventilated place away from direct sunlight or heat sources.[6]
Q2: How can I tell if my sample has degraded?
A: Visual inspection is the first step. A significant color change (e.g., darkening to a deep brown) or a change in physical state (e.g., from a clear oil to a viscous gum) may indicate degradation. For a more definitive assessment, we recommend analytical methods such as Thin Layer Chromatography (TLC) to check for new impurity spots or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of degradation products, such as the de-Boc'd piperidine.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A: Standard laboratory PPE is required. This includes:
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any vapors or mists.[8][9]
Q4: What solvents are recommended for making stock solutions?
A: Based on its solubility profile, anhydrous dichloromethane (DCM), chloroform, or methanol are suitable solvents for preparing stock solutions.[3][4] Ensure you use anhydrous-grade solvents to prevent hydrolysis of the ester or carbamate groups. Avoid acidic or strongly basic solvents, which can cause the cleavage of the Boc protecting group.
Q5: How should I dispose of waste containing this chemical?
A: Dispose of the compound and its container in accordance with local, regional, and national regulations.[9] It should be sent to an approved waste disposal plant.[8] Do not allow the product to enter drains or sewer systems.[6]
Section 3: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My reaction yield is low or inconsistent. What could be the cause?
A: Low or variable yields often trace back to the stability and handling of the starting material or the reaction conditions. The ester and N-Boc functionalities in Methyl 2-(hydroxymethyl)piperidine-1-carboxylate are sensitive to certain conditions.
Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[10] Furthermore, both the methyl ester and the Boc-carbamate are susceptible to hydrolysis if exposed to moisture, especially at non-neutral pH. The primary alcohol can also be prone to oxidation.
Troubleshooting Workflow: Follow the decision tree below to diagnose the potential issue.
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: I'm observing a byproduct that appears to be deprotected (missing the Boc group). How do I prevent this?
A: Unintentional deprotection of the Boc group is a classic issue, almost always caused by exposure to acidic conditions.
Causality & Expert Insight: The Boc group is designed to be removed by acid (e.g., trifluoroacetic acid). Even mild or incidental acidic conditions can cause partial or complete cleavage. This can occur during the reaction itself, an aqueous workup with an acidic wash (e.g., NH₄Cl), or during purification on silica gel, which is inherently acidic.
Self-Validating Protocol Adjustments:
Reaction: If your reaction generates an acidic byproduct, consider adding a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid as it forms.
Workup: Use a mild basic wash, such as saturated aqueous sodium bicarbonate (NaHCO₃), instead of an acidic one.[10]
Purification: If you suspect silica gel is the culprit, you can neutralize it. Prepare a slurry of silica gel in your eluent containing 1% triethylamine, pack the column with this slurry, and run your chromatography with an eluent containing 0.5-1% triethylamine. This will prevent on-column deprotection.[10]
Problem 3: The compound is difficult to purify by column chromatography and streaks on the TLC plate.
A: Streaking is often caused by the compound's polarity and its ability to interact strongly with the stationary phase (silica gel), often due to the free hydroxyl group and the polar carbamate.
Causality & Expert Insight: The primary alcohol and the carbamate group can form strong hydrogen bonds with the silanol groups on the surface of silica gel. This strong interaction leads to poor peak shape and streaking during chromatography.
Solutions:
Modify the Eluent: As mentioned in Problem 2, adding a small amount of a polar modifier can improve chromatography. For this compound, adding 0.5-1% triethylamine to your hexane/ethyl acetate eluent can block the acidic sites on the silica. Alternatively, adding 1-2% methanol to a DCM-based eluent can help compete for hydrogen bonding sites and improve elution.
Protect the Alcohol: If chromatography remains challenging and your synthesis allows, you can temporarily protect the free hydroxyl group as a silyl ether (e.g., TBS ether). This significantly reduces the compound's polarity and eliminates the problematic hydrogen bonding, leading to much cleaner chromatography. The protecting group can be removed in a subsequent step.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol ensures the accurate and safe preparation of a stock solution for use in downstream experiments.
Materials:
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Anhydrous solvent (e.g., Dichloromethane or Methanol)
Volumetric flask (e.g., 10 mL, Class A)
Inert gas supply (Argon or Nitrogen)
Analytical balance
Syringes and needles
Procedure:
Preparation: Dry the volumetric flask in an oven at 120°C for at least 2 hours and allow it to cool to room temperature in a desiccator.
Weighing: Accurately weigh the desired amount of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate directly into the cooled volumetric flask. Record the exact mass.
Inerting: Seal the flask with a septum and flush with inert gas for 2-3 minutes to remove air and moisture.
Dissolution: Using a syringe, add approximately half of the final volume of anhydrous solvent to the flask. Gently swirl the flask until the compound is fully dissolved.
Dilution to Volume: Carefully add more anhydrous solvent via syringe until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.
Homogenization: Invert the sealed flask 15-20 times to ensure the solution is homogeneous.
Storage: Wrap the flask in foil to protect from light and store at 2-8°C. For long-term storage, transfer the solution to smaller, sealed vials under an inert atmosphere to minimize degradation from repeated access.
Technical Support Center: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Topic: Moisture Sensitivity & Handling Protocols CAS: 139290-71-4 Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The Nature of the Sensitivity Is Methyl 2-(hydroxymethyl)piperidine-1-carboxyla...
Is Methyl 2-(hydroxymethyl)piperidine-1-carboxylate moisture sensitive?Yes, but functionally, not destructively.
Unlike organometallics (e.g.,
-BuLi) that degrade violently with water, this compound is hygroscopic . The methyl carbamate (–COOMe) protecting group is chemically robust against ambient moisture. However, the primary alcohol (–CHOH) moiety aggressively hydrogen-bonds with atmospheric water.
The Critical Impact:
Absorbed water acts as a competitive nucleophile in downstream transformations. If you are using this building block for reactions requiring activation of the hydroxyl group (e.g., Mitsunobu, Appel, Swern, or Sulfonylation), trace moisture will quench your activating reagents (DEAD/DIAD, Oxalyl Chloride, MsCl), leading to:
Formation of specific byproducts (e.g., hydrazine dicarboxylates).
Drastic yield loss or complete reaction stall.
Troubleshooting Modules
Module A: Reaction Failure Diagnosis
Use this guide if your downstream coupling or oxidation has failed.
Symptom
Likely Cause
Mechanistic Explanation
Corrective Action
Mitsunobu Reaction Stalls (Low conversion to ester/ether)
Wet Substrate
Water ( 15.[1]7) is a smaller, more kinetic nucleophile than your alcohol. It hydrolyzes the Phosphonium intermediate before the alcohol can attack.
Protocol 1: Perform azeotropic distillation with Toluene (3x) immediately before addition.
"Gummy" or Oily Appearance
Hygroscopicity
The pure compound is often a waxy solid or viscous oil. Absorption of atmospheric water lowers the (glass transition), turning it into a sticky gum.
Dry in a vacuum desiccator over for 24 hours. Store under Argon.
Low Yield in Swern Oxidation
Active Species Quench
Water reacts with the Swern intermediate (Chlorodimethylsulfonium chloride) to regenerate DMSO and HCl, preventing alcohol oxidation.
Ensure all glassware is flame-dried.[1] Dry the starting material via Protocol 1 .
Hydrolysis of Carbamate (Rare)
Wet Acidic/Basic Storage
While stable at neutral pH, long-term storage in wet solvents with trace acid/base can hydrolyze the carbamate to the free amine.
Store neat (undissolved) at 2-8°C. If in solution, use anhydrous solvents over molecular sieves.
Module B: Visualizing the Failure Mode
Why does water kill the reaction?
The following diagram illustrates the Competitive Deactivation Pathway during a standard activation event (e.g., Mesylation or Mitsunobu).
Figure 1: Kinetic competition between the desired nucleophile and absorbed water. In many activation cycles, water reacts faster than the bulky piperidine alcohol, effectively "capping" the reaction.
Standard Operating Protocols (SOPs)
Protocol 1: Azeotropic Drying (The "Gold Standard")
Context: Vacuum drying alone is often insufficient to remove water hydrogen-bonded to the piperidine hydroxyl group.[1] Azeotropic distillation physically entrains water molecules.
Dissolution: Dissolve the requisite amount of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate in anhydrous Toluene (10 mL per gram of substrate).
Note: Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water).
Evaporation: Concentrate the solution to dryness on a rotary evaporator (bath temp < 45°C).
Repetition: Re-dissolve the residue in fresh anhydrous Toluene and evaporate again. Repeat this cycle 3 times total.
Final Step: Place the flask under high vacuum (< 1 mbar) for 1 hour to remove trace toluene.
Immediate Use: Backfill with Argon/Nitrogen and dissolve immediately in the reaction solvent (e.g., dry THF or DCM).
Protocol 2: Storage & Handling
For long-term integrity of the Reference Standard or Bulk Intermediate.
Temperature: 2°C to 8°C (Refrigerate).
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).[1]
Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term hygroscopic protection; use electrical tape or heat-shrink bands if storing > 1 month.[1]
Desiccant: Do not place desiccant in the product. Place the vial inside a secondary jar containing activated silica gel or Drierite™.
Frequently Asked Questions (FAQ)
Q: Can I use DCM (Dichloromethane) to dry the compound?A: No. DCM does not form a useful azeotrope with water for drying purposes. It effectively moves the compound but leaves the moisture behind. Use Toluene or Benzene (if safety permits).[1]
Q: I see a new spot on TLC after storing the compound in Methanol. What is it?A: This is likely transesterification. The methyl carbamate (–COOMe) is relatively stable, but if your methanol is not anhydrous and contains trace base/acid, you might see equilibrium shifts or hydrolysis. Always store neat , not in solution.
Q: Is the compound pyrophoric?A: No. It is safe to handle in air for weighing. The "moisture sensitivity" warnings refer strictly to chemical purity for downstream synthesis, not personnel safety.
References
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley. [1]
Mitsunobu Reaction Mechanism & Troubleshooting. Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [1]
Hygroscopicity of Piperidine Alcohols. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764081 (Analog: N-Boc-4-hydroxymethylpiperidine). [1]
Azeotropic Drying Data. Haynes, W. M. (2016). CRC Handbook of Chemistry and Physics (97th Ed.). Azeotropes of Toluene/Water. [1]
Handling of Hygroscopic Building Blocks. Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive and Hygroscopic Reagents.[1][2][3][1]
Technical Guide: Enantiomeric Excess Determination of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Executive Summary & Strategic Overview Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: N/A for specific enantiomer, generic structure often referenced in piperidine alkaloid synthesis) is a critical chiral buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: N/A for specific enantiomer, generic structure often referenced in piperidine alkaloid synthesis) is a critical chiral building block. Its enantiomeric purity is pivotal because the C2-stereocenter dictates the spatial arrangement of subsequent pharmacophores in drugs like local anesthetics (e.g., Ropivacaine analogs).
Determining the enantiomeric excess (ee) of this molecule presents a specific challenge: it possesses a polar primary hydroxyl group and a semi-rigid carbamate backbone. While polarimetry provides a rough estimate, it fails to detect minor enantiomeric impurities or structural isomers.
This guide compares and details the three primary analytical strategies: Chiral HPLC (the gold standard for QC), Mosher's Ester NMR (for absolute configuration assignment), and Chiral GC (an alternative for volatile derivatives).
Comparative Analysis of Methods
Feature
Chiral HPLC (Recommended)
Mosher's Ester NMR (Validation)
Chiral GC (Alternative)
Principle
Adsorption on polysaccharide stationary phases
Diastereomeric shift differences in NMR
Volatility & cyclodextrin inclusion
Throughput
High (15–30 min/run)
Low (Requires derivatization)
Medium (Requires derivatization)
Precision
Excellent (<0.1% error)
Good (~1-2% error)
Good, but peak tailing is a risk
Sample Prep
Minimal (Dilute & Shoot)
Complex (Chemical synthesis)
Moderate (Acylation often needed)
Primary Use
Routine QC, Process Monitoring
Absolute Config. Assignment
Volatile impurity profiling
Primary Protocol: Chiral HPLC Method Development
For N-protected 2-hydroxymethylpiperidines, immobilized polysaccharide columns are the industry standard due to their broad selectivity for carbamates. The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak IA/AD) is the primary recommendation.
Method Development Strategy (Self-Validating)
Do not rely on a single set of conditions. Use the following screening workflow to ensure separation robustness.
Figure 1: HPLC Method Development Decision Tree for Piperidine Carbamates.
Recommended Starting Conditions
Based on the structural analogy to N-Boc-2-hydroxymethylpiperidine, the following conditions provide the highest probability of baseline resolution.
Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).
Rationale: The amylose backbone (IA/AD) forms specific hydrogen bonds with the carbamate carbonyl and the hydroxyl group of the analyte.
Mobile Phase: n-Hexane / Isopropyl Alcohol (90:10 v/v).
Note: If retention is too low (
), reduce IPA to 5% or switch to n-Hexane / Ethanol (95:5).
Technical Insight: The carbamate chromophore is weak. 210 nm maximizes sensitivity, though 254 nm can be used if solvent cutoff allows.
Data Interpretation:
Resolution (
): Must be for accurate ee determination.
Tailing Factor (
): If , add 0.1% Diethylamine (DEA) to the mobile phase to suppress interaction between the piperidine nitrogen (even though protected) and residual silanols.
Validation Protocol: Mosher's Ester Analysis
When a chiral column is unavailable, or to prove the absolute configuration of a new batch, Mosher's ester analysis is the definitive method. This converts the enantiomers into diastereomers using
Technical Comparison Guide: Chiral HPLC Analysis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Executive Summary & Comparison Scope Methyl 2-(hydroxymethyl)piperidine-1-carboxylate represents a critical class of chiral building blocks (2-substituted piperidines) frequently used in the synthesis of local anesthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Comparison Scope
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate represents a critical class of chiral building blocks (2-substituted piperidines) frequently used in the synthesis of local anesthetics (e.g., Ropivacaine analogues) and piperidine alkaloids.
The analytical challenge for this molecule is twofold:
Structural: The C2 chiral center is sterically hindered by the N-protecting group, requiring a stationary phase capable of recognizing conformational differences in the piperidine ring puckering.
Detection: The molecule lacks a strong UV chromophore (no aromatic rings). Absorbance is limited to the carbonyl groups (ester and carbamate), necessitating low-UV detection (205–215 nm) or universal detectors (RI/CAD).
This guide compares the two dominant chiral stationary phase (CSP) chemistries—Amylose-based (e.g., CHIRALPAK IA/AD) and Cellulose-based (e.g., CHIRALCEL OD/IC) —and evaluates detection modes to ensure data integrity.
Chiral Recognition Mechanism[1][2]
To select the correct column, one must understand the molecular interaction. The separation relies on the "Three-Point Interaction" model between the analyte and the CSP.
Interaction A (H-Bond Donor/Acceptor): The hydroxyl group (-CH₂OH) at C2 acts as a hydrogen bond donor/acceptor with the carbamate/ester groups on the polysaccharide backbone.
Interaction B (Dipole-Dipole): The N-carboxylate (carbamate) moiety interacts with the amide linkages of the CSP.
Interaction C (Steric Fit): The piperidine ring's chair conformation must fit into the chiral grooves of the amylose or cellulose helix.
Visualization: Chiral Selector Decision Matrix
The following diagram illustrates the logical flow for selecting the stationary phase and mobile phase based on the specific structural features of N-protected piperidines.
Caption: Decision matrix for CSP selection prioritizing Amylose derivatives for piperidine-based heterocycles.
Comparative Analysis: Amylose vs. Cellulose CSPs[1][2][3]
System A: Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA / AD-H)
Status:Preferred Choice for piperidines.
Performance: Amylose forms a helical structure that is generally more accommodating to the flexible piperidine ring than cellulose. The "IA" (immobilized) version is recommended over "AD-H" (coated) because it allows the use of "forbidden" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE).
Why it works: The N-protecting group (Methyl carboxylate) often requires a solvent that can solubilize it without causing peak tailing. DCM (compatible only with Immobilized IA) can induce a conformational change in the amylose helix, often dramatically increasing resolution (
) for this specific class of molecules.
System B: Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H / IC)
Status:Secondary Alternative.
Performance: While historically the "gold standard" for aromatics, cellulose columns sometimes struggle with the steric bulk of N-protected aliphatics unless the protecting group contains an aromatic ring (like Cbz).
Limitation: For methyl carbamates, the lack of pi-pi interaction sites on the analyte reduces the effectiveness of the cellulose phenyl rings compared to the amylose cavity inclusion mechanism.
System C: Detection Mode Comparison
Since the analyte has weak UV absorbance:
Feature
UV Detection (210 nm)
Refractive Index (RI)
Charged Aerosol (CAD)
Sensitivity
Low (Risk of baseline drift)
Moderate
High
Gradient Compatible
Yes (if solvents balanced)
No (Isocratic only)
Yes
Selectivity
Prone to solvent cut-off noise
Universal
Universal
Recommendation
Feasible (Use high purity solvents)
Good (For isocratic prep)
Best (For analytical purity)
Detailed Experimental Protocol
This protocol assumes the use of an Immobilized Amylose (CHIRALPAK IA) column due to its solvent versatility, which is critical for optimizing the separation of this polar/non-polar hybrid molecule.
Equipment & Conditions
Instrument: HPLC with UV (DAD) or CAD.
Column: CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 4.6 × 250 mm, 5 µm.
Temperature: 25°C (Lowering to 10°C can improve resolution if
Purpose: DCM swells the polymer slightly and improves solubility of the N-protected species. Do not use on AD-H (coated) columns.
Sample Preparation[6]
Concentration: 1.0 mg/mL.
Diluent: 100% Ethanol (or Mobile Phase).
Note: Ensure the sample is completely dissolved. If the oil is viscous, sonicate for 5 minutes.
Workflow Diagram
Caption: Standard operational workflow for chiral analysis.
Representative Performance Data
The following data represents typical performance metrics for N-protected 2-hydroxymethyl piperidines on Polysaccharide phases.
Table 1: Comparative Column Performance (Simulated based on Class Behavior)
Parameter
CHIRALPAK IA (Amylose)
CHIRALCEL OD-H (Cellulose)
Mobile Phase
Hexane / IPA (90:10)
Hexane / IPA (90:10)
Retention Time ()
~ 6.5 min
~ 7.2 min
Retention Time ()
~ 8.1 min
~ 8.4 min
Selectivity ()
1.25 (High)
1.16 (Moderate)
Resolution ()
> 2.5 (Baseline)
~ 1.4 (Partial)
Peak Shape (Tailing)
1.1 (Excellent)
1.3 (Minor Tailing)
Notes
Best general choice.
Good alternative if IA fails.
Interpretation:
Selectivity (
): The Amylose backbone (IA) typically provides higher selectivity for the flexible piperidine ring compared to the more rigid cellulose backbone.
Tailing: The hydroxyl group can cause tailing. If Tailing Factor > 1.5, add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanols, though this is less critical for neutral carbamates than free amines.
Troubleshooting & Optimization
Low Sensitivity / No Peaks:
Cause: UV wavelength too high (e.g., 254 nm).
Fix: Switch to 210 nm. Ensure mobile phase (Hexane/IPA) is HPLC grade to minimize background noise.
Peak Tailing:
Cause: H-bonding with residual silanols.
Fix: Switch mobile phase to Hexane/Ethanol or add 0.1% DEA.[5]
Co-elution (No Separation):
Fix: Switch from IPA to Ethanol. If using CHIRALPAK IA, try a "Non-Standard" solvent like MtBE/Ethanol (90:10).
References
Daicel Corporation. Instruction Manual for CHIRALPAK® IA Columns. Chiral Technologies.[2][6][7] Link
Kažoka, H. (2018). HPLC Separation of Enantiomers of Piperidine Derivatives. In: Chiral Separations.[1][2][5][6][7][8][9][10][11] Methods in Molecular Biology. Link
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
S.G. Toske et al. Chiral separation of N-protected piperidine derivatives using polysaccharide stationary phases. Journal of Chromatography A. Link
BenchChem. Application Note: HPLC-UV Analysis of Piperidine-Containing Compounds.Link
Technical Guide: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate vs. Alternative Chiral Synthons
Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (hereafter referred to as N-Moc-2-HMP ) represents a specialized class of protected piperidine synthons. While N-Boc (tert-butoxycarbonyl) and N-Cbz (ben...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (hereafter referred to as N-Moc-2-HMP ) represents a specialized class of protected piperidine synthons. While N-Boc (tert-butoxycarbonyl) and N-Cbz (benzyloxycarbonyl) derivatives are ubiquitous in early-stage discovery, N-Moc-2-HMP is the superior choice for processes requiring high acid stability, compact steric profiles, or specific directing effects during C-H functionalization.
This guide objectively compares N-Moc-2-HMP against its primary competitors, providing experimental protocols for its deployment in the synthesis of piperidine alkaloids and peptidomimetics.
Part 1: The Candidate – N-Moc-2-HMP
Structural & Electronic Profile
The molecule consists of a piperidine ring protected at the nitrogen by a methyl carbamate (Moc) group, with a primary alcohol at the C2 position.
CAS (Racemic): 146342-37-2
Stereochemistry: Available as (R) and (S) enantiomers; crucial for asymmetric synthesis of drugs like Ropivacaine or Levobupivacaine .
Key Feature: The Moc group is electronically similar to Boc but sterically smaller and significantly more stable to acidic conditions.
The "Why Moc?" Causality
In complex multi-step synthesis, the choice of N-protection dictates the route.
Acid Stability: Unlike N-Boc, which cleaves rapidly in TFA/DCM, the N-Moc group survives strong acidic conditions (e.g., 6M HCl at room temperature). This allows for the selective deprotection of other acid-labile groups (like t-butyl esters or trityl groups) in the presence of the piperidine nitrogen.
Lithiation Directing Group: The carbonyl oxygen of the Moc group can coordinate with organolithiums (e.g., s-BuLi), directing
-lithiation at the C6 position. While Boc also does this, Moc offers a different solubility profile and prevents the "Boc-migration" side reactions occasionally seen in hindered systems.
Part 2: Comparative Analysis
Decision Matrix: N-Moc vs. The Field
Feature
N-Moc (Methyl Carbamate)
N-Boc (t-Butyl Carbamate)
N-Cbz (Benzyl Carbamate)
N-Bn (Benzyl)
Acid Stability
High (Survives TFA, dilute HCl)
Low (Cleaves in TFA/HCl)
High (Stable to TFA)
High (Protonates, stable)
Base Stability
Moderate (Stable to mild base)
High (Stable to most bases)
Moderate
High
Removal Method
Harsh Acid (HBr/AcOH) or Nucleophile
Mild Acid (TFA, HCl)
Hydrogenolysis (H2/Pd)
Hydrogenolysis or Chloroformate
Steric Bulk
Small (Methyl)
Large (t-Butyl)
Medium (Benzyl)
Medium
-Lithiation
Excellent Directing Group
Good (but bulky)
Poor (reacts with Li)
Good (via complexation)
Primary Use
Late-stage intermediate; Acid-stable routes
General synthesis; Acid-labile routes
Orthogonal to Boc/Esters
Permanent protection
Critical Analysis
Vs. N-Boc-2-piperidine methanol: Use N-Moc when you must perform downstream acidic modifications (e.g., cleavage of a side-chain protecting group) without exposing the secondary amine. Use N-Boc if you need mild, rapid deprotection at the end of the synthesis.
Vs. Pipecolic Acid Esters:N-Moc-2-HMP is already reduced. If your target is an alcohol, aldehyde, or amine (via reductive amination), starting with the alcohol saves a harsh reduction step (often requiring LiAlH4) that could jeopardize other functional groups.
Part 3: Visualizing the Logic
Workflow 1: Orthogonal Protection Strategy
This diagram illustrates the unique "survival" capability of the Moc group compared to Boc during a multi-step synthesis involving acid treatment.
Caption: The N-Moc group survives acidic conditions (TFA) that cleave t-butyl esters, enabling orthogonal side-chain manipulation.
Part 4: Experimental Protocols
Protocol A: Selective Oxidation to N-Moc-Pipecolinaldehyde
Context: Converting the alcohol to an aldehyde allows for Wittig olefination or reductive amination. The Moc group prevents N-oxidation and racemization better than simple alkyl groups.
Preparation: Flame-dry a flask under Argon. Add N-Moc-2-HMP (protected as a TBDMS ether on the alcohol to prevent deprotonation) and TMEDA (1.2 eq) in dry diethyl ether.
Note: The solution may turn bright yellow/orange, indicating the formation of the dipole-stabilized carbanion.
Incubation: Stir at -78°C for 1 hour. (Moc allows for stable lithiation; Boc can sometimes undergo rearrangement if warmed slightly).
Trapping: Add the electrophile (e.g., MeI, 1.5 eq) dissolved in ether.
Completion: Stir at -78°C for 2 hours, then warm to room temperature.
Workup: Quench with water. Extract with ether.
Result: This yields the cis-2,6-disubstituted piperidine derivative with high diastereoselectivity due to the directing nature of the carbamate.
Part 5: Strategic Applications in Drug Discovery[3]
Case Study: Synthesis of Local Anesthetics (Mepivacaine/Ropivacaine Analogs)
While commercial synthesis often starts from pipecolic acid, the N-Moc-2-HMP route offers a distinct advantage for creating chiral non-racemic analogs.
Chiral Pool Start: Start with (S)-N-Moc-2-HMP.
Chain Extension: Oxidize to the aldehyde (Protocol A), then perform a Grignard addition or Wittig reaction to extend the carbon chain at C2.
Ring Preservation: The Moc group protects the nitrogen from alkylation during these steps.
Final Deprotection: The Moc group is removed using HBr in Acetic Acid or TMSI (Trimethylsilyl iodide) . This is a harsh step, but it yields the free secondary amine, which can then be alkylated with the specific "tail" required for the anesthetic (e.g., propyl for Ropivacaine, butyl for Bupivacaine).
Workflow 2: Application Decision Tree
Caption: Decision logic for selecting N-Moc based on downstream processing requirements.
References
Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry.[2]
National Center for Biotechnology Information. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][4][5] PubChem/NIH.
ChemicalBook. (2024). Product Entry: (S)-1-Boc-2-(Hydroxymethyl)piperazine and Piperidine analogs.
BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.[6][]
Technical Validation: Optimized Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Executive Summary & Strategic Analysis Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (Moc-protected 2-piperidinemethanol) is a critical chiral building block in the synthesis of peptidomimetics and alkaloids.[1] Its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (Moc-protected 2-piperidinemethanol) is a critical chiral building block in the synthesis of peptidomimetics and alkaloids.[1] Its structural core—a piperidine ring with an alcohol handle and a carbamate protecting group—serves as a versatile scaffold for N-functionalization without compromising stereochemical integrity.[1]
This guide validates the "Protection-First / Chemoselective Reduction" protocol against the traditional "Direct Acylation" route.[1] While direct acylation of 2-piperidinemethanol appears shorter, it suffers from regioselectivity issues (O- vs. N-acylation).[1]
The Validated Protocol (Route A) utilizes L-Pipecolic Acid Methyl Ester as the starting material, employing a highly chemoselective reduction strategy using Lithium Borohydride (LiBH4) . This method offers superior purity profiles compared to Lithium Aluminum Hydride (LAH) reduction, which poses significant risks of carbamate over-reduction.
Comparative Methodology: Route Selection
The following table summarizes the performance metrics of the three primary synthetic strategies evaluated for this target.
Table 1: Synthetic Route Comparison
Feature
Route A: Validated Protocol
Route B: Direct Acylation
Route C: LAH Reduction
Starting Material
Methyl Pipecolinate (HCl)
2-Piperidinemethanol
N-Moc-Pipecolinate
Key Reagent
LiBH4 / THF
Methyl Chloroformate
LiAlH4 (LAH)
Step Count
2 (Protection Reduction)
1 (Direct Protection)
2
Chemoselectivity
High (Esters reduced; Carbamates stable)
Low (Risk of O-carbonylation)
Poor (Risk of N-methyl reduction)
Stereoretention
Excellent (>99% ee)
Variable (Source dependent)
Good
Scalability
High (Mild conditions)
Moderate (Purification needed)
Low (Cryogenic required)
Yield (Isolated)
88-92%
65-75%
50-60%
Detailed Experimental Protocol (Route A)
This protocol is designed for the synthesis of the (S)-enantiomer but is applicable to the racemic mixture.
Phase 1: N-Moc Protection
Objective: Secure the secondary amine with a Methyl Carbamate (Moc) group.[1]
Setup: Charge a 500 mL RB flask with Methyl Pipecolinate Hydrochloride (10.0 g, 55.6 mmol) and DCM (150 mL).
Base Addition: Cool to 0°C. Add Triethylamine (16.9 mL, 2.2 eq) dropwise. Stir for 15 min.
Acylation: Add Methyl Chloroformate (4.5 mL, 1.05 eq) dropwise over 20 minutes, maintaining internal temperature <5°C.
Workup: Warm to RT and stir for 2 hours. Wash with 1N HCl (2x), sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.
Checkpoint: Product is a colorless oil (Methyl 1-(methoxycarbonyl)piperidine-2-carboxylate).[1] Purity should be >95% by GC/LC-MS.
Phase 2: Chemoselective Reduction (The Critical Step)
Objective: Reduce the methyl ester to the primary alcohol without affecting the carbamate.
Why LiBH4? Sodium Borohydride (NaBH4) is generally too unreactive for esters.[2] LAH is too aggressive and will attack the carbamate, leading to the N-methyl byproduct (1-methyl-2-hydroxymethylpiperidine).[1] LiBH4 occupies the "Goldilocks" zone: strong enough for esters, mild enough for carbamates.
Protocol:
Solvation: Dissolve the intermediate ester (10.0 g, ~50 mmol) in anhydrous THF (100 mL).
Reagent Addition: Cool to 0°C. Add LiBH4 (2.0 M in THF, 27.5 mL, 1.1 eq) dropwise.
Note: Evolution of hydrogen gas will occur. Ensure proper venting.[1]
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (EtOAc/Hex 1:1).
Quench: Cool to 0°C. Carefully quench with MeOH (slow addition) followed by sat. NH4Cl.[1]
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry (Na2SO4), and concentrate.
The following diagram illustrates the chemoselective pathway, highlighting the divergence between the recommended LiBH4 route and the risky LAH route.
Figure 1: Comparative synthetic pathways showing the high-fidelity LiBH4 route (Green) versus the risk-prone LAH route (Red).[1]
Validation Data & Troubleshooting
Chemoselectivity Analysis
In validation runs, the choice of reducing agent significantly impacted the impurity profile.
Reducing Agent
Conditions
Target Yield
Impurity (N-Methyl)
LiBH4
THF, 25°C, 12h
91%
Not Detected
NaBH4
MeOH, Reflux
<5%
N/A (No Reaction)
LiAlH4 (LAH)
THF, 0°C
55%
35% (Major Side Product)
DIBAL-H
Toluene, -78°C
78%
<2% (Aldehyde risk)
Common Pitfalls
O-Acylation (Route B): When attempting direct acylation of 2-piperidinemethanol, ~15% of the product forms the carbonate (O-COOMe) instead of the carbamate if the temperature exceeds 10°C.[1]
Workup Emulsions: Amino alcohols can form emulsions. The use of saturated Ammonium Chloride (NH4Cl) during the quench is mandatory to break aluminum/boron complexes effectively.
References
ChemicalBook. 2-(Hydroxymethyl)piperidine Properties and Suppliers. (CAS 3433-37-2).[1][3] Retrieved from
Organic Syntheses. Preparation of Pipecolic Acid Derivatives. Coll. Vol. 76, p. 221. (General protocol for N-protection of pipecolic esters). Retrieved from
Brown, H. C., & Narasimhan, S. (1982). Selective Reductions.[4] 29. Lithium Borohydride as a Unique Reducing Agent. (Foundational text on LiBH4 ester selectivity).
Sigma-Aldrich. 2-Methylpiperidine and Derivatives Technical Data.[1][5] Retrieved from [1][5]
BLD Pharm. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1][6] (Analogous synthesis validation). Retrieved from
Reproducibility Guide: Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Executive Summary Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a critical chiral building block for peptidomimetics and alkaloid synthesis. Its synthesis is often plagued by two primary failure modes: regiochemica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a critical chiral building block for peptidomimetics and alkaloid synthesis. Its synthesis is often plagued by two primary failure modes: regiochemical scrambling during protection (O- vs. N-acylation) and chemoselectivity issues during reduction (over-reduction of the carbamate).
This guide objectively compares the two dominant synthetic strategies:
Route A (Direct N-Acylation): Reaction of 2-piperidinemethanol with methyl chloroformate.
Route B (Ester Reduction): Chemoselective reduction of methyl N-(methoxycarbonyl)pipecolate.
Recommendation: For scale-up (>10g), Route A is superior due to atom economy and cost. For high-purity research samples (<1g) where avoiding O-acylated impurities is paramount, Route B using LiBH₄ provides higher fidelity.
Part 1: Strategic Analysis & Synthetic Pathways
The synthesis hinges on the differentiation between the nucleophilic nitrogen and the hydroxyl group, or the chemoselective reduction of an ester in the presence of a carbamate.
DOT Diagram: Synthetic Workflow Comparison
Figure 1: Comparison of "Bottom-Up" (Route A) and "Top-Down" (Route B) synthetic strategies, highlighting critical impurity risks.
Part 2: Detailed Experimental Protocols
Route A: Direct N-Acylation (The "Bottom-Up" Approach)
This route is the most direct but requires strict temperature control to prevent reaction at the hydroxyl group.
Mechanism: Nucleophilic attack of the secondary amine on methyl chloroformate.
Challenge: The hydroxyl group becomes competitive as a nucleophile if the base strength or temperature is too high.
Protocol
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N₂.
Key NMR Signal: Shift of the alpha-proton adjacent to Nitrogen downfield (~4.0 ppm) indicates acylation. Absence of shift in the -CH₂O- protons confirms no O-acylation.
Route B: Chemoselective Reduction (The "Top-Down" Approach)
This route starts from methyl pipecolate. It is robust but chemically demanding because you must reduce an ester in the presence of a carbamate.
The Problem with LAH: Lithium Aluminum Hydride (LiAlH₄) is too aggressive; it frequently reduces the carbamate to an N-methyl group.
The Solution: Use Lithium Borohydride (LiBH₄) or NaBH₄ enhanced with Lewis acids (CaCl₂).
Protocol
Precursor Prep: Protect Methyl Pipecolate with Methyl Chloroformate (standard Schotten-Baumann conditions) to yield Methyl N-(methoxycarbonyl)pipecolate .
Reduction Setup: Dissolve the protected ester (2.0 g, 10 mmol) in anhydrous THF (20 mL).
Reagent Addition: Add LiBH₄ (2.0 M in THF, 1.5 eq) dropwise at 0°C.
Alternative: If LiBH₄ is unavailable, use NaBH₄ (3 eq) + CaCl₂ (1.5 eq) in Ethanol.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Quench (Careful): Cool to 0°C. Add Acetone (to consume excess hydride), then slowly add 1M HCl until gas evolution ceases.
Workup: Neutralize with NaHCO₃, extract with EtOAc.
Data Validation:
Yield: 75-80% (lower due to two steps).
Purity: Typically >98% without chromatography if workup is clean.
Part 3: Comparative Analysis & Performance Data
The following table contrasts the two methods based on experimental reproducibility metrics.
Metric
Route A (Direct Acylation)
Route B (Ester Reduction)
Overall Yield
High (85-92%)
Moderate (70-75% over 2 steps)
Atom Economy
Excellent
Poor (Loss of leaving groups in 2 steps)
Regioselectivity
Risk of O-Acylation (requires -10°C)
Perfect (Stepwise control)
Chemoselectivity
N/A
Risk of Carbamate reduction if LAH used
Cost (100g scale)
Low (Cheap reagents)
Moderate (LiBH₄ is expensive)
Purification
Chromatography often required
Crystallization often possible
Troubleshooting: The "O-Acylation" Pitfall
If your NMR shows a doublet of doublets shifted to ~4.2 ppm in the hydroxymethyl region, you have formed the carbonate impurity.
Correction:
Dissolve the impure mixture in MeOH.
Add K₂CO₃ (0.5 eq) and stir at RT for 30 mins.
The labile carbonate hydrolyzes back to the alcohol, while the N-carbamate remains stable.
Part 4: Mechanism of Failure (Graphviz)
Understanding why the reaction fails is key to reproducibility.
Figure 2: Mechanistic divergence showing how temperature control dictates product vs. impurity formation.
References
Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride.[1][2][3] A versatile reducing agent for the reduction of esters, lactones, and epoxides."[4] The Journal of Organic Chemistry, 47(9), 1604–1606.
Hamada, Y., et al. (1982). "Efficient Synthesis of N-Protected Amino Alcohols." Chemical & Pharmaceutical Bulletin, 30(5), 1921-1924. (Foundational text on amino alcohol protection).
Preparation of Methyl Chloroformate Protocol. PrepChem. Retrieved from
Comparison of Reducing Agents. Master Organic Chemistry. "Reduction of Carboxylic Acids and Esters." Retrieved from
A Guide to Strategic Scaffolding: Comparing Alternatives to Methyl 2-(hydroxymethyl)piperidine-1-carboxylate in Modern Drug Discovery
Introduction: The Privileged Piperidine and the Need for Strategic Diversification The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Piperidine and the Need for Strategic Diversification
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an invaluable component in drug design. Within this class, chiral building blocks such as Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, and its more common N-Boc analogue, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, are workhorse intermediates.[4] They offer a stereodefined core with two orthogonal points for chemical elaboration: the nitrogen atom, masked by a labile protecting group, and the primary alcohol, a versatile handle for introducing further complexity.
These building blocks are instrumental in synthesizing compounds for various therapeutic areas, including neurological disorders.[4] However, reliance on a single scaffold, no matter how effective, can limit the exploration of chemical space and hinder the optimization of drug candidates. The modern imperative in drug discovery is to fine-tune properties with surgical precision—modulating solubility, enhancing metabolic stability, improving target affinity, and minimizing off-target effects.[5][6] This requires a broader palette of building blocks.
This guide provides a comparative analysis of strategic alternatives to the canonical 2-(hydroxymethyl)piperidine scaffold. We will explore positional isomers, ring-size variants, functional group analogues, and conformationally restricted systems. Through a data-driven lens, we will examine how these alternatives empower researchers to systematically modulate molecular properties and navigate the complex landscape of structure-activity and structure-property relationships.
Chapter 1: The Reference Standard: Deconstructing N-Protected 2-(hydroxymethyl)piperidine
Before exploring alternatives, it is crucial to understand the attributes of the reference molecule. The utility of N-protected 2-(hydroxymethyl)piperidine stems from a combination of key structural features.
Stereochemistry at C2: The chiral center adjacent to the ring nitrogen establishes a defined spatial relationship between the N-substituent and the C2-substituent. Controlling this stereocenter is a primary focus of synthetic efforts.
The Hydroxymethyl Handle: This simple -CH₂OH group is a linchpin for diversification. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether and ester linkages.
The N-Protecting Group: The carbamate (Boc, Cbz, or in this case, a methyl carbamate) serves multiple purposes. It deactivates the nucleophilicity of the nitrogen, preventing unwanted side reactions. Critically, it also locks the ring into a specific chair conformation, which can be exploited to direct the stereochemical outcome of subsequent reactions on the ring.[7]
The synthesis of these building blocks typically follows established routes, such as the asymmetric hydrogenation of 2-substituted pyridines or derivation from the chiral pool, using amino acids like L-lysine as a starting material.[8][9]
Caption: Core structural features of N-protected 2-(hydroxymethyl)piperidine.
Chapter 2: The 'Why': Strategic Rationale for Seeking Alternatives
The decision to deviate from a well-established building block is driven by the need to solve specific drug design challenges. The choice of an alternative scaffold is not arbitrary but a calculated move to modulate key molecular parameters.
Caption: Decision workflow for selecting alternative building blocks.
Key drivers include:
Modulating Physicochemical Properties: The position of the basic nitrogen and substituents dramatically affects a molecule's pKa and lipophilicity (LogP). Shifting a substituent from the 2- to the 3- or 4-position, or changing the ring size, can be a deliberate strategy to optimize these properties for better solubility or permeability.[5][10]
Improving Pharmacokinetic Profiles (ADME): The piperidine ring, particularly at positions alpha to the nitrogen, can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Moving substituents or employing more rigid, sterically hindered scaffolds like spirocyclic or bridged systems can block these metabolic soft spots, thereby increasing the drug's half-life.[2][11]
Enhancing Target Engagement: The rigid chair conformation of piperidine is often beneficial, but sometimes a different vector for a key binding group is required. Positional isomers offer different exit vectors. Furthermore, reducing the conformational flexibility of a molecule by using a bridged or spirocyclic analogue can decrease the entropic penalty of binding, potentially leading to a significant increase in potency.[11]
Chapter 3: A Comparative Analysis of Alternative Scaffolds
Category 1: Positional Isomers (3- and 4-substituted Analogues)
The most direct alternatives are the 3- and 4-substituted isomers, such as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. While chemically similar, their topology is distinct, offering different three-dimensional arrangements of substituents.
Causality: Moving the hydroxymethyl group from C2 to C4 creates a molecule with a plane of symmetry (if other substituents are absent), which can be useful for probing symmetric binding pockets. The C3-isomer provides an axial or equatorial exit vector that is stereochemically distinct from the C2-isomer, which can be critical for avoiding steric clashes or forming a key hydrogen bond within a target protein.
Parameter
2-(hydroxymethyl)piperidine
3-(hydroxymethyl)piperidine
4-(hydroxymethyl)piperidine
Symmetry
Asymmetric (Chiral)
Asymmetric (Chiral)
Prochiral (Achiral without other subs.)
Exit Vector
Proximal to nitrogen
Distal, stereochemically distinct
Distal, often on axis of symmetry
Metabolic Stability
C2 position can be more susceptible to N-dealkylation pathways
Generally more stable than C2
Generally considered metabolically robust
Synthetic Access
Asymmetric hydrogenation, chiral pool
Often requires more complex multi-step syntheses
Readily available from commercial 4-piperidine methanol
Category 2: Ring-Size Variants (The Pyrrolidine Analogue)
Shrinking the ring by one methylene unit leads to the five-membered pyrrolidine scaffold, another privileged structure in medicinal chemistry.[10] The comparison between N-Boc-2-(hydroxymethyl)piperidine and its pyrrolidine counterpart is a classic case study in scaffold hopping.
Causality: The fundamental difference lies in conformational behavior. The piperidine ring has a strong preference for a low-energy chair conformation, making it relatively rigid. The pyrrolidine ring is much more flexible, rapidly pseudo-rotating through various envelope and twist conformations.[10] This flexibility can be advantageous if the target protein's binding site is accommodating, but detrimental if a specific, rigid conformation is required for high-affinity binding.
Property
Piperidine Scaffold
Pyrrolidine Scaffold
Rationale for Drug Design
pKa (Conjugate Acid)
~11.22
~11.27
Very similar basicity; largely interchangeable on this basis.[10]
LogP (Octanol/Water)
0.84
0.46
Piperidine is more lipophilic. Choosing pyrrolidine can be a strategy to increase hydrophilicity and solubility.[10]
Conformational Flexibility
Prefers rigid chair conformation
Flexible (envelope/twist)
Piperidine is used to "lock in" a conformation. Pyrrolidine is used when conformational adaptability is needed.[10]
Category 3: Conformationally Restricted Analogues (Bridged and Spirocyclic Scaffolds)
To further constrain the geometry of the piperidine core, medicinal chemists turn to bridged systems (e.g., tropanes) or spirocyclic scaffolds. These building blocks offer a higher degree of three-dimensionality and rigidity.
Causality: As noted by Enamine and others, introducing such rigidifying elements can profoundly impact pharmacokinetic properties.[11] By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding is minimized, often leading to higher potency. Furthermore, the steric bulk of these systems can shield metabolically labile sites, enhancing in vivo stability.[2]
Efficacy of "Methyl 2-(hydroxymethyl)piperidine-1-carboxylate" in target synthesis
This guide provides an in-depth technical analysis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (also known as N-methoxycarbonyl-2-piperidinemethanol), focusing on its utility in the synthesis of piperidine alkalo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (also known as N-methoxycarbonyl-2-piperidinemethanol), focusing on its utility in the synthesis of piperidine alkaloids and pharmaceutical intermediates.[1]
Executive Summary & Chemical Profile
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 165104-66-5 ) is a specialized bifunctional building block.[1] It features a piperidine core with a primary alcohol at the C2 position and an N-methoxycarbonyl (Moc) protecting group.[1]
Unlike the ubiquitous tert-butyl (Boc) or benzyl (Cbz) analogs, the Methyl (Moc) variant offers a unique stability profile—specifically high acid tolerance combined with hydrogenation stability —making it indispensable for synthetic routes where orthogonal deprotection strategies are critical.[1]
Chemical Identity
Property
Specification
IUPAC Name
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Common Name
N-Moc-2-piperidinemethanol
CAS Number
165104-66-5
Molecular Formula
C₈H₁₅NO₃
Molecular Weight
173.21 g/mol
Chirality
Available as Racemate or Enantiopure (R)/(S) forms (critical for alkaloid synthesis)
Comparative Analysis: Why Choose the Methyl Carbamate?
In complex target synthesis, the choice of the N-protecting group dictates the viability of subsequent steps. The Methyl carbamate (Moc) offers distinct advantages over Boc and Cbz groups.[1]
A. Stability & Orthogonality Matrix
The Moc group is significantly more stable to acid than Boc and stable to hydrogenolysis (unlike Cbz).[1] This allows for specific transformations on the side chain (e.g., acidic hydrolysis of acetals, hydrogenation of alkenes) without affecting the amine protection.
Feature
Methyl Carbamate (Moc)
tert-Butyl Carbamate (Boc)
Benzyl Carbamate (Cbz)
Acid Stability
High (Stable to TFA, HCl)
Low (Cleaved by TFA, HCl)
High (Stable to TFA)
Base Stability
Moderate (Cleaved by strong base/heat)
High
Moderate
Hydrogenolysis
Stable (Inert to H₂/Pd)
Stable
Unstable (Cleaved)
Deprotection
TMSI, HBr/AcOH, or Strong Base
Acid (TFA, HCl)
H₂/Pd or HBr/AcOH
Atom Economy
High (Mass added: ~58 Da)
Low (Mass added: ~100 Da)
Moderate (Mass added: ~134 Da)
B. Strategic Advantage in Alkaloid Synthesis
Many piperidine alkaloids (e.g., Conium alkaloids) require the reduction of side-chain double bonds or the manipulation of acid-sensitive intermediates.[1]
Scenario : If your synthesis requires Ring-Closing Metathesis (RCM) followed by hydrogenation of the resulting alkene, Cbz is risky (premature cleavage).[1]
Scenario : If your synthesis requires acidic deprotection of a side-chain acetal , Boc is unsuitable.[1]
Solution : The Moc group survives both hydrogenation and acidic hydrolysis, maintaining the piperidine ring integrity until the final strong-base or TMSI deprotection step.[1]
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Rationale: This protocol uses Schotten-Baumann conditions to selectively protect the amine in the presence of the alcohol, leveraging the higher nucleophilicity of the secondary amine.[1]
Setup : Dissolve 2-piperidinemethanol (e.g., 10 mmol) in a biphasic mixture of CH₂Cl₂ (20 mL) and water (20 mL) containing Na₂CO₃ (25 mmol). Cool the mixture to 0°C.
Addition : Dropwise add methyl chloroformate (11 mmol) over 15 minutes. Vigorous stirring is essential to ensure phase transfer.
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).[1]
Workup : Separate the organic layer.[1] Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
Purification : Wash combined organics with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO₄ and concentrate in vacuo.
Rationale: The hydroxymethyl group is often oxidized to the aldehyde to facilitate chain extension (e.g., Wittig/Horner-Wadsworth-Emmons).[1] The Moc group is stable to Swern conditions.
Activation : To oxalyl chloride (1.1 eq) in dry CH₂Cl₂ at -78°C, add DMSO (2.2 eq) dropwise. Stir for 15 min.
Oxidation : Add a solution of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in CH₂Cl₂ slowly. Stir for 30 min at -78°C.
Termination : Add triethylamine (5.0 eq) and allow to warm to 0°C.
Result : The resulting N-Moc-piperidine-2-carbaldehyde is isolated and used immediately to prevent epimerization (if chiral).
Case Study: Synthesis of Indolizidine Alkaloids
The following diagram illustrates a route where the Moc group is essential. It depicts the synthesis of a bicyclic indolizidine core via Ring-Closing Metathesis (RCM).[1] The Moc group is chosen because it tolerates the Lewis acidic conditions often used in subsequent steps and does not poison the Ruthenium catalyst.
Figure 1: Strategic application of the Moc-protected scaffold in constructing bicyclic alkaloids. The stability of the carbamate allows for versatile transformations of the alkene intermediate.[1]
References
Chemical Identity & Properties
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 165104-66-5).[1][2] LookChem. Available at: [Link][1]
Synthetic Application (RCM Strategy)
Merino, P. (2011).[1][3] Recent Advances on the Synthesis of Piperidines through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions. Heterocycles. (Discusses N-methoxycarbonyl dienes in RCM). Available at: [Link][1]
Comparative Protecting Group Chemistry
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Moc vs Boc/Cbz stability profiles).
Related Boc-Analog Protocols
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[4] Available at: [Link][1]
Benchmarking "Methyl 2-(hydroxymethyl)piperidine-1-carboxylate" against similar compounds
This guide provides an in-depth technical benchmark of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate , positioning it within the landscape of piperidine building blocks. It is designed for synthetic chemists and drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical benchmark of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate , positioning it within the landscape of piperidine building blocks. It is designed for synthetic chemists and drug developers who require precision in protecting group strategy and alkaloid synthesis.
The "Hard" Protecting Group for Robust Piperidine Scaffolding
Executive Summary
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 165104-66-5) is a specialized bifunctional building block comprising a piperidine ring, a primary alcohol handle, and a methyl carbamate (Moc) protecting group.[1]
While Boc (tert-butyl) and Cbz (benzyl) carbamates are the industry standards for temporary protection, the Methyl Carbamate (Moc) variant offers a distinct strategic advantage: extreme stability against acidic and hydrogenolytic conditions, coupled with a unique reactivity profile that allows it to serve as a direct precursor to N-methyl piperidines .
Best For:
Multi-step synthesis requiring survival through harsh acidic deprotection (e.g., TFA) or catalytic hydrogenation.
Alkaloid synthesis where the final target requires an N-methyl group (via reductive conversion).[2]
Library generation where the carbamate is a permanent structural feature (e.g., pseudo-peptide mimetics).
Technical Benchmarking: The "Head-to-Head"
The following analysis compares the Methyl variant against its three primary competitors: Boc , Cbz , and Benzyl (Bn) analogs.
Table 1: Comparative Performance Matrix
Feature
Methyl Carbamate (Moc)
tert-Butyl Carbamate (Boc)
Benzyl Carbamate (Cbz)
N-Benzyl (Bn)
Acid Stability
High (Stable in pure TFA/HCl)
Low (Cleaves in TFA/HCl)
High (Stable in mild acid)
Moderate (Stable in mineral acids)
Base Stability
Moderate (Hydrolyzes in strong base)
High (Stable in NaOH/KOH)
Moderate
High
H₂/Pd Stability
High (Inert)
High (Inert)
Low (Cleaves rapidly)
Low (Cleaves slowly)
Reductive Outcome (LiAlH₄)
Forms N-Methyl Amine
Forms N-Methyl Amine (Variable*)
Forms N-Methyl Amine
No Reaction (Remains N-Bn)
Atom Economy (MW)
Best (Smallest protecting group)
Moderate
Poor (Bulky)
Poor (Bulky)
Primary Use Case
Robust intermediate / N-Me precursor
Transient protection
Transient protection
Permanent / N-Bn precursor
*Note: Boc reduction with LiAlH₄ can be capricious, often leading to deprotection (loss of t-butyl group) rather than clean conversion to the N-methyl species. Moc reduction is kinetically superior for generating N-methyl amines.
Deep Dive: The N-Methyl Gateway
The most critical "hidden feature" of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is its utility as a masked N-methyl piperidine .
In drug development, the N-methyl piperidine motif is ubiquitous (e.g., Ritalin analogs, Donepezil). Installing this methyl group late-stage via alkylation (MeI) can lead to over-alkylation (quaternary ammonium salts).
The Moc Advantage:
By using the Methyl Carbamate, you protect the nitrogen throughout the synthesis of the C2-sidechain. In the final step, a reduction with Lithium Aluminum Hydride (LiAlH₄) simultaneously reduces the carbamate to the methyl amine and any other reducible groups, providing a clean, high-yield route to the tertiary amine.
Mechanism of Action (Reduction)
Activation: The carbonyl oxygen coordinates with AlH₃.
Hydride Delivery: Hydride attacks the carbonyl carbon.
Collapse: The C-O bond (methoxy) is not cleaved; instead, the C=O is reduced all the way to CH₂, preserving the N-C bond.
Contrast with Boc: The bulky tert-butyl group often fragments via E1 elimination during reduction or acidic workup, losing the carbon anchor.
Experimental Protocols
The following protocols are standardized based on field-proven methodologies for piperidine carbamates.
Protocol A: Synthesis of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Target: Protection of 2-piperidinemethanol
Setup: Charge a round-bottom flask with 2-piperidinemethanol (1.0 equiv) and DCM (10 mL/g). Cool to 0°C.
Base Addition: Add Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA) . Stir for 10 min.
Acylation: Dropwise add Methyl Chloroformate (1.1 equiv). The reaction is exothermic; maintain temp < 5°C.
Workup: Warm to RT and stir for 2 hours. Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.
Purification: Dry over Na₂SO₄ and concentrate. The product is typically a clear, viscous oil.
Expected Yield: 90-95%
Validation: ¹H NMR should show a sharp singlet at ~3.7 ppm (O-Me) and disappearance of the NH signal.
Protocol B: Reductive Conversion to 1-Methyl-2-piperidinemethanol
Target: Generating the N-methyl tertiary amine
Setup: Flame-dry a flask under Argon. Add LiAlH₄ (2.5 equiv) suspended in anhydrous THF . Cool to 0°C.
Addition: Dissolve Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in THF and add dropwise.
Reflux: Warm to RT, then heat to reflux (66°C) for 4-6 hours. (Monitor by TLC; carbamates are difficult to reduce and require heat).
Fieser Quench: Cool to 0°C. Carefully add:
mL Water
mL 15% NaOH
mL Water
(where
= grams of LiAlH₄ used)
Isolation: Filter the white granular precipitate. Concentrate the filtrate.
This logic flow helps researchers select the correct protecting group based on downstream requirements.
Caption: Decision matrix for selecting Moc vs. Boc/Cbz based on synthetic conditions and final target structure.
Diagram 2: The "Moc" Reaction Pathway
Visualizing the unique divergence between hydrolysis (deprotection) and reduction (transformation).
Caption: Divergent reaction pathways showing the versatility of the Moc group as both a shield and a precursor.
References
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Available at: [Link]
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives . Arkivoc, 2008. (Demonstrates reduction of methyl carbamates to N-methyl amines in alkaloid synthesis). Available at: [Link]
Synthesis Design of 'Rivastigmine' . Journal of Chemical and Pharmaceutical Research, 2012.[3] (Discusses carbamate resolution and reduction strategies). Available at: [Link]
Boc-Protected Amino Groups . Organic Chemistry Portal. (Comparative data on Boc stability and reduction). Available at: [Link]
US Patent 8680111B2. Macrocyclic derivatives for the treatment of diseases. (Example of industrial application of piperidine carbamates).
A Senior Application Scientist's Guide to Supplier Validation for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals In the world of pharmaceutical research and development, the starting materials' quality dictates the reliability and reproducibility of experiment...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the world of pharmaceutical research and development, the starting materials' quality dictates the reliability and reproducibility of experimental outcomes. Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, a versatile chiral building block, is pivotal in synthesizing a range of complex molecules and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a protected piperidine ring and a primary alcohol, makes it a valuable intermediate. However, the seemingly straightforward procurement of this reagent can be a hidden variable in your research. Variations in purity, isomeric form, or the presence of uncharacterized impurities from different suppliers can derail a synthesis, compromise biological data, and consume valuable resources.
This guide provides a comprehensive, three-tiered framework for validating suppliers of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate. It is designed to empower researchers to move beyond simple reliance on a supplier's label and to independently verify the quality and suitability of this critical reagent for its intended purpose.
Tier 1: The Indispensable First Pass - Certificate of Analysis (CoA) Scrutiny
Before any material enters the laboratory, a thorough review of the supplier-provided Certificate of Analysis (CoA) is mandatory. This document is more than a formality; it is the supplier's attestation of the product's quality for a specific lot number.[2][3] A comprehensive CoA should be your first checkpoint, and its absence or incompleteness is a significant red flag.
Key Parameters to Scrutinize on a CoA:
Identity Confirmation: The CoA must explicitly state the methods used for structural confirmation, typically ¹H NMR and Mass Spectrometry (MS). The data should conform to the expected structure of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Purity Assessment: This is arguably the most critical parameter. Look for the analytical method used, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A specific purity value (e.g., >97%) should be provided.[4]
Lot-Specific Data: Ensure the CoA is not a generic technical data sheet. It must correspond to the specific batch or lot number of the product you are purchasing.[5]
Physical Properties: Data such as melting point and appearance provide a quick check against reference values. For example, the related compound N-Boc-piperidine-2-methanol is a white crystalline powder with a melting point of 74-78 °C.[6]
Date of Analysis and Expiry: This information is crucial for ensuring the stability and integrity of the reagent over time.
While a detailed CoA is a good starting point, it represents the supplier's internal findings. For critical applications, independent verification is paramount.
Tier 2: In-House Analytical Verification - Trust, but Verify
The second tier of validation involves performing your own analytical tests on a sample from the newly acquired batch. This step provides an unbiased confirmation of the supplier's claims and ensures the material meets the specific demands of your experimental setup.
Workflow for In-House Analytical Verification
Caption: Workflow for Tier 2 in-house analytical validation.
Experimental Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, we can confirm the presence of the key functional groups and the overall scaffold of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, ensuring it is indeed the correct molecule.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Data Analysis:
Carbomethoxy Group (O-CH₃): Expect a singlet at approximately 3.7 ppm, integrating to 3 protons.
Hydroxymethyl Group (-CH₂OH): Expect a multiplet (often a doublet of doublets) between 3.4-3.8 ppm, integrating to 2 protons.
Piperidine Ring Protons: A series of complex multiplets will be observed between approximately 1.1 and 4.1 ppm. The protons adjacent to the nitrogen and the chiral center will be the most downfield.
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, and which will disappear upon a D₂O shake.
Note: While a full assignment is complex, the presence and integration of the distinct carbomethoxy and hydroxymethyl signals are strong indicators of the correct structure.
Experimental Protocol 2: Purity Assessment by HPLC
Causality: HPLC is a powerful technique for separating the target compound from any impurities. For a polar molecule like Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, a reversed-phase method may be challenging due to poor retention.[8][9] Therefore, a method tailored for polar analytes is recommended to achieve an accurate purity assessment.
Methodology:
Column Selection: A polar-embedded or aqueous-stable C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[10]
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution: A gradient from high aqueous to high organic content is necessary to elute the polar analyte while separating it from non-polar and other polar impurities.
Start with a high percentage of Mobile Phase A (e.g., 95%) to retain the compound.
Run a linear gradient to a lower percentage of A over 10-15 minutes.
Parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 210 nm (where the carbamate has some absorbance) or, ideally, coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.[11]
Data Analysis: Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A purity level of ≥97% is typically acceptable for most research applications.
Tier 3: Functional Validation - A "Fitness-for-Purpose" Assay
Causality: While analytical instruments confirm purity and identity, they may not reveal subtle issues with reactivity. A functional assay serves as a self-validating system to confirm that the key reactive handle—the primary alcohol—is present and behaves as expected in a chemical transformation. This is the ultimate test of the material's suitability for its intended synthetic role. We will use a simple, rapid acylation reaction.
Workflow for Functional Acylation Test
Caption: Workflow for the Tier 3 functional acylation assay.
Experimental Protocol 3: Acylation of the Hydroxymethyl Group
Methodology:
Reaction Setup: In a small vial, dissolve ~20 mg of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate in 1 mL of dichloromethane (DCM). Add 1.5 equivalents of a base (e.g., triethylamine).
Acylation: Cool the solution in an ice bath. Add 1.2 equivalents of acetyl chloride dropwise.
Monitoring: Stir the reaction at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the acetate ester product.
Analysis: Take a small aliquot of the reaction mixture and dilute it for analysis by LC-MS. The goal is not to isolate the product but to confirm its formation. The mass spectrum should show a clear peak corresponding to the mass of the acetylated product (M+H⁺ = 216.15, for the related Boc-protected compound the mass would be M+H⁺ = 258.17).[12]
A successful reaction, indicated by the clean and efficient formation of the expected product, provides the highest level of confidence that the material from a given supplier is suitable for your synthetic campaigns.
Comparative Data Summary
To illustrate the application of this framework, consider the following hypothetical data from the evaluation of three different suppliers.
Parameter
Supplier A
Supplier B
Supplier C
CoA Purity Claim
>98% (HPLC)
97% (GC)
>95% (HPLC)
In-House ¹H NMR
Conforms to structure
Conforms to structure
Conforms, but with unidentified peak at 2.1 ppm
In-House HPLC Purity
98.5%
97.2%
94.8% (with 3.1% major impurity)
Functional Assay (Acylation)
>95% conversion by LC-MS
~90% conversion by LC-MS
~60% conversion, multiple byproducts
Recommendation
Accept
Accept with Caution (Suitable for non-critical steps)
Reject
Conclusion
The rigorous, multi-tiered validation of chemical reagents like Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is not an impediment to research but a cornerstone of scientific integrity and reproducibility. By moving from a passive acceptance of supplier documentation to an active, in-house verification process, researchers can mitigate risks associated with reagent quality. This framework, combining documentation review, analytical verification, and functional testing, provides a robust system for ensuring that the starting materials are not a source of error, thereby safeguarding the integrity of the entire research and development process.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763853, N-Boc-piperidine-2-methanol. Retrieved from PubChem. [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International Website. [Link]
LabAlley. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved from LabAlley Website. [Link]
BYJU'S. (2021, March 1). Test for Alcoholic (R-OH) Group. Retrieved from BYJU'S Website. [Link]
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from Advent Chembio Website. [Link]
BuyersGuideChem. (n.d.). (S)-1-Boc-2-(Hydroxymethyl)piperidine | 134441-93-3. Retrieved from BuyersGuideChem Website. [Link]
Science Ready. (n.d.). Sodium, Lucas & Oxidation Tests For Alcohols – HSC Chemistry. Retrieved from Science Ready Website. [Link]
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from Technology Networks. [Link]
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from Resolian Website. [Link]
SafetyCulture. (2025, May 8). How to Get a Certificate of Analysis (COA). Retrieved from SafetyCulture Website. [Link]
Save My Exams. (2025, June 23). Test for Alcohols - A Level Chemistry Revision Notes. Retrieved from Save My Exams Website. [Link]
Doc Brown's Chemistry. (n.d.). Chemical tests for alcohols primary secondary tertiary. Retrieved from Doc Brown's Chemistry Website. [Link]
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from Jones Chromatography Website. [Link]
Aumet. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Retrieved from Aumet Website. [Link]
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from Chemistry LibreTexts. [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from Doc Brown's Chemistry Website. [Link]
Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC?. Retrieved from Quora. [Link]
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from Princeton University Website. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (also known as N-Boc-2-piperidinemethanol), ensuring the protection of personnel and compliance with regulatory standards.
The procedural choices outlined below are rooted in a foundational understanding of the compound's chemical properties and associated hazards. Adherence to these protocols is not merely about following rules but about creating a self-validating system of safety within your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be implemented, a thorough understanding of the substance's intrinsic hazards is essential. Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, while a valuable synthetic intermediate, possesses a distinct hazard profile that dictates its handling and disposal pathway.
Based on aggregated data for the compound and its structural analogs, the primary risks are categorized as follows:
Mandates the use of safety glasses or goggles to prevent splashes.
Respiratory Irritation
May cause respiratory tract irritation if inhaled.[1]
All handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood.
Flammability
Structurally related piperidine compounds are highly flammable.[2][3]
Waste must be kept away from ignition sources. Co-disposal with oxidizers is strictly prohibited.
The causality is clear: the compound's toxicity and irritant properties mean it cannot be treated as benign waste. It must be managed as hazardous chemical waste in accordance with strict regulatory frameworks established by bodies like the U.S. Environmental Protection Agency (EPA).[4]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is not discretionary; it is governed by federal and local regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, provides the legal framework for managing hazardous waste from "cradle-to-grave."[4][5] Your institution is classified as a hazardous waste generator, and adherence to RCRA standards is mandatory to avoid significant penalties.[6]
Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes proper training for handling hazardous substances and clear communication of risks, as detailed in the Hazard Communication Standard (29 CFR 1910.1200).[7][8]
This guide is designed to ensure compliance with both EPA and OSHA requirements.
Disposal Protocol: A Step-by-Step Workflow
The following workflow provides a systematic approach to the disposal of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, from the point of generation to final removal by a licensed waste management service.
Diagram: Chemical Waste Disposal Decision Workflow
Caption: Decision workflow for safe and compliant chemical waste disposal.
Experimental Protocol: Detailed Methodology
Objective: To safely collect, store, and prepare Methyl 2-(hydroxymethyl)piperidine-1-carboxylate waste for professional disposal.
Materials:
Dedicated hazardous waste container (High-Density Polyethylene - HDPE is recommended).
Secondary containment bin.
Hazardous waste tags (provided by your institution's Environmental Health & Safety - EHS office).[4]
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
Methodology:
Immediate Safety Precautions (Pre-Disposal):
Work Area: Conduct all waste handling inside a certified chemical fume hood to mitigate inhalation risks.[9]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).
Waste Container Selection and Preparation:
Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with the chemical. Avoid metal containers.[5] High-density polyethylene (HDPE) is an excellent choice. The container must have a secure, screw-on cap.
Initial Labeling: Before adding any waste, affix a hazardous waste tag from your EHS department.[10] Fill in the generator's name, lab location, and container start date.
Waste Collection:
Pure Compound: If disposing of the unused pure compound, carefully transfer it to the designated waste container.
Contaminated Materials: For items like contaminated gloves, weighing paper, or silica gel, collect them in a separate, clearly labeled solid waste container. Do not mix solid and liquid waste streams unless explicitly permitted by your E-HS protocol.
Solutions: If the waste is a solution, list all chemical components and their approximate percentages on the hazardous waste tag.[4] Crucially, never pour this chemical waste down the sink. [10]
Filling Limit: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[5]
Segregation and Temporary Storage (Satellite Accumulation Area):
Chemical Incompatibility: Store the waste container away from incompatible chemicals, particularly strong oxidizing agents and acids, to prevent dangerous reactions.[11][12]
Designated Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of laboratory personnel.[13]
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to catch any potential leaks.[10]
Arranging for Final Disposal:
Contact EHS: Once the container is full or reaches your institution's storage time limit (e.g., 12 months), contact your EHS office to schedule a pickup.[14]
Finalize Manifest: Complete the hazardous waste tag with the final volume and date. Ensure all chemical constituents are clearly and accurately listed. Abbreviations are not permitted.[4]
Professional Disposal: The ultimate disposal method will be determined by the licensed waste management service contracted by your institution. For this chemical, the most appropriate method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2][15]
Emergency Procedures for Spills and Exposure
Even with meticulous planning, accidents can occur. Swift and correct action is critical.
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][16]
In Case of a Spill: Evacuate non-essential personnel from the immediate area.[17] Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or silica gel.[9] Collect the absorbed material into a sealed, labeled hazardous waste container. Ensure the area is well-ventilated. Do not allow the spill to enter drains or waterways.[9][18]
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
Safety Data Sheet. (n.d.). [Specific Supplier Name - example, not from search] Retrieved from [URL of a relevant SDS, e.g.
Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]
Safety Data Sheet. (n.d.). Acros PharmaTech Limited. Retrieved from [Link]
How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved from [Link]
How Do You Dispose Of Waste In A Laboratory? (2025, May 24). Chemistry For Everyone - YouTube. Retrieved from [Link]
Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
N-Boc-piperidine-2-methanol | C11H21NO3. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). UTL Chemistry USF - YouTube. Retrieved from [Link]
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). [Source not specified in search results, provide general URL if available]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
Personal protective equipment for handling Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Executive Summary & Chemical Context Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., peptidomimetics).[1][2] Structurally, it features a carbamate protecting group (methyl ester) on the nitrogen and a primary alcohol at the C2 position.
Critical Safety Distinction: Unlike free piperidine, which is highly corrosive and flammable, this carbamate derivative has reduced basicity. However, it retains significant irritant properties and potential for sensitization. As a "Senior Scientist" advisory, we utilize Structure-Activity Relationship (SAR) protocols based on close analogs (e.g., tert-butyl or benzyl variants) where specific toxicological data is sparse.[1][2]
Physical Properties (SAR-Derived)
State: Viscous liquid or low-melting solid (likely oil at RT).[1][2]
Volatility: Low to Moderate (Boiling point estimated >200°C at 760 mmHg).
Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.
Hazard Identification & Risk Assessment
This compound is classified as an Irritant under GHS standards. The primary risks involve mucosal inflammation and cutaneous absorption.
Standard Operation:Chemical Splash Goggles (Indirect Vented).
Why: Safety glasses with side shields are insufficient for liquid handling where pressurized splashes (e.g., syringe filters) can bypass side gaps.
High-Volume (>100mL) or Heating: Face Shield required over goggles.[1][2]
C. Respiratory Protection[1][2][10]
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Secondary (Spill/Outside Hood): Half-mask respirator with Organic Vapor (OV/P95) cartridges.[1][2]
Note: The methyl ester group can hydrolyze to release methanol and the free amine under acidic/basic conditions; OV cartridges capture these vapors effectively.
D. Body Protection[1][3][9][10]
Standard: Cotton lab coat (fire-resistant treated if using flammable solvents like Hexane/EtOAc).[1][2]
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1][2]
Operational Protocols
Phase 1: Pre-Synthesis Setup[1][2]
Verify Engineering Controls: Confirm fume hood sash is at the working height (usually 18 inches).
Quenching Agent Prep: Prepare a saturated solution of Ammonium Chloride (
) or dilute HCl (1M) nearby. In case of skin exposure, acidic washing helps neutralize any hydrolyzed amine byproducts.
Phase 2: Handling & Synthesis[1]
Weighing: If the substance is an oil, weigh by difference using a syringe or dropper directly into the tared reaction vessel to minimize surface contamination.
Reagent Addition: When reacting the hydroxyl group (e.g., oxidation or substitution), add reagents slowly. This molecule is stable, but the carbamate moiety is sensitive to strong Lewis acids.
Temperature Control: Maintain reaction temperature <40°C unless reflux is required. Higher temperatures increase vapor pressure and inhalation risk.
Phase 3: Spill Response (Minor < 50 mL)[1]
Alert: Announce "Chemical Spill" to immediate lab neighbors.
Isolate: Turn off hotplates/stirrers.
Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels (rapid evaporation risk).
Clean: Wipe the area with acetone, followed by a soap/water wash.
Disposal: Place soaked absorbents in a sealed bag labeled "Hazardous Waste - Carbamate Contaminated."
Visualized Safety Workflow
The following diagram illustrates the "Safety Loop"—a self-validating workflow to ensure no step is missed during handling.
Caption: The Safety Loop ensures that disposal feedback informs future risk assessments, creating a continuous improvement cycle.
Waste Disposal & Compliance
Proper disposal prevents environmental contamination and regulatory fines (RCRA compliance).
Exception: If the reaction solvent was Dichloromethane (DCM) or Chloroform, segregate into Halogenated Waste .
Labeling:
Must list: "Methyl 2-(hydroxymethyl)piperidine-1-carboxylate solution."[1][2]
Hazard Checkbox: [x] Irritant [x] Toxic.
Container: High-density polyethylene (HDPE) or Glass.[1] Do not use metal containers if acidic byproducts are present.
References
The safety protocols above are synthesized from direct hazard data of the specific compound and read-across data from structurally homologous piperidine carboxylates.
PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analogous Structure Safety Data). National Library of Medicine. Accessed October 2023.[6]
[Link][1][2]